MC-DOXHZN hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23-;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-DYFPQNABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MC-DOXHZN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850) or INNO-206, is a rationally designed albumin-binding prodrug of the widely used chemotherapeutic agent, Doxorubicin (B1662922).[1][2][3][4][5] This document provides a comprehensive technical overview of its mechanism of action, from systemic administration to intracellular activity. It details the chemistry of its tumor-targeting strategy, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical molecular pathways involved. The core design of this compound leverages the pathophysiology of solid tumors to achieve targeted drug delivery, aiming to enhance therapeutic efficacy while mitigating the systemic toxicities associated with conventional Doxorubicin administration.
Core Mechanism of Action
The mechanism of action of this compound is a multi-step process that relies on its unique chemical structure to facilitate tumor-specific delivery of Doxorubicin.
1.1. Chemical Structure and Prodrug Design
This compound is chemically described as the (6-maleimidocaproyl) hydrazone of Doxorubicin.[1][3] Its structure consists of three key components:
-
Doxorubicin: The cytotoxic payload.
-
Acid-Sensitive Hydrazone Linker: A chemical bridge that connects Doxorubicin to the albumin-binding moiety. This linker is stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis under acidic conditions.[1][6][7][8][]
-
Maleimide (B117702) Group: A reactive moiety that specifically and covalently binds to thiol groups.[3][6]
1.2. Systemic Circulation and Albumin Binding
Following intravenous administration, the maleimide group of this compound rapidly forms a covalent bond with the free thiol group of the cysteine-34 residue on circulating serum albumin.[2][3][6][10] This creates a stable drug-albumin conjugate in the bloodstream.
1.3. Tumor Accumulation via the Enhanced Permeability and Retention (EPR) Effect
The MC-DOXHZN-albumin conjugate, due to its large hydrodynamic radius, has a significantly longer plasma half-life compared to free Doxorubicin.[11] It preferentially accumulates in solid tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This phenomenon is a result of the disorganized and leaky vasculature (enhanced permeability) and dysfunctional lymphatic drainage (impaired retention) characteristic of many solid tumors.[1][2][6][10]
1.4. Acid-Triggered Release of Doxorubicin
Once the conjugate has extravasated into the acidic tumor microenvironment or has been internalized by cancer cells into endosomes and lysosomes (where the pH is significantly lower, ~4.5-5.5), the acid-sensitive hydrazone linker is cleaved.[1][2][6][] This hydrolysis releases the active cytotoxic agent, Doxorubicin, directly at the tumor site.[1][4]
1.5. Intracellular Cytotoxic Action of Doxorubicin
The released Doxorubicin exerts its anticancer effects through several mechanisms:
-
Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA of cancer cells and inhibits the function of topoisomerase II, an enzyme critical for resolving DNA topological issues during replication and transcription.[12][13][14][15] It acts as a "topoisomerase poison" by stabilizing the transient topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[12][16][17]
-
Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers a cascade of signaling events, leading to programmed cell death (apoptosis).[16][17] This is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, involving the activation of key proteins such as p53 and caspases.[14][18][19][20]
This targeted delivery and release mechanism allows for the administration of higher equivalent doses of Doxorubicin compared to the standard formulation, with the potential for improved antitumor activity and a reduced risk of systemic side effects, particularly cardiotoxicity.[10][21]
Signaling Pathways
The following diagrams illustrate the key pathways involved in the mechanism of action of this compound.
Caption: Prodrug activation and tumor targeting workflow for this compound.
Caption: Intracellular signaling pathway of Doxorubicin-induced apoptosis.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and clinical efficacy data for this compound (Aldoxorubicin).
Table 1: Pharmacokinetic Parameters of Aldoxorubicin in Patients with Solid Tumors [11]
| Parameter | 230 mg/m² Dose (n=9) | 350 mg/m² Dose (n=9) |
| Mean Half-life (t½) | 20.1 hours | 21.1 hours |
| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² |
| Mean Clearance (CL) | 0.136 L/h/m² | 0.152 L/h/m² |
| Median Time to Max Concentration (tmax) | 0.75 hours | 1.00 hours |
Table 2: Phase 2b Clinical Efficacy in First-Line Advanced Soft-Tissue Sarcoma (Aldoxorubicin vs. Doxorubicin) [21][22]
| Efficacy Endpoint | Aldoxorubicin (350 mg/m²) | Doxorubicin (75 mg/m²) | P-value |
| Overall Response Rate | 25% | 0% | 0.004 |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02 |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
| Progressive Disease Rate | 32% | 50% | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and characterization of this compound and its active component, Doxorubicin.
4.1. Protocol: Topoisomerase II DNA Decatenation Assay
This assay assesses the catalytic activity of Topoisomerase II and its inhibition by Doxorubicin.
-
Principle: Topoisomerase II decatenates (separates) interlocked DNA circles found in kinetoplast DNA (kDNA). The large, catenated kDNA network cannot migrate into an agarose (B213101) gel, whereas the decatenated, individual minicircles can. An inhibitor prevents this separation, and the degree of inhibition can be quantified by the reduction in decatenated product.[17][23]
-
Materials:
-
Recombinant human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Doxorubicin stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel with 0.5 µg/mL ethidium (B1194527) bromide
-
TAE running buffer
-
-
Procedure:
-
Prepare a reaction master mix on ice. For a 20 µL reaction: 13 µL sterile water, 2 µL 10x Assay Buffer, 2 µL 10 mM ATP, 1 µL kDNA (200 ng).
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of Doxorubicin at various concentrations (e.g., 0.1 µM to 100 µM) or solvent control (DMSO) to the respective tubes.
-
Initiate the reaction by adding 1 µL of diluted Topoisomerase II enzyme (e.g., 1-2 units). Include a no-enzyme control.
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.
-
Load the samples onto the 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80 V) until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV illumination and document the gel.
-
-
Analysis: Quantify the band intensity corresponding to the decatenated minicircles. The percentage of inhibition is calculated relative to the enzyme-only control.
4.2. Protocol: Cell Viability (MTT) Assay
This colorimetric assay is used to determine the cytotoxic effect of Doxorubicin on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13][24][25]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated and solvent control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the drug-containing medium. To avoid interference from Doxorubicin's color, wash the cells once with 100 µL of PBS.[26] Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the Doxorubicin concentration to determine the IC₅₀ value.
4.3. Protocol: Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay identifies and quantifies apoptotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptotic or necrotic cells.[13][26]
-
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples using a flow cytometer within one hour.
-
-
Analysis: The cell population is segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-triggered release of doxorubicin from a hydrazone-linked Gd3+-texaphyrin conjugate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. Postbiotics Combination Synergises the Anti-Proliferative Effects of Doxorubicin in Gastric Cancer Cells: A Cellular and Molecular Deep Dive[v1] | Preprints.org [preprints.org]
- 16. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. onclive.com [onclive.com]
- 22. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
The Unseen Escort: A Technical Guide to the Albumin-Binding Mechanism of Aldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism by which aldoxorubicin (B1662850), a promising doxorubicin (B1662922) prodrug, leverages the body's own transport systems to enhance its therapeutic index. By reversibly binding to endogenous albumin, aldoxorubicin achieves preferential accumulation at the tumor site, mitigating the systemic toxicity associated with conventional doxorubicin administration. This document provides a comprehensive overview of the binding chemistry, quantitative pharmacokinetics, detailed experimental methodologies for characterization, and the downstream cellular signaling pathways of the released active agent.
The Core Mechanism: A Tale of a Linker and a Thiol
Aldoxorubicin's ability to selectively bind albumin lies in its unique chemical structure. It is a derivative of doxorubicin, modified at the C-13 keto position with a linker molecule known as -(ε-maleimidocaproic acid) hydrazide (EMCH). This linker is the key to its albumin-binding capacity and its subsequent pH-sensitive drug release.
Upon intravenous administration, the maleimide (B117702) group of the EMCH linker rapidly and specifically reacts with the free thiol group of the cysteine-34 residue on circulating serum albumin[1]. This forms a stable, covalent thioether bond, effectively tethering the doxorubicin payload to the albumin molecule. This in-vivo conjugation creates a macromolecular drug-protein complex that dramatically alters the pharmacokinetic profile of doxorubicin.
The second critical component of the EMCH linker is the acid-sensitive hydrazone bond that connects the linker to the doxorubicin molecule. At the physiological pH of the bloodstream (approximately 7.4), this bond is stable, keeping the cytotoxic doxorubicin securely attached to its albumin carrier. However, the microenvironment of solid tumors is often acidic (pH 6.5-7.2), and the intracellular environment of endosomes and lysosomes is even more so (pH 4.5-6.5). In these acidic conditions, the hydrazone bond is labile and undergoes hydrolysis, releasing the active doxorubicin directly at the tumor site or within the cancer cells.
This targeted release mechanism is further enhanced by the "Enhanced Permeability and Retention" (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the accumulation of macromolecules like the aldoxorubicin-albumin conjugate[2].
Quantitative Data: Pharmacokinetic Profile
The binding of aldoxorubicin to albumin significantly alters its pharmacokinetic parameters compared to free doxorubicin. The following tables summarize key quantitative data from clinical studies.
| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin | Reference |
| Mean Half-life (t½) | 20.1–21.1 hours | Minutes to hours | [2][3] |
| Mean Volume of Distribution (Vd) | 3.96–4.08 L/m² | High (distributes widely into tissues) | [2][3] |
| Mean Clearance (CL) | 0.136–0.152 L/h/m² | Rapid | [2][3] |
| Mean Peak Plasma Concentration (Cmax) | 67,400–105,000 ng/mL | Dose-dependent, lower for equivalent doses | [4] |
Table 1: Comparative Pharmacokinetics of Aldoxorubicin and Doxorubicin.
| Dose of Aldoxorubicin | Equivalent Doxorubicin Dose | Mean Cmax of Aldoxorubicin (ng/mL) | Mean Cmax of Free Doxorubicin (ng/mL) |
| 230 mg/m² | 170 mg/m² | ~70,000 | <10 |
| 350 mg/m² | 260 mg/m² | ~100,000 | <15 |
Table 2: Peak Plasma Concentrations of Aldoxorubicin and Released Doxorubicin. [2][4][5][6]
Experimental Protocols for Characterization
The interaction between aldoxorubicin and albumin can be characterized using a variety of biophysical techniques. Below are detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (aldoxorubicin) to a macromolecule (albumin), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Methodology:
-
Sample Preparation:
-
Prepare a solution of human serum albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 10-50 µM.
-
Prepare a stock solution of aldoxorubicin in the same buffer to a concentration approximately 10-20 times that of the albumin solution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature to a physiologically relevant value, such as 25°C or 37°C.
-
Fill the sample cell with the albumin solution and the injection syringe with the aldoxorubicin solution.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the aldoxorubicin solution into the albumin solution in the sample cell, with a time interval between injections to allow the system to return to thermal equilibrium.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus the molar ratio of aldoxorubicin to albumin, is integrated to obtain the binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Fluorescence Quenching Spectroscopy
This technique is used to study the binding of a ligand to a protein by monitoring the quenching of the intrinsic fluorescence of the protein's aromatic amino acid residues (primarily tryptophan) upon ligand binding.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of human serum albumin (HSA) in a suitable buffer (e.g., PBS, pH 7.4) at a fixed concentration (e.g., 2 µM).
-
Prepare a series of aldoxorubicin solutions of varying concentrations in the same buffer.
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite the tryptophan residues of albumin.
-
Record the emission spectra in the range of 300-450 nm.
-
-
Measurement:
-
Measure the fluorescence emission spectrum of the albumin solution alone.
-
Sequentially add small aliquots of the aldoxorubicin solutions to the albumin solution, and record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve of the fluorescence data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. It can be used to detect conformational changes in albumin upon binding to aldoxorubicin.
Methodology:
-
Sample Preparation:
-
Prepare solutions of human serum albumin (HSA) and aldoxorubicin in a CD-compatible buffer (low in chloride ions, e.g., phosphate (B84403) buffer).
-
Prepare samples of albumin alone and albumin incubated with varying concentrations of aldoxorubicin.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
For secondary structure analysis, scan in the far-UV region (190-250 nm).
-
For tertiary structure analysis, scan in the near-UV region (250-320 nm).
-
Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).
-
-
Measurement:
-
Record the CD spectrum of the buffer as a baseline.
-
Record the CD spectra of the albumin solution and the albumin-aldoxorubicin mixtures.
-
Subtract the buffer baseline from the sample spectra.
-
-
Data Analysis:
-
Analyze the far-UV CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures in albumin with and without aldoxorubicin.
-
Analyze the near-UV CD spectra to assess changes in the tertiary structure around the aromatic amino acid residues.
-
Significant changes in the CD spectra upon addition of aldoxorubicin indicate a binding event that alters the protein's conformation.
-
Visualizing the Mechanism and Downstream Effects
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the albumin-binding mechanism of aldoxorubicin and the subsequent cellular effects of the released doxorubicin.
Caption: Aldoxorubicin binding to albumin and release at the tumor site.
References
- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of MC-DOXHZN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride, is a rationally designed albumin-binding prodrug of the potent chemotherapeutic agent doxorubicin (B1662922). This document provides a comprehensive technical overview of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols. By leveraging an acid-sensitive hydrazone linker, this compound facilitates targeted delivery of doxorubicin to the tumor microenvironment, aiming to enhance therapeutic efficacy while mitigating systemic toxicity.
Chemical Structure and Properties
This compound is a complex molecule comprising three key functional components: the cytotoxic anthracycline doxorubicin, a 6-maleimidocaproyl linker, and an acid-labile hydrazone bond. The maleimide (B117702) group enables covalent conjugation to the free thiol group of circulating serum albumin, while the hydrazone linkage is designed to be stable at physiological pH but hydrolyzes in the acidic conditions characteristic of tumor tissues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | (E/Z)-Aldoxorubicin hydrochloride; Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride | [1][2] |
| CAS Number | 480998-12-7 | [1][3] |
| Molecular Formula | C37H43ClN4O13 | [1][3] |
| Molecular Weight | 787.21 g/mol | [1] |
| Appearance | Orange to reddish-brown solid | [1] |
| SMILES | Cl.[H][C@@]1(C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O[C@H]1C--INVALID-LINK--(Cc2c(O)c3C(=O)c4cccc(OC)c4C(=O)c3c(O)c12)C(CO)=N/NC(=O)CCCCCN1C(=O)C=CC1=O | [3] |
| Solubility | DMSO: 25 mg/mL (ultrasonic); H2O: 12.5 mg/mL (ultrasonic, heat to 60°C) | [1] |
| Storage | -20°C, sealed, away from moisture and light | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the linker, 6-maleimidocaproic acid hydrazide, followed by its conjugation to doxorubicin.
Synthesis of 6-Maleimidocaproic Acid
The linker precursor, 6-maleimidocaproic acid, can be synthesized from 6-aminocaproic acid and maleic anhydride (B1165640).
Experimental Protocol: Synthesis of 6-Maleimidocaproic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminocaproic acid (1 equivalent) and maleic anhydride (1 equivalent) in glacial acetic acid.
-
Reflux: Reflux the mixture for 16 hours.
-
Cyclization: Add acetic anhydride (1 equivalent) dropwise to the reaction mixture over 2 hours and continue to reflux for an additional 1 hour.
-
Solvent Removal: Remove the acetic acid under vacuum at 70°C to yield a yellow syrup.
-
Purification: Purify the resulting solid by silica (B1680970) gel chromatography using a mobile phase of dichloromethane:methanol (B129727):acetic acid (100:5:1) to obtain crystalline 6-maleimidocaproic acid.
-
Characterization: Confirm the structure of the product using 1H NMR, IR, and LC-MS.
Synthesis of 6-Maleimidocaproic Acid Hydrazide
The carboxylic acid of 6-maleimidocaproic acid is then converted to a hydrazide.
Experimental Protocol: Synthesis of 6-Maleimidocaproic Acid Hydrazide
-
Activation: Dissolve 6-maleimidocaproic acid (1 equivalent) in a suitable organic solvent (e.g., dichloromethane). Add a carbodiimide (B86325) activating agent such as EDC (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents). Stir at room temperature for 1-2 hours.
-
Hydrazinolysis: Add hydrazine (B178648) hydrate (B1144303) (excess) to the reaction mixture and stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by chromatography to yield 6-maleimidocaproic acid hydrazide.
Conjugation of Doxorubicin to 6-Maleimidocaproic Acid Hydrazide
The final step is the formation of the hydrazone bond between doxorubicin and the linker.
Experimental Protocol: Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone
-
Reaction: Dissolve doxorubicin hydrochloride (1 equivalent) and 6-maleimidocaproic acid hydrazide (1.2 equivalents) in methanol.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid.
-
Incubation: Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Purification: Purify the product by preparative HPLC to remove unreacted starting materials and byproducts.
-
Lyophilization: Lyophilize the purified fractions to obtain MC-DOXHZN as a solid.
-
Hydrochloride Salt Formation: Dissolve the free base in a minimal amount of methanol and add a stoichiometric amount of hydrochloric acid in an appropriate solvent (e.g., ether) to precipitate the hydrochloride salt. Filter and dry the solid under vacuum.
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Mechanism of Action
The mechanism of action of this compound is a multi-stage process that leverages both passive and active targeting strategies to deliver doxorubicin to tumor cells.
Diagram: Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Albumin Binding
Following intravenous administration, the maleimide moiety of MC-DOXHZN rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin. This conjugation extends the plasma half-life of the drug and facilitates its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Experimental Protocol: Albumin Binding Assay
-
Sample Preparation: Prepare solutions of this compound and human serum albumin (HSA) in phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Mix the MC-DOXHZN and HSA solutions and incubate at 37°C for various time points.
-
Separation: Separate the albumin-bound drug from the free drug using size-exclusion chromatography or ultrafiltration.
-
Quantification: Quantify the amount of free and bound drug using HPLC with UV or fluorescence detection.
-
Data Analysis: Calculate the percentage of albumin-bound MC-DOXHZN over time.
pH-Dependent Hydrolysis
The hydrazone linker is designed to be stable at the physiological pH of blood (7.4) but undergoes hydrolysis in the more acidic tumor microenvironment (pH 6.5-7.0) and within endosomes/lysosomes (pH 4.5-5.5) of cancer cells. This acidic cleavage releases the active doxorubicin at the site of action.
Experimental Protocol: pH-Dependent Hydrolysis Assay
-
Buffer Preparation: Prepare buffers at various pH values (e.g., pH 7.4, 6.5, and 5.0).
-
Incubation: Dissolve this compound in each buffer and incubate at 37°C.
-
Sampling: At various time points, take aliquots from each solution.
-
Analysis: Analyze the samples by HPLC to quantify the amount of intact MC-DOXHZN and released doxorubicin.
-
Data Analysis: Plot the percentage of doxorubicin released over time at each pH to determine the hydrolysis kinetics.
Topoisomerase II Inhibition
Once released, doxorubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells.
Experimental Protocol: In Vitro Topoisomerase II Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase IIα, kinetoplast DNA (kDNA), and assay buffer.
-
Inhibitor Addition: Add varying concentrations of doxorubicin (released from MC-DOXHZN) or a control inhibitor to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA.
Preclinical and Clinical Data
This compound, under the name Aldoxorubicin, has undergone extensive preclinical and clinical evaluation.
Table 2: Summary of Aldoxorubicin Clinical Trial Data in Soft Tissue Sarcoma (STS)
| Trial Phase | Comparison | Primary Endpoint | Key Findings | Reference(s) |
| Phase IIb | Aldoxorubicin vs. Doxorubicin (First-line) | Progression-Free Survival (PFS) | Aldoxorubicin showed a statistically significant improvement in PFS (8.4 vs. 4.7 months) and Overall Response Rate (ORR) (22% vs. 0%). | [2][3] |
| Phase III | Aldoxorubicin vs. Investigator's Choice (Second-line) | Progression-Free Survival (PFS) | In the overall population, the primary endpoint of improved PFS was not met. However, in a pre-specified subgroup of patients with leiomyosarcoma and liposarcoma, a statistically significant improvement in PFS was observed. | [4][5] |
Table 3: Key Preclinical Findings for MC-DOXHZN
| Experimental Model | Key Findings | Reference(s) |
| Tumor Xenograft Models | Superior antitumor efficacy compared to doxorubicin in various cancer models, including pancreas, ovarian, lung, and breast cancer. | [6] |
| Cardiotoxicity Studies (Rats) | Significantly reduced cardiotoxicity and mitochondrial damage compared to equivalent doses of doxorubicin. | [7] |
Conclusion
This compound represents a sophisticated approach to enhancing the therapeutic index of doxorubicin. Its design, incorporating an albumin-binding moiety and an acid-sensitive linker, allows for targeted drug delivery and release in the tumor microenvironment. The provided technical information, including synthetic routes and experimental protocols, serves as a valuable resource for researchers in the field of oncology drug development. Further investigation into optimizing linker chemistry and exploring combination therapies may unlock the full potential of this and similar drug delivery platforms.
References
- 1. Phase I and pharmacokinetic study of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Comparative Analysis of Doxorubicin and its Hydrazone Derivative, MC-DOXHZN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the well-established anticancer agent, doxorubicin (B1662922), and its derivative, MC-DOXHZN hydrochloride. This document outlines the core chemical differences, mechanisms of action, and relevant experimental protocols to inform researchers and professionals in the field of drug development.
Core Chemical Differences
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy.[][2] Its structure features a tetracyclic aglycone, daunomycinone, linked to a daunosamine (B1196630) sugar moiety.[] this compound, also known as (E/Z)-Aldoxorubicin hydrochloride, is a prodrug of doxorubicin.[3][4][5] The key chemical distinction lies in the modification of doxorubicin's C-13 ketone group into a hydrazone linkage. Specifically, it is a (6-maleimidocaproyl)hydrazone derivative.[3][5] This modification is designed to be acid-sensitive, allowing for the targeted release of doxorubicin in the acidic tumor microenvironment.[4][5]
-
Doxorubicin: The chemical formula for doxorubicin is C27H29NO11, and its structure consists of a planar anthraquinone (B42736) ring which intercalates into DNA.[][6]
-
This compound: The molecular formula is C37H43ClN4O13.[3][7] The structure incorporates doxorubicin linked to a 6-maleimidocaproyl moiety via a hydrazone bond.[3] This addition increases the molecular weight and alters the physicochemical properties of the parent drug.
The chemical modification of doxorubicin to form this compound results in significant changes to its physicochemical properties. These alterations can influence the drug's solubility, stability, and pharmacokinetic profile.
| Property | Doxorubicin | This compound | References |
| Molecular Formula | C27H29NO11 | C37H43ClN4O13 | [3][7] |
| Molecular Weight | 543.52 g/mol | 787.21 g/mol | [2][8] |
| Solubility | Readily soluble in water | Soluble in DMSO and water (with heating) | [8][9][10] |
| Appearance | Orange to red crystalline solid | Orange to reddish-brown solid | [8][9] |
Mechanism of Action and Signaling Pathways
The anticancer activity of doxorubicin is multifactorial.[11] Its primary mechanisms include:
-
DNA Intercalation: The planar anthracycline ring inserts between DNA base pairs, obstructing DNA and RNA synthesis.[][11]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.[][11][12]
-
Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that damage DNA, proteins, and cell membranes.[11][13]
This compound functions as a prodrug, meaning it is largely inactive until it is converted to doxorubicin.[4][5] The hydrazone linkage is designed to be stable in the bloodstream but cleavable in the acidic environment characteristic of tumors. Upon cleavage, it releases active doxorubicin, which then exerts its cytotoxic effects through the mechanisms described above. The maleimide (B117702) group allows for conjugation to carrier proteins like albumin, which can further enhance tumor targeting.[4][5][7]
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Activation workflow of this compound.
Experimental Protocols
This protocol is a general representation for the synthesis of a doxorubicin-hydrazone derivative.
-
Protection of Doxorubicin: The amino group of doxorubicin is protected to prevent side reactions.
-
Hydrazone Formation: The protected doxorubicin is reacted with a hydrazide derivative (e.g., 6-maleimidocaproic hydrazide for MC-DOXHZN) in a suitable solvent such as methanol (B129727) or ethanol, often with an acid catalyst.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The resulting doxorubicin-hydrazone derivative is purified using column chromatography or recrystallization.
-
Deprotection: The protecting group on the amino group is removed under appropriate conditions.
-
Characterization: The final product is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
This protocol outlines a common method for assessing the cytotoxicity of doxorubicin and its derivatives against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.[14]
-
Drug Treatment: The cells are treated with serial dilutions of doxorubicin or this compound for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.[15]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[15]
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
The chemical modification of doxorubicin to this compound represents a strategic approach to developing a tumor-targeted prodrug. The introduction of an acid-labile hydrazone linkage aims to improve the therapeutic index of doxorubicin by reducing systemic toxicity and enhancing its concentration at the tumor site. The provided experimental protocols offer a foundation for the synthesis and evaluation of such derivatives. Further research is necessary to fully elucidate the pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound in comparison to the parent compound, doxorubicin.
References
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]
- 10. Doxorubicin [drugfuture.com]
- 11. mdpi.com [mdpi.com]
- 12. Doxorubicin Hydrochloride - NCI [cancer.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to MC-DOXHZN Hydrochloride: Discovery, Development, and Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-DOXHZN hydrochloride, also known as aldoxorubicin (B1662850), is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and preclinical and clinical development. By leveraging a unique albumin-binding and acid-sensitive linker technology, this compound has been engineered to enhance the therapeutic index of doxorubicin, primarily by increasing its accumulation in tumor tissues while mitigating systemic toxicities, most notably cardiotoxicity. This guide synthesizes key data from numerous studies, presenting them in a structured format to facilitate understanding and further research in the field of targeted cancer therapy.
Introduction: The Rationale for a Doxorubicin Prodrug
Doxorubicin has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of solid and hematological malignancies.[1] Its clinical utility, however, is significantly limited by a dose-dependent cardiotoxicity, which can lead to irreversible heart damage.[2] This toxicity, along with other side effects, has spurred the development of strategies to improve its safety profile without compromising its potent anti-tumor activity.
This compound was designed to address these limitations. It is a derivative of doxorubicin where the parent drug is covalently attached to a (6-maleimidocaproyl)hydrazone linker.[3][4] This linker possesses two key features: a maleimide (B117702) group that rapidly and specifically binds to the cysteine-34 residue of circulating serum albumin, and an acid-sensitive hydrazone bond.[4][5] This design allows for the targeted delivery of doxorubicin to the tumor microenvironment.
Chemical Properties and Synthesis
This compound is an orange to reddish-brown solid with the chemical formula C37H43ClN4O13 and a molecular weight of 787.21 g/mol .[6] The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (E/Z)-Doxorubicin (6-maleimidocaproyl)hydrazone hydrochloride | [6] |
| Synonyms | (E/Z)-Aldoxorubicin hydrochloride, INNO-206 | [4][7] |
| CAS Number | 480998-12-7 | [6][8] |
| Molecular Formula | C37H43ClN4O13 | [6] |
| Molecular Weight | 787.21 g/mol | [6] |
| Appearance | Orange to reddish-brown solid | [6] |
| Solubility | Soluble in DMSO and water (with sonication/warming) | [6] |
Synthesis of this compound
The synthesis of this compound involves the reaction of doxorubicin hydrochloride with (6-maleimidocaproyl)hydrazide. The process can be summarized in the following steps:
-
Preparation of (6-maleimidocaproyl)hydrazide: This linker is synthesized from 6-aminocaproic acid and maleic anhydride, followed by hydrazinolysis.
-
Hydrazone Formation: Doxorubicin hydrochloride is reacted with the (6-maleimidocaproyl)hydrazide in a suitable solvent, typically methanol, in the presence of an acid catalyst such as trifluoroacetic acid.[9] The reaction forms the acid-sensitive hydrazone bond at the C-13 keto position of doxorubicin.[5]
-
Purification: The resulting MC-DOXHZN is purified using techniques such as precipitation and chromatography to remove unreacted starting materials and byproducts.[3][9]
-
Salt Formation: The purified product is then converted to its hydrochloride salt to improve its solubility and stability.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is a multi-step process that relies on the unique physiological characteristics of tumors.
-
Intravenous Administration and Albumin Binding: Following intravenous administration, the maleimide moiety of this compound rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[5][10] This forms a stable drug-albumin conjugate.
-
Tumor Accumulation via the EPR Effect: The resulting albumin-drug conjugate has a long circulatory half-life and preferentially accumulates in solid tumors due to the Enhanced Permeability and Retention (EPR) effect.[7] The leaky vasculature and poor lymphatic drainage of tumors facilitate this passive targeting.
-
Acid-Catalyzed Release of Doxorubicin: The acidic microenvironment of the tumor and the even lower pH within the endosomes and lysosomes of cancer cells (pH 4.5-6.5) trigger the hydrolysis of the acid-sensitive hydrazone linker.[2][10] This cleavage releases free doxorubicin directly at the tumor site.
-
Induction of Apoptosis: Once released inside the cancer cell, doxorubicin exerts its cytotoxic effects through its well-established mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and ultimately, apoptosis.[7]
Preclinical Development
Extensive preclinical studies have demonstrated the superior anti-tumor efficacy and improved safety profile of this compound compared to conventional doxorubicin.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic activity against a variety of human cancer cell lines.
Table 2: In Vitro IC50 Values of Aldoxorubicin and Doxorubicin
| Cell Line | Cancer Type | Aldoxorubicin IC50 (µM) | Doxorubicin IC50 (µM) | Reference(s) |
| MDA-MB-231 | Breast Cancer | ~0.2-0.5 | 2.50 - 2.77 | [11] |
| A2780 | Ovarian Cancer | ~0.2-0.5 | - | |
| HepG2 | Liver Cancer | - | 12.18 | [11] |
| UMUC-3 | Bladder Cancer | - | 5.15 | [11] |
| BFTC-905 | Bladder Cancer | - | 2.26 | [11] |
| A549 | Lung Cancer | - | >20 | [11] |
| HeLa | Cervical Cancer | - | 2.92 | [11] |
| M21 | Skin Melanoma | - | 2.77 | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy in Xenograft Models
In vivo studies using animal models have consistently shown that this compound leads to greater tumor growth inhibition and improved survival compared to equimolar doses of doxorubicin.
Table 3: Summary of In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference(s) |
| MDA-MB-231 | Breast Cancer | Aldoxorubicin | Superior tumor growth inhibition compared to doxorubicin. | [12] |
| C26 | Colon Carcinoma | ABD–Dox (an aldoxorubicin analog) | Complete tumor eradication and prolonged survival. | [5] |
| MIA PaCa-2 | Pancreatic Cancer | ABD–Dox | Superior therapeutic efficacy compared to aldoxorubicin and free doxorubicin. | [5] |
Preclinical Pharmacokinetics and Safety
Pharmacokinetic studies in animals have demonstrated that this compound has a significantly longer plasma half-life and a larger area under the curve (AUC) compared to doxorubicin, consistent with its albumin-binding properties.[5] Importantly, preclinical toxicology studies have shown a marked reduction in cardiotoxicity with this compound compared to doxorubicin at equitoxic doses.[10]
Clinical Development
This compound has undergone extensive clinical evaluation, primarily in patients with soft tissue sarcomas and other solid tumors.
Pharmacokinetics in Humans
Clinical studies have confirmed the preclinical pharmacokinetic profile of aldoxorubicin. Following intravenous infusion, it rapidly binds to albumin, leading to a long circulating half-life of approximately 20-24 hours.[10] The volume of distribution is small, indicating that the drug remains primarily in the bloodstream. Plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, are significantly lower after aldoxorubicin administration compared to conventional doxorubicin.[10]
Table 4: Human Pharmacokinetic Parameters of Aldoxorubicin
| Parameter | 230 mg/m² Dose | 350 mg/m² Dose | Reference(s) |
| tmax (h) | 0.75 | 1.00 | [10] |
| Cmax (ng/mL) | 67,400 | 105,000 | [10] |
| t½ (h) | 20.1 | 21.1 | [10] |
| Vd (L/m²) | 3.96 | 4.08 | [10] |
| CL (L/h/m²) | 0.152 | 0.136 | [10] |
Clinical Efficacy
Clinical trials have demonstrated the anti-tumor activity of aldoxorubicin in various cancers, particularly in soft tissue sarcomas.
Table 5: Summary of Key Clinical Trial Results for Aldoxorubicin
| Trial Phase | Indication | Comparator | Key Efficacy Endpoints | Reference(s) |
| Phase IIb | First-line Soft Tissue Sarcoma | Doxorubicin | Higher Overall Response Rate (22% vs. 0%); Lower Progressive Disease (32% vs. 50%) | [13] |
| Phase Ib/II | Relapsed/Refractory Soft Tissue Sarcoma | - | 76.9% Clinical Benefit; Median PFS: 6.4 months | [13] |
| Phase III | Second-line Soft Tissue Sarcoma | Investigator's Choice | Statistically significant improvement in PFS in patients with leiomyosarcoma and liposarcoma. |
Safety and Tolerability
A key advantage of this compound is its improved safety profile, especially with regard to cardiotoxicity. Clinical studies have shown no clinically significant cardiac toxicities, even at cumulative doses of doxorubicin equivalents that would be prohibitive with conventional doxorubicin.[13][14] The most common adverse events are manageable and consistent with the known side effects of doxorubicin, such as myelosuppression, nausea, and stomatitis.[14]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Human Tumor Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Drug Administration: Administer this compound, doxorubicin, or a vehicle control intravenously at the desired dose and schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Survival can also be monitored.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment groups.
Future Directions and Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to deliver doxorubicin preferentially to tumor tissues while minimizing systemic exposure has translated into a more favorable safety and efficacy profile in clinical trials. Future research may focus on expanding its application to other cancer types, exploring combination therapies, and further optimizing the linker technology for even greater tumor specificity. The development of this compound serves as a prime example of how rational drug design can lead to improved treatments for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Aldoxorubicin: A Technical Guide to a Tumor-Targeted Topoisomerase II Inhibitor Prodrug
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aldoxorubicin (B1662850) is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It was developed to enhance the therapeutic index of doxorubicin by improving tumor-specific drug delivery while mitigating off-target toxicities, most notably cardiotoxicity. This is achieved by covalently linking doxorubicin to an acid-sensitive linker that rapidly binds to circulating serum albumin upon administration. The albumin-drug conjugate preferentially accumulates in tumor tissues, where the acidic microenvironment facilitates the cleavage of the linker and the localized release of active doxorubicin. Once released, doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and apoptotic cell death. This guide provides an in-depth overview of aldoxorubicin's mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.
Core Mechanism: From Prodrug to Active Agent
Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[1] This structure consists of three key components: the cytotoxic doxorubicin payload, a spacer, and an acid-sensitive hydrazone linker with a terminal maleimide (B117702) group.
The activation of this prodrug is a multi-step process designed for tumor targeting:
-
Albumin Binding: Following intravenous infusion, the maleimide moiety of aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of endogenous serum albumin.[1][2][3]
-
Tumor Accumulation: The resulting aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in solid tumors. This is attributed to the Enhanced Permeability and Retention (EPR) effect, a phenomenon characterized by the leaky vasculature and poor lymphatic drainage of tumor tissues.[4]
-
Acid-Catalyzed Release: The hydrazone bond linking doxorubicin to the spacer is stable at physiological pH but is susceptible to hydrolysis under acidic conditions.[2][3] The slightly acidic tumor microenvironment or the more acidic compartments within tumor cells (such as endosomes and lysosomes) catalyze the cleavage of this bond.[2][3][4][5][6]
-
Localized Doxorubicin Activity: This cleavage releases the active doxorubicin molecule directly at the tumor site, where it can then enter cancer cells and exert its cytotoxic function.
Molecular Mechanism of Action: Topoisomerase II Inhibition
The cytotoxic activity of the released doxorubicin stems from its function as a topoisomerase II (TOP2) "poison."[7]
-
Topoisomerase II Function: TOP2 enzymes are essential for resolving topological challenges in DNA that arise during replication, transcription, and chromosome segregation. They function by creating transient, enzyme-linked DNA double-strand breaks (DSBs), allowing another DNA strand to pass through the break, and then re-ligating the cleaved strands.[8]
-
Doxorubicin's Interference: Doxorubicin intercalates into the DNA and stabilizes the TOP2-DNA cleavage complex.[8][9] This action prevents the re-ligation step of the enzyme's catalytic cycle, trapping the enzyme on the DNA and transforming the transient DSB into a permanent, protein-linked DNA lesion.[7][8]
The accumulation of these permanent DSBs is a catastrophic event for the cell, initiating a robust DNA Damage Response (DDR) that ultimately culminates in apoptosis.
Downstream Signaling: DNA Damage Response and Apoptosis
The doxorubicin-induced DSBs trigger a well-defined signaling cascade leading to programmed cell death.
-
Damage Sensing: The DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[9][10]
-
Signal Transduction: Activated ATM phosphorylates a host of downstream targets to orchestrate the cellular response. Key substrates include the checkpoint kinase CHK2 and the tumor suppressor p53.[9][10]
-
Cell Fate Decision (p53 Activation): Phosphorylation stabilizes and activates p53, a critical transcription factor that determines the cell's fate.[11]
-
Cell Cycle Arrest: p53 can induce the transcription of genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to halt cell cycle progression, providing time for DNA repair.[9]
-
Apoptosis: If the DNA damage is irreparable, p53 promotes apoptosis by upregulating pro-apoptotic proteins of the BCL-2 family, such as BAX.[12]
-
-
Execution of Apoptosis: BAX promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. This triggers the formation of the apoptosome and the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the apoptotic program by cleaving key cellular substrates.[13]
Quantitative Data Summary
Pharmacokinetic Parameters
Pharmacokinetic studies in patients with advanced solid tumors have demonstrated that aldoxorubicin has a distinct profile compared to conventional doxorubicin, characterized by a prolonged half-life and a narrow volume of distribution, consistent with its circulation while bound to albumin.[14][15][16]
| Parameter | Dose: 230 mg/m² | Dose: 350 mg/m² | Reference(s) |
| Mean Half-life (t½) | 20.1 h | 21.1 h | [15][16][17] |
| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² | [15][16][17] |
| Mean Clearance (CL) | 0.136 L/h/m² | 0.152 L/h/m² | [15][16][17] |
| tmax (Aldoxorubicin) | 0.75 h | 1.00 h | [2] |
| tmax (Free Doxorubicin) | 0.58 h | 0.68 h | [2] |
| tmax (Doxorubicinol) | 36.5 h | 48.5 h | [2] |
Notably, levels of doxorubicinol, a metabolite implicated in doxorubicin-associated cardiotoxicity, were found to be very low.[2][14]
Clinical Efficacy in Soft Tissue Sarcoma (STS)
Aldoxorubicin has been extensively studied in patients with advanced soft tissue sarcomas. A key Phase IIb study compared its efficacy directly with doxorubicin in the first-line setting.
| Endpoint | Aldoxorubicin | Doxorubicin | Reference(s) |
| Median Progression-Free Survival (PFS) | 5.6 months | Not specified | [5][17] |
| Median Overall Survival (OS) | 15.8 months | Not specified | [5][17] |
| Objective Response Rate (ORR) | 25% | Not specified | [5][17] |
While a Phase III study in the salvage setting did not demonstrate a benefit in the overall population, preliminary results suggested a PFS advantage in patients with leiomyosarcoma and liposarcoma.[2][3][6]
Key Experimental Protocols
Topoisomerase II Inhibition (DNA Decatenation) Assay
This in vitro assay measures the catalytic activity of TOP2 by its ability to separate interlocked rings of kinetoplast DNA (kDNA). An inhibitor will prevent the release of individual DNA minicircles.[18][19]
Principle: Catenated kDNA networks are too large to enter an agarose (B213101) gel. Active TOP2 decatenates the network, releasing minicircles that can migrate into the gel. A TOP2 inhibitor prevents this process, causing the DNA to be retained in the loading well.[18]
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x TOP2 Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)
-
10 mM ATP solution
-
Aldoxorubicin/Doxorubicin (dissolved in an appropriate solvent, e.g., DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a final volume of 20 µL:
-
13 µL Nuclease-free water
-
2 µL 10x TOP2 Reaction Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
-
Inhibitor Addition: Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test compound at various concentrations or solvent control (DMSO).
-
Enzyme Addition: Initiate the reaction by adding 1 µL of diluted TOP2 enzyme (1-5 units). Include a "no-enzyme" negative control.
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Electrophoresis: Load the entire reaction volume onto a 1% agarose gel. Run at 5-10 V/cm until the dye front has migrated sufficiently (approx. 2-3 hours).[18]
-
Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize using a UV transilluminator.[18]
Data Analysis: The lane with active enzyme and no inhibitor will show a fast-migrating band of decatenated minicircles. The intensity of this band will decrease in the presence of an effective inhibitor. Quantify band intensity to calculate the percent inhibition relative to the enzyme-only control and determine the IC₅₀ value.[18]
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[20]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is insoluble. The amount of formazan produced is proportional to the number of viable cells.[21]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Aldoxorubicin/Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3x10⁴ cells/mL) in 100 µL of medium per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[21]
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[21]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percent viability against the drug concentration (on a log scale) to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Conclusion
Aldoxorubicin represents a sophisticated application of prodrug chemistry to address the limitations of a potent, established anticancer agent. By leveraging the physiological differences between tumor and healthy tissues, it achieves targeted delivery of doxorubicin, which then acts as a topoisomerase II poison to induce DNA damage and apoptosis in cancer cells. The quantitative pharmacokinetic and clinical data, supported by established in vitro experimental protocols, provide a comprehensive framework for understanding and further evaluating this promising therapeutic agent.
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Aldoxorubicin for the treatment of soft tissue sarcoma [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]
- 11. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MC-DOXHZN Hydrochloride (Aldoxorubicin) for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MC-DOXHZN hydrochloride, scientifically known as Aldoxorubicin, is a next-generation anthracycline and a prodrug of the widely used chemotherapeutic agent, doxorubicin (B1662922). This innovative formulation is designed to enhance the therapeutic index of doxorubicin by enabling targeted delivery to tumor tissues while minimizing systemic toxicity, particularly cardiotoxicity. Aldoxorubicin features a novel mechanism wherein it binds to circulating albumin in the bloodstream and leverages the tumor's unique microenvironment for the localized release of its potent cytotoxic payload. This technical guide provides a comprehensive overview of Aldoxorubicin, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate its application in cancer research.
Introduction to this compound (Aldoxorubicin)
This compound, or Aldoxorubicin, is chemically described as (E/Z)-Aldoxorubicin hydrochloride or Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride. It is a derivative of doxorubicin, a cornerstone of many chemotherapy regimens, engineered to overcome some of the limitations of the parent drug, most notably its dose-limiting cardiotoxicity.
The key innovation of Aldoxorubicin lies in its acid-sensitive linker, which allows it to bind to the cysteine-34 residue of circulating serum albumin upon intravenous administration. This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment characteristic of tumors then triggers the cleavage of the linker, releasing active doxorubicin directly at the tumor site. This targeted delivery mechanism aims to increase the drug concentration in the tumor while reducing its exposure to healthy tissues, thereby mitigating side effects.
Mechanism of Action
The mechanism of action of Aldoxorubicin can be delineated in a stepwise manner, from systemic administration to intracellular activity.
-
Albumin Binding: Following intravenous injection, the maleimide (B117702) moiety of Aldoxorubicin rapidly and covalently binds to the thiol group of cysteine-34 on serum albumin.
-
Tumor Accumulation: The resulting Aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in solid tumors. This is attributed to the EPR effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage, which leads to the passive accumulation of macromolecules like albumin.
-
Acid-Triggered Release: The hydrazone linker connecting doxorubicin to the albumin-binding moiety is stable at physiological pH (around 7.4) but is labile in the acidic environment of tumors (pH 6.5-7.2) and endosomes/lysosomes (pH 5.0-6.0). This acidic environment catalyzes the hydrolysis of the linker, releasing free doxorubicin.
-
Intracellular Cytotoxicity: Once released, doxorubicin exerts its cytotoxic effects through the same mechanisms as the conventional drug. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis of cancer cells.
Signaling Pathway of Doxorubicin-Induced Cytotoxicity
Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.
Data Presentation
Pharmacokinetic Parameters of Aldoxorubicin
Clinical studies have demonstrated that Aldoxorubicin exhibits a distinct pharmacokinetic profile compared to conventional doxorubicin.[1][2]
| Parameter | Aldoxorubicin (230 mg/m²) | Aldoxorubicin (350 mg/m²) |
| Mean Half-life (t½) | 20.1 hours | 21.1 hours |
| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² |
| Mean Clearance (CL) | 0.152 L/h/m² | 0.136 L/h/m² |
| Mean Cmax | 67,400 ng/mL | 105,000 ng/mL |
Data from a Phase 1 study in patients with advanced solid tumors.[1]
In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.1 - 2.5 |
| A549 | Lung Cancer | >20 |
| HeLa | Cervical Cancer | ~1.0 - 2.92 |
| PC3 | Prostate Cancer | 8.00 |
| LNCaP | Prostate Cancer | 0.25 |
| HepG2 | Liver Cancer | 12.18 |
| BFTC-905 | Bladder Cancer | 2.26 |
Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.
Clinical Efficacy of Aldoxorubicin in Soft Tissue Sarcoma (STS)
Aldoxorubicin has been extensively studied in patients with soft tissue sarcoma.
| Clinical Trial Phase | Comparison | Key Findings |
| Phase IIb | Aldoxorubicin vs. Doxorubicin (First-line) | Overall Response Rate: 22% (Aldoxorubicin) vs. 0% (Doxorubicin) (P = .004).[3] |
| Phase III | Aldoxorubicin vs. Investigator's Choice (Relapsed/Refractory) | Statistically significant improvement in Progression-Free Survival (PFS) in patients with leiomyosarcoma and liposarcoma (p=0.007).[4] |
| Phase Ib/II | Aldoxorubicin Monotherapy (Relapsed/Refractory) | Partial Response: 38%; Stable Disease: 46% in STS patients at the MTD. Median PFS: 11.25 months.[5] |
Experimental Protocols
Synthesis of this compound (Aldoxorubicin)
The synthesis of Aldoxorubicin involves the conjugation of doxorubicin with the (6-maleimidocaproyl)hydrazone linker.
Materials:
-
Doxorubicin hydrochloride
-
(6-Maleimidocaproyl)hydrazide
-
Anhydrous methanol (B129727)
-
Trifluoroacetic acid (catalytic amount)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
In a separate flask, dissolve an equimolar amount of (6-maleimidocaproyl)hydrazide in anhydrous methanol.
-
Slowly add the hydrazide solution to the doxorubicin solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a red-orange solid.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of Aldoxorubicin against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Aldoxorubicin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of Aldoxorubicin in a suitable solvent (e.g., DMSO or water) and perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the solvent used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Aldoxorubicin in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
This compound (Aldoxorubicin)
-
Sterile PBS or other appropriate vehicle for injection
-
Calipers for tumor measurement
-
Animal housing and handling equipment in accordance with institutional guidelines
Procedure:
-
Tumor Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the Aldoxorubicin solution in the appropriate vehicle. Administer the drug to the treatment group via the desired route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., once a week for three weeks). The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Quantification of Doxorubicin Release from Aldoxorubicin
This protocol describes a method to quantify the acid-sensitive release of doxorubicin from Aldoxorubicin.
Materials:
-
This compound (Aldoxorubicin)
-
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) buffer at pH 5.0)
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa)
-
HPLC system with a fluorescence detector
-
Standard laboratory glassware and shaker incubator
Procedure:
-
Prepare a solution of Aldoxorubicin in PBS at a known concentration.
-
Place a defined volume of the Aldoxorubicin solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of either pH 7.4 PBS or the acidic buffer, maintained at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from the buffer outside the dialysis bag.
-
Analyze the collected samples by HPLC with fluorescence detection to quantify the amount of doxorubicin released from the prodrug.
-
Plot the cumulative percentage of doxorubicin released over time for both pH conditions to demonstrate the acid-sensitive release profile.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acid-Sensitive Linker in Aldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldoxorubicin (B1662850) is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It features a novel drug delivery technology centered on an acid-sensitive linker, designed to enhance the therapeutic index of doxorubicin by selectively targeting tumor tissue and minimizing systemic toxicity. This guide provides a comprehensive technical overview of this critical component, detailing its chemical nature, mechanism of action, synthesis, and the experimental validation of its function. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially applying this targeted delivery strategy.
The Acid-Sensitive Linker: Chemical Structure and Rationale
The core of aldoxorubicin's design is the acid-sensitive N-ε-maleimidocaproic acid hydrazide (EMCH) linker.[1] This heterobifunctional linker covalently attaches doxorubicin to the free thiol group of cysteine-34 on circulating serum albumin.[2][3]
The chemical structure of the EMCH linker facilitates a two-stage mechanism of action. The maleimide (B117702) group at one end of the linker rapidly and selectively forms a stable thioether bond with albumin in the bloodstream at physiological pH (around 7.4).[4] At the other end, a hydrazone bond connects the linker to the C-13 keto position of doxorubicin.[5] This hydrazone linkage is the key acid-labile component.
The rationale behind this design is to leverage the enhanced permeability and retention (EPR) effect, where macromolecules like albumin preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. By hitching a ride on albumin, doxorubicin is passively targeted to the tumor site, thereby increasing its local concentration while reducing exposure to healthy tissues, most notably the heart, which is susceptible to doxorubicin-induced cardiotoxicity.[6]
Mechanism of Action: pH-Dependent Hydrolysis
The hydrazone bond of the EMCH linker is stable at the neutral pH of the bloodstream, ensuring that the aldoxorubicin-albumin conjugate remains intact during circulation.[7] However, upon reaching the tumor microenvironment, which is often characterized by a lower pH (around 6.5-6.9), or after internalization into the acidic compartments of cancer cells such as endosomes and lysosomes (pH 5.0-6.0), the hydrazone bond undergoes acid-catalyzed hydrolysis.[2][7] This cleavage releases free, active doxorubicin directly at the site of action.
This pH-dependent drug release is a critical feature that differentiates aldoxorubicin from conventional doxorubicin, offering a targeted approach to chemotherapy.
Quantitative Data on Linker Stability and Drug Release
The efficacy of the acid-sensitive linker is quantified by its hydrolysis kinetics at different pH values. The following table summarizes available data on the pH-dependent release of doxorubicin from aldoxorubicin and similar hydrazone-linked conjugates.
| pH | % Doxorubicin Release (Time) | Half-life (t½) of Release | Reference |
| 7.4 | Negligible release | > 183 hours (for a similar hydrazone linker) | [8] |
| 6.0 | ~70% release at 5 hours (for a maleamic acid linker with similar pH sensitivity) | Not specified | |
| 5.0 | ~70% release over 24 hours | 2.8 hours | |
| 4.5 | 97% release after 24 hours (for a similar acyl hydrazone linker) | 4.4 hours (for a similar hydrazone linker) | [8] |
Experimental Protocols
Synthesis of the EMCH Linker and Aldoxorubicin
While a detailed, step-by-step industrial synthesis protocol for aldoxorubicin is proprietary, the following represents a plausible laboratory-scale synthesis based on published information and general organic chemistry principles.
4.1.1. Synthesis of N-ε-maleimidocaproic acid hydrazide (EMCH)
This synthesis would typically involve a multi-step process starting from 6-aminocaproic acid.
-
Step 1: Protection of the amine group. The amino group of 6-aminocaproic acid is first protected, for example, with a Boc group.
-
Step 2: Activation of the carboxylic acid. The carboxylic acid group is then activated, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Step 3: Reaction with hydrazine (B178648). The activated ester is reacted with hydrazine to form the protected hydrazide.
-
Step 4: Deprotection. The protecting group is removed from the amine.
-
Step 5: Reaction with maleic anhydride (B1165640). The deprotected amine is reacted with maleic anhydride to form the maleimide ring.
-
Step 6: Purification. The final EMCH product is purified, likely using column chromatography.
4.1.2. Synthesis of Aldoxorubicin (Doxorubicin-(6-maleimidocaproyl)hydrazone)
-
Reaction: Doxorubicin hydrochloride is reacted with a molar excess of the EMCH linker in a suitable solvent such as anhydrous methanol, often with a catalytic amount of an acid like trifluoroacetic acid (TFA) to facilitate the hydrazone formation.[5]
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the aldoxorubicin product is purified to remove unreacted starting materials and byproducts. This is commonly achieved through techniques like silica (B1680970) gel column chromatography or preparative HPLC.[5]
In Vitro pH-Dependent Drug Release Assay
This assay is crucial for quantifying the acid-sensitivity of the linker.
-
Materials: Aldoxorubicin, phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 6.5, 5.5, 5.0), dialysis tubing with an appropriate molecular weight cutoff (e.g., 8,000-14,000 Da), a shaking incubator or water bath, and an HPLC system for quantification.
-
Procedure:
-
Prepare a stock solution of aldoxorubicin in a suitable solvent.
-
Place a known concentration of the aldoxorubicin solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS at a specific pH.
-
Incubate the system at 37°C with continuous shaking.
-
At predetermined time points, withdraw aliquots from the external buffer.
-
Analyze the concentration of released doxorubicin in the aliquots using a validated HPLC method.
-
Replenish the withdrawn volume with fresh buffer to maintain sink conditions.
-
Plot the cumulative percentage of drug release versus time for each pH.
-
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of aldoxorubicin compared to free doxorubicin.
-
Cell Lines: A panel of relevant cancer cell lines should be used, for example, those from soft tissue sarcoma (e.g., STS-26T), breast cancer (e.g., MCF-7), or other doxorubicin-sensitive and -resistant lines.[9][10]
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of aldoxorubicin and free doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) for both aldoxorubicin and doxorubicin.
-
HPLC Method for Quantification of Aldoxorubicin and Doxorubicin
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the analysis of aldoxorubicin and doxorubicin in various samples.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
Detection: A fluorescence detector is often preferred for its high sensitivity in detecting doxorubicin, with excitation and emission wavelengths typically around 480 nm and 560-590 nm, respectively. A UV-Vis detector can also be used.[11]
-
Quantification: A calibration curve is generated using standards of known concentrations of aldoxorubicin and doxorubicin to quantify the amounts in the experimental samples.
Visualizations
Mechanism of Aldoxorubicin Action
References
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. EMCH (N-(ε-maleimidocaproic acid) hydrazide, trifluoroacetic acid salt) [sigmaaldrich.com]
- 5. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. hrcak.srce.hr [hrcak.srce.hr]
A Technical Guide to MC-DOXHZN Hydrochloride in Targeted Drug Delivery
Disclaimer: Initial research for "MC-DOXHZN hydrochloride" yielded specific results identifying it as (E/Z)-Aldoxorubicin hydrochloride, also known as Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride.[1][2][3][4] This guide is based on the properties and applications of this molecule, a prodrug of the widely-used chemotherapeutic agent Doxorubicin (B1662922), designed for targeted delivery.[1][2] It leverages a pH-sensitive hydrazone linker to achieve controlled drug release.[5][6][]
Executive Summary
This compound is an advanced prodrug of Doxorubicin engineered for targeted cancer therapy.[1][2] It employs a (6-maleimidocaproyl)hydrazone linker to covalently bind Doxorubicin to a carrier molecule, typically a monoclonal antibody or an albumin-binding moiety.[1][8] The key feature of this construct is the acid-sensitive hydrazone bond, which remains stable at physiological pH (~7.4) but cleaves under the acidic conditions characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes (pH 4.5–6.5).[5][6][][9] This mechanism allows for the selective release of the potent cytotoxic agent, Doxorubicin, at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity associated with conventional chemotherapy.[10][11]
Core Concepts in MC-DOXHZN Targeted Delivery
The therapeutic strategy of this compound revolves around two primary concepts: prodrug design and stimuli-responsive delivery.
-
Prodrug Strategy: MC-DOXHZN is a proagent, or prodrug, of Doxorubicin.[1][2] The active drug (Doxorubicin) is temporarily inactivated by conjugation to a carrier via the hydrazone linker. This prevents the drug from exerting its cytotoxic effects on healthy tissues during systemic circulation.[10]
-
pH-Sensitive (Acid-Labile) Linkage: The hydrazone bond is the critical component enabling targeted release.[6][] It is specifically designed to be hydrolytically cleaved in acidic environments.[][9][12] When the MC-DOXHZN conjugate reaches a tumor, it can be internalized by cancer cells into endosomes and lysosomes, where the lower pH triggers the hydrolysis of the hydrazone bond, releasing active Doxorubicin.[5][11]
Mechanism of Action: From Systemic Circulation to Cellular Target
-
Systemic Stability: In the bloodstream (pH ~7.4), the hydrazone linker is relatively stable, keeping the Doxorubicin payload securely attached to its carrier.[5][][8]
-
Tumor Accumulation: The carrier molecule (e.g., an antibody targeting a tumor-specific antigen or albumin) facilitates the accumulation of the conjugate at the tumor site. This can be achieved through active targeting (ligand-receptor interactions) or passive targeting via the Enhanced Permeability and Retention (EPR) effect.[10][13]
-
Cellular Internalization: The conjugate is internalized by cancer cells, often through receptor-mediated endocytosis.[14]
-
Acid-Triggered Release: Inside the cell, the conjugate is trafficked into acidic compartments (endosomes, lysosomes). The drop in pH to ~5.0-6.2 accelerates the cleavage of the hydrazone bond.[5][11]
-
Activation of Doxorubicin: Once released, free Doxorubicin exerts its cytotoxic effects. Its primary mechanism involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[15][16][][18]
Quantitative Data
The following tables summarize key quantitative parameters reported in studies of Doxorubicin delivery systems utilizing pH-sensitive hydrazone linkers.
Table 1: Drug Release Characteristics
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Drug Release at pH 5.0 | After 3 hours | 50% | [5] |
| After 40 hours | >80% | [5] | |
| Drug Release at pH 7.4 | After 40 hours | ~10% | [5] |
| After 6 days | Significantly less than at pH 5.0 | [11] | |
| Drug Loading Content | mPEG-b-P(ATMC-co-DTC)-g-DOX Micelles | 9.9 and 12.5 wt.% | [19] |
| RGD-decorated Micelles | >11% | [20] |
| | L-histidine-based Micelles | ~20 wt% |[14] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Formulation | Effect | Reference |
|---|---|---|---|
| HepG2 | mAb-DOX (100 µg/mL, 96 hours) | 73% growth inhibition | [1] |
| HeLa | mPEG-b-P(ATMC-co-DTC)-g-DOX Micelles | Effective cytotoxic effects | [19] |
| MCF-7 | RGD-decorated Micelles | Increased cytotoxicity vs. unmodified micelles |[20] |
Experimental Protocols
Detailed methodologies are crucial for the development and validation of targeted drug delivery systems. Below are representative protocols for key experiments.
Synthesis of Doxorubicin-(6-maleimidocaproyl)hydrazone
This protocol describes the creation of the MC-DOXHZN molecule.
-
Reaction Setup: Dissolve Doxorubicin hydrochloride and an equimolar amount of (6-maleimidocaproyl)hydrazide linker in methanol (B129727) in a round-bottomed flask equipped with a nitrogen inlet.[6][8]
-
Acid Catalysis: Add a catalytic amount of acid (e.g., trifluoroacetic acid) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for several hours (e.g., 5 hours).[6]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, purify the product. This may involve solvent evaporation followed by chromatography to isolate the desired hydrazone conjugate.[6]
-
Characterization: Confirm the structure and purity of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Drug Release Assay
This assay quantifies the pH-dependent release of Doxorubicin from its carrier.
-
Sample Preparation: Prepare a solution or suspension of the Doxorubicin-conjugate (e.g., MC-DOXHZN-loaded nanoparticles) in two different buffers: one mimicking physiological pH (e.g., PBS, pH 7.4) and another mimicking the acidic endosomal environment (e.g., acetate (B1210297) buffer, pH 5.0).[5][21]
-
Incubation: Place the samples in a dialysis bag (with an appropriate molecular weight cut-off) and immerse them in the respective release media. Incubate at 37°C with gentle agitation.[14][22]
-
Sampling: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw a small aliquot of the release medium.[21]
-
Quantification: Determine the concentration of released Doxorubicin in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry (absorbance at ~480-496 nm) or fluorimetry.[11][21][23]
-
Data Analysis: Calculate the cumulative percentage of drug released over time for each pH condition. Plot the cumulative release (%) against time.[21]
In Vivo Biodistribution and Efficacy Study
These studies assess the targeting efficiency and therapeutic effect in a living organism.[24][25]
-
Animal Model: Utilize an appropriate animal model, typically immunodeficient mice (e.g., nude mice) bearing xenograft tumors from a human cancer cell line (e.g., MCF-7, HepG2).[20][26][27][28]
-
Administration: Administer the MC-DOXHZN conjugate, free Doxorubicin (as a control), and a vehicle control (e.g., saline) to different groups of tumor-bearing mice, usually via intravenous (i.v.) injection.[26]
-
Biodistribution: For biodistribution analysis, the drug or carrier can be labeled (e.g., with a fluorescent dye or radioisotope). At various time points post-injection, euthanize a subset of animals. Harvest major organs (tumor, heart, liver, spleen, kidneys, lungs) and measure the amount of accumulated drug/carrier in each tissue.[29]
-
Efficacy Assessment: For efficacy studies, monitor tumor volume and body weight of the animals over several weeks. Tumor volume can be calculated using the formula: (Length × Width²)/2.[26]
-
Toxicity Evaluation: Monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. After the study period, conduct histological analysis of major organs (especially the heart, given Doxorubicin's known cardiotoxicity) to assess tissue damage.[18][29]
-
Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across the different treatment groups.
Visualizations
Diagram 1: MC-DOXHZN Targeted Delivery Workflow
Caption: Workflow of MC-DOXHZN from administration to cellular action.
Diagram 2: pH-Sensitive Hydrazone Bond Cleavage
Caption: Mechanism of acid-catalyzed release of Doxorubicin.
Diagram 3: Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Key steps in the intrinsic apoptosis pathway induced by Doxorubicin.[30][31][32][33][34][35]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 13. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin-Loaded Polymeric Micelle Overcomes Multidrug Resistance of Cancer by Double-Targeting Folate Receptor and Early Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Articles [globalrx.com]
- 16. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 18. Doxorubicin - Wikipedia [en.wikipedia.org]
- 19. Amphiphilic polycarbonate conjugates of doxorubicin with pH-sensitive hydrazone linker for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel RGD-decorated micelles loaded with doxorubicin for targeted breast cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Delivery and Controlled Release of Doxorubicin for Targeting Osteosarcoma Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 25. taconic.com [taconic.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. biocytogen.com [biocytogen.com]
- 29. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
The Disruption of DNA Replication in Cancer Cells by Aldoxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldoxorubicin (B1662850), a prodrug of the potent anthracycline doxorubicin (B1662922), represents a significant advancement in the targeted delivery of chemotherapy. By leveraging the unique physiological characteristics of the tumor microenvironment, aldoxorubicin delivers its cytotoxic payload, doxorubicin, directly to cancer cells, thereby enhancing its therapeutic index and mitigating the systemic toxicity associated with conventional doxorubicin administration. This technical guide provides an in-depth exploration of the core mechanism by which aldoxorubicin, through the action of doxorubicin, exerts its anticancer effects: the profound disruption of DNA replication. We will dissect the molecular interactions, signaling pathways, and cellular consequences of this process, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: From Systemic Delivery to Nuclear Assault
Aldoxorubicin is ingeniously designed to remain largely inert in the bloodstream. Upon intravenous administration, it rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][2] This drug-albumin conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[3]
Once within the acidic milieu of the tumor microenvironment or inside the lysosomes of cancer cells following endocytosis, the acid-sensitive hydrazone linker of aldoxorubicin is cleaved, releasing active doxorubicin.[1][2][3] The liberated doxorubicin then translocates to the nucleus, where it initiates a multi-pronged attack on the machinery of DNA replication.
The core antitumor activities of doxorubicin can be attributed to two primary mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure.[4] This physical obstruction prevents the unwinding of the DNA strands, a critical prerequisite for replication and transcription, thereby halting the progression of DNA polymerase.[4]
-
Topoisomerase II Inhibition: Doxorubicin poisons topoisomerase II, an enzyme essential for resolving the topological stress in DNA that arises during replication.[3][4] It stabilizes the transient double-strand breaks created by the enzyme, preventing their re-ligation.[4] This leads to an accumulation of DNA double-strand breaks, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis.[4]
Additionally, the quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[4] This oxidative stress can cause further damage to DNA, proteins, and lipids, contributing to the overall cytotoxicity of the drug.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
Initial In Vitro Studies of MC-DOXHZN Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850) or (E/Z)-Aldoxorubicin hydrochloride, is a novel albumin-binding prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922).[1][2] This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, focusing on its mechanism of action, cytotoxicity, and induction of apoptosis. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
This compound was designed to enhance the therapeutic index of doxorubicin by leveraging the physiological properties of tumors. It consists of doxorubicin attached to an acid-sensitive linker, which allows it to bind to endogenous albumin in the bloodstream.[1][3] This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[4] The acidic microenvironment characteristic of tumors then facilitates the cleavage of the linker, releasing free doxorubicin to exert its cytotoxic effects directly at the tumor site.[1][3]
Mechanism of Action
The primary mechanism of action of this compound is the targeted delivery of doxorubicin to tumor cells. In vitro, the process begins with the binding of MC-DOXHZN to albumin present in the culture medium, if supplemented, or through its inherent ability to be taken up by cells. Once internalized, the acidic environment of endosomes and lysosomes is thought to facilitate the hydrolysis of the acid-sensitive linker, releasing doxorubicin into the cytoplasm.[4][5]
The released doxorubicin then translocates to the nucleus, where it intercalates into DNA and inhibits the function of topoisomerase II. This action leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, the induction of apoptosis.[5]
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound has been evaluated in various cancer cell lines. As a prodrug, its cytotoxic activity is dependent on the release of doxorubicin. Therefore, the inherent sensitivity of the cell line to doxorubicin and the intracellular conditions that favor drug release are critical factors.
| Cell Line | Compound | IC50 | Exposure Time | Assay | Reference |
| AsPC1 (Pancreatic Cancer) | Albumin-bound INNO-206 | 2 µM | Not Specified | Not Specified | [4] |
| Multiple Myeloma Cells | INNO-206 hydrochloride | 0.27 - 2.16 µM (inhibits cell growth) | Not Specified | Not Specified | [5] |
Note: The available data on the in vitro cytotoxicity of this compound is limited. The provided values are from specific studies and may not be representative of all in vitro conditions. Further comprehensive studies are needed to establish a detailed cytotoxicity profile across a broader range of cancer cell lines.
Induction of Apoptosis
Key events in doxorubicin-induced apoptosis include:
-
Activation of caspases (e.g., caspase-3, -8, -9).
-
Changes in mitochondrial membrane potential.
-
Release of cytochrome c from mitochondria.
-
DNA fragmentation.
Experimental Protocols
Detailed experimental protocols for in vitro studies of this compound are not extensively published. However, standard methodologies for assessing the in vitro activity of cytotoxic agents can be adapted.
Cell Culture
Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For studies involving the albumin-binding properties of this compound, supplementation of the culture medium with human serum albumin may be considered to mimic physiological conditions.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add the drug dilutions. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound is a promising tumor-targeted prodrug of doxorubicin. Its mechanism of action, centered on albumin binding and acid-sensitive drug release, offers the potential for improved efficacy and reduced systemic toxicity compared to conventional doxorubicin. The initial in vitro studies, although limited in publicly available quantitative data, support its intended mechanism. Further comprehensive in vitro investigations are warranted to fully characterize its cytotoxic and apoptotic effects across a wide range of cancer types and to elucidate the specific signaling pathways involved in its anticancer activity. This will be crucial for its continued development and potential clinical application.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Aldoxorubicin: A Comprehensive Technical Guide on its Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldoxorubicin (B1662850) (formerly INNO-206) is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It has been developed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and mitigating its well-documented systemic toxicities, most notably cardiotoxicity. This is achieved by covalently linking doxorubicin to an acid-sensitive linker that rapidly binds to circulating serum albumin upon intravenous administration. The resulting drug-albumin conjugate leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissues. The acidic microenvironment characteristic of solid tumors then facilitates the cleavage of the linker, releasing active doxorubicin directly at the site of action. This guide provides an in-depth review of aldoxorubicin's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile across various cancer types, supported by detailed experimental data and methodologies.
Core Concept and Mechanism of Action
Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin (DOXO-EMCH).[1][2] Its design is centered on a three-part system: the cytotoxic agent (doxorubicin), a plasma protein binding moiety, and a tumor-specific cleavable linker.
-
Albumin Binding: Following intravenous administration, the maleimide (B117702) group on the linker of aldoxorubicin rapidly and covalently binds to the free thiol group of cysteine-34 on endogenous serum albumin.[3][4]
-
Tumor Accumulation: The resulting aldoxorubicin-albumin conjugate has a high molecular weight, which significantly extends its circulation half-life and prevents rapid clearance. This large complex preferentially accumulates in solid tumors due to the EPR effect—a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[1][2]
-
Targeted Drug Release: The hydrazone bond linking doxorubicin to the albumin-binding moiety is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions.[3][5] The tumor microenvironment is inherently acidic (pH 6.5-6.9), and the endosomes and lysosomes within tumor cells are even more so (pH 4.5-6.0).[4] Upon internalization of the conjugate by tumor cells, this acidic environment catalyzes the cleavage of the hydrazone linker, releasing the full payload of active doxorubicin.[3][6]
-
Cytotoxic Effect: Once released, free doxorubicin exerts its well-established antineoplastic effects by intercalating with DNA and inhibiting topoisomerase II, leading to the inhibition of DNA synthesis and induction of apoptosis.[2][7]
This targeted delivery mechanism allows for the administration of significantly higher doses of doxorubicin equivalents compared to the conventional drug, while minimizing exposure to healthy tissues like the heart, thereby reducing off-target toxicities.[8][9]
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. onclive.com [onclive.com]
- 9. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MC-DOXHZN Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride, is a promising chemotherapeutic agent designed as a prodrug of the widely used anticancer drug, doxorubicin (B1662922).[1][2][3] This novel compound features a (6-maleimidocaproyl)hydrazone linker that facilitates binding to albumin in the bloodstream.[4][5][6] This interaction is designed to enhance the tumor-specific delivery of doxorubicin. The acid-sensitive hydrazone bond is cleaved in the acidic microenvironment characteristic of tumor tissues, leading to the localized release of the active doxorubicin payload.[6][7][8] This targeted delivery system aims to increase the therapeutic index of doxorubicin by maximizing its efficacy at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity.[4][9][10]
Mechanism of Action
Upon release, doxorubicin exerts its cytotoxic effects through multiple mechanisms. Primarily, it functions as a DNA topoisomerase II inhibitor, trapping the enzyme-DNA complex and leading to double-strand breaks in DNA.[2][11] Doxorubicin also intercalates into the DNA helix, obstructing DNA replication and transcription.[11] Furthermore, the generation of reactive oxygen species (ROS) by doxorubicin contributes to cellular damage, including lipid peroxidation of cell membranes and oxidative DNA damage, ultimately inducing apoptotic cell death.[12]
Data Presentation
The cytotoxic activity of doxorubicin, the active metabolite of this compound, has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency. Below is a summary of reported IC50 values for doxorubicin in various human cancer cell lines. It is important to note that IC50 values can vary between laboratories and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| BFTC-905 | Bladder Cancer | 2.3 | - | - |
| M21 | Skin Melanoma | 2.8 | - | - |
| HeLa | Cervical Carcinoma | 2.9 | - | - |
| UMUC-3 | Bladder Cancer | 5.1 | - | - |
| HepG2 | Hepatocellular Carcinoma | 12.2 | - | - |
| TCCSUP | Bladder Cancer | 12.6 | - | - |
| Huh7 | Hepatocellular Carcinoma | >20 | - | - |
| VMCUB-1 | Bladder Cancer | >20 | - | - |
| A549 | Lung Cancer | >20 | 0.6 | 0.23 |
| NCI-H1299 | Lung Cancer | - | Significantly higher than other lines | Significantly higher than other lines |
| MCF-7 | Breast Cancer | 2.5 | 4 | - |
| MDA-MB-231 | Breast Cancer | - | 1 | - |
| Hct-116 | Colon Carcinoma | - | - | - |
Data compiled from multiple sources.[1][13][14][15][16] Note that a monoclonal antibody-drug conjugate utilizing this compound as a component inhibited HepG2 cell growth by 73% at a concentration of 100 µg/mL after 96 hours of incubation.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of solvent) and untreated cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use the PI signal to generate a histogram of DNA content.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 6-maleimidocaproyl hydrazone derivative of doxorubicin (DOXO-EMCH) is superior to free doxorubicin with respect to cardiotoxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for Aldoxorubicin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of aldoxorubicin (B1662850) in mouse xenograft models, including detailed experimental protocols, comparative efficacy data, and a summary of its mechanism of action. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of aldoxorubicin.
Introduction
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It is designed to increase the therapeutic index of doxorubicin by selectively targeting tumor tissue and reducing systemic toxicity, particularly cardiotoxicity.[1][2][3] Aldoxorubicin covalently binds to the cysteine-34 residue of circulating serum albumin, forming a stable complex at physiological pH.[1][2][3] This drug-albumin conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the acidic microenvironment of the tumor, the acid-sensitive linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][2][3][4] Preclinical studies in various mouse xenograft models have demonstrated the superior anti-tumor efficacy and improved safety profile of aldoxorubicin compared to conventional doxorubicin.[1][5][6]
Mechanism of Action
Aldoxorubicin's mechanism of action involves several key steps that facilitate targeted drug delivery and activation at the tumor site.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving aldoxorubicin administration in mouse xenograft models.
Table 1: Efficacy of Aldoxorubicin in Glioblastoma Xenograft Model
| Treatment Group | Dose | Administration Schedule | Median Survival (days) | Percent Increase in Lifespan vs. Vehicle | Reference |
| Vehicle | - | Once a week, tail-vein injection | 26 | - | [5][6] |
| Doxorubicin | 6 mg/kg (3/4 MTD) | Once a week, tail-vein injection | 26 | 0% | [5][6] |
| Aldoxorubicin | 24 mg/kg (18 mg/kg doxorubicin equivalent; 3/4 MTD) | Once a week, tail-vein injection | 62 | 138% | [5][6] |
MTD: Maximum Tolerated Dose
Table 2: Efficacy of Aldoxorubicin in Combination with Temozolomide (TMZ) in Glioblastoma Xenograft Model
| Treatment Group | Dose | Administration Schedule | Endpoint Survival Rate | Notes | Reference |
| Vehicle | - | Weekly IV (vehicle) | - | - | [7] |
| Aldoxorubicin | 16 mg/kg (50% MTD) | Weekly IV for 5 weeks | +12.5% vs. vehicle | Moderate tumor volume inhibition. | [7] |
| TMZ | 0.9 mg/kg | Daily oral | +37.5% vs. vehicle | - | [7] |
| Aldoxorubicin + TMZ | 16 mg/kg (Aldox) + 0.9 mg/kg (TMZ) | Weekly IV (Aldox) + Daily oral (TMZ) | +37.5% vs. vehicle | Significant tumor volume inhibition; delayed mortality. | [7] |
IV: Intravenous
Table 3: Comparative Efficacy of Aldoxorubicin in Various Xenograft Models
| Cancer Type | Xenograft Model | Aldoxorubicin Efficacy Compared to Doxorubicin | Reference |
| Breast Carcinoma | MDA-MB-435 | Similar or better tumor growth inhibition | [1] |
| Breast Carcinoma | 3366 | Greater tumor inhibition | [1] |
| Ovarian Carcinoma | A2780 | Greater tumor inhibition | [1] |
| Small Cell Lung Carcinoma | H209 | Greater tumor inhibition | [1] |
Experimental Protocols
Protocol 1: General Mouse Xenograft Model Establishment
This protocol provides a general procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., U87-luc for glioblastoma)[5]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution
-
Hemocytometer
-
4-6 week old immunocompromised mice (e.g., nude or SCID mice)[8][9]
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture human tumor cells in complete medium until they reach 70-80% confluency.[8]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and centrifuge to obtain a cell pellet.[8]
-
Resuspend the cells in PBS or serum-free medium and perform a viable cell count using a hemocytometer and trypan blue exclusion.[8]
-
Adjust the cell concentration to the desired density for injection (e.g., 3 x 10^6 cells per injection).[8]
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for 3-5 days upon arrival.[8]
-
Clean the inoculation area (e.g., lower flank) with ethanol (B145695) and/or iodine solution.[8]
-
Draw the cell suspension into a 1-cc syringe. To avoid cell damage, it is recommended to draw the cells into the syringe without a needle attached, and then attach the needle for injection.[8]
-
Inject the cell suspension (e.g., 3.0 x 10^6 cells) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers up to three times a week.[9]
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[8]
-
Initiate therapeutic treatment when tumors reach a predetermined average volume, for example, 50-60 mm³.[8]
-
Protocol 2: Aldoxorubicin Administration in a Glioblastoma Xenograft Model
This protocol is based on a study that demonstrated the efficacy of aldoxorubicin in an intracranial glioblastoma model.[5][6]
Materials:
-
Tumor-bearing mice (as prepared in Protocol 1, or using an orthotopic model as described in the reference)
-
Aldoxorubicin solution
-
Doxorubicin solution (for control group)
-
Vehicle solution (e.g., physiologic saline)
-
Appropriate syringes and needles for intravenous injection
Procedure:
-
Animal Grouping:
-
Drug Preparation and Administration:
-
Prepare fresh solutions of aldoxorubicin, doxorubicin, and vehicle on the day of injection.
-
For the aldoxorubicin group, administer 24 mg/kg (equivalent to 18 mg/kg doxorubicin) via tail-vein injection.[5][6]
-
For the doxorubicin control group, administer 6 mg/kg via tail-vein injection.[5][6]
-
For the vehicle control group, administer an equivalent volume of the vehicle solution via tail-vein injection.
-
Repeat the injections once a week for the duration of the study.[5][6]
-
-
Efficacy and Toxicity Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or through bioluminescence imaging (for orthotopic models with luciferase-expressing cells).[5][7]
-
Record animal body weight and observe for any signs of toxicity.
-
Continue monitoring until a predetermined endpoint is reached (e.g., tumor volume limit, significant weight loss, or end of study period).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[5]
-
For survival studies, monitor the mice until they meet euthanasia criteria and record the date of death.[5][6]
-
Conclusion
The administration of aldoxorubicin in mouse xenograft models has consistently demonstrated its potential as a more effective and less toxic alternative to doxorubicin. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic applications of aldoxorubicin in various cancer types. Careful consideration of the experimental design, including the choice of xenograft model, dosing regimen, and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic efficacy of aldoxorubicin in an intracranial xenograft mouse model of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of Aldoxorubicin in an Intracranial Xenograft Mouse Model of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for In Vivo Dosing and Formulation of MC-DOXHZN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850), is a promising second-generation anthracycline and a prodrug of the widely used chemotherapeutic agent, doxorubicin (B1662922). This document provides detailed application notes and protocols for the in vivo dosing and formulation of this compound, intended to guide researchers in preclinical studies. This compound is designed for targeted tumor delivery, leveraging the enhanced permeability and retention (EPR) effect and the acidic tumor microenvironment. Upon intravenous administration, it rapidly binds to the cysteine-34 residue of circulating serum albumin[1]. This albumin-bound conjugate demonstrates increased stability at physiological pH and preferentially accumulates in tumor tissues. Within the acidic environment of tumor endosomes and lysosomes, the acid-sensitive hydrazone linker is cleaved, releasing doxorubicin to exert its cytotoxic effects[1]. This targeted delivery mechanism aims to enhance anti-tumor efficacy while mitigating the systemic toxicity, particularly cardiotoxicity, associated with conventional doxorubicin[2].
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug that capitalizes on the unique pathophysiology of solid tumors. Once administered, it covalently binds to endogenous albumin, forming a drug-albumin conjugate. This conjugate circulates with a longer half-life compared to free doxorubicin and accumulates in tumor tissues due to the EPR effect. Tumor cells internalize the albumin-bound drug, and the acidic milieu of the endocytic pathway facilitates the hydrolysis of the hydrazone bond, liberating active doxorubicin[1].
The released doxorubicin then acts as a potent anti-cancer agent through multiple mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
References
Application Notes and Protocols: MC-DOXHZN Hydrochloride in Soft Tissue Sarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride, is an albumin-binding prodrug of the widely used chemotherapeutic agent, Doxorubicin (B1662922).[1][2] Doxorubicin is a cornerstone in the treatment of soft tissue sarcomas.[3][4][5] The rationale behind the development of MC-DOXHZN is to enhance the therapeutic index of Doxorubicin by providing a tumor-targeted delivery mechanism. MC-DOXHZN binds to serum albumin and is designed to release the active Doxorubicin payload in the acidic tumor microenvironment.[6] This targeted approach aims to increase the drug concentration at the tumor site while minimizing systemic toxicity, particularly the dose-limiting cardiotoxicity associated with Doxorubicin.[6][7]
These application notes provide a comprehensive overview of the use of this compound for in vitro studies involving soft tissue sarcoma cell lines. The protocols and data presented are primarily based on the effects of Doxorubicin, the active metabolite of MC-DOXHZN, due to the limited availability of specific data for the hydrochloride salt of the prodrug in sarcoma cell lines.
Mechanism of Action
MC-DOXHZN acts as a carrier for Doxorubicin. Upon administration, it binds to albumin in the circulation. This complex is preferentially taken up by tumor tissues. The acidic environment within the tumor cleaves the acid-sensitive hydrazone linker, releasing Doxorubicin.[6] Doxorubicin then exerts its cytotoxic effects through multiple mechanisms:
-
Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. This leads to the formation of DNA strand breaks and ultimately triggers cell death.[8][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, leading to oxidative stress and damage to cellular components, including DNA, proteins, and cell membranes.[8][9]
-
DNA Intercalation and Adduct Formation: It directly inserts itself between DNA base pairs, disrupting the DNA structure and function.[8][9]
-
Induction of Apoptosis and Cell Cycle Arrest: By inducing DNA damage, Doxorubicin activates signaling pathways that lead to programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G2/M phase.[8][10]
Data Presentation
The following tables summarize the quantitative effects of Doxorubicin (the active form of MC-DOXHZN) on various soft tissue sarcoma cell lines. This data is compiled from multiple studies and serves as a reference for expected outcomes when treating sarcoma cells with this compound.
Table 1: Proliferation Inhibition and Apoptosis Induction by Doxorubicin in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | Doxorubicin Concentration (µM) | Proliferation Inhibition (%) | Apoptosis Induction (Annexin V positive cells, %) | Reference |
| HT1080 | Fibrosarcoma | 1 | 80 | Significant Increase | [11] |
| RD | Rhabdomyosarcoma | 1 | Not specified | Strong and Significant Increase | [11] |
| TP5014 | Not specified | 1 | Not specified | Strong and Significant Increase | [11] |
| SJSA | Osteosarcoma | 0.1 µg/ml (~0.17 µM) | Not specified | 4 | [12] |
| HT1080 | Fibrosarcoma | 0.1 µg/ml (~0.17 µM) | Not specified | 35 | [12] |
Table 2: IC50 Values of Doxorubicin in Various Sarcoma Cell Lines
| Cell Line | Sarcoma Type | IC50 (µM) | Reference |
| SKLMS-1 (mutant p53) | Leiomyosarcoma | ~1.6 (estimated from 16-fold difference) | [13] |
| SKLMS-1 (wild-type p53 transfectants) | Leiomyosarcoma | ~0.1 (estimated from 16-fold difference) | [13] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on soft tissue sarcoma cell lines.
Materials:
-
Soft tissue sarcoma cell lines (e.g., HT1080, SKLMS-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed sarcoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated sarcoma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated sarcoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin B1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for in vitro drug evaluation.
Conclusion
This compound represents a promising strategy for the targeted delivery of Doxorubicin to soft tissue sarcomas. The provided protocols and data, primarily based on the extensive research on Doxorubicin, offer a solid foundation for researchers to investigate the efficacy and mechanism of action of this prodrug in various soft tissue sarcoma cell lines. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its potential advantages over conventional Doxorubicin treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Establishment and characterization of 18 Sarcoma Cell Lines: Unraveling the Molecular Mechanisms of Doxorubicin Resistance in Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic drugs for soft tissue sarcomas: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of 18 Sarcoma Cell Lines: Unraveling the Molecular Mechanisms of Doxorubicin Resistance in Sarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modified p53 enhances apoptosis in sarcoma cell lines mediated by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wild type p53 sensitizes soft tissue sarcoma cells to doxorubicin by down-regulating multidrug resistance-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldoxorubicin in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin (B1662850), a prodrug of the potent chemotherapeutic agent doxorubicin (B1662922), presents a compelling payload candidate for the development of next-generation Antibody-Drug Conjugates (ADCs). It is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin (DOXO-EMCH).[1] This derivative incorporates an acid-sensitive hydrazone linker, designed to release the active doxorubicin payload within the acidic environment of tumor cells, specifically in endosomes and lysosomes.[2][3] This targeted release mechanism aims to enhance the therapeutic index of doxorubicin by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities, most notably cardiotoxicity.[2][3]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing aldoxorubicin in ADC development. Detailed protocols for conjugation, characterization, and evaluation of aldoxorubicin-based ADCs are provided to guide researchers in this innovative area of targeted cancer therapy. While aldoxorubicin has been extensively studied as an albumin-binding prodrug for passive tumor targeting, these notes will focus on its application as a payload for actively targeted ADCs.
Principle of Aldoxorubicin-Based ADCs
The therapeutic strategy of an aldoxorubicin-ADC is predicated on the targeted delivery of doxorubicin to cancer cells via a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen. The ADC circulates in the bloodstream, and upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized. Following internalization, the acidic environment of the endosomes and lysosomes facilitates the cleavage of the hydrazone linker in aldoxorubicin, releasing the active doxorubicin payload to exert its cytotoxic effects.[2][3]
The primary mechanisms of action for the released doxorubicin include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication, leading to double-strand DNA breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause cellular damage.
Data Presentation: Quantitative Parameters of Doxorubicin-Based ADCs
Due to the limited availability of public data on specific aldoxorubicin-antibody conjugates, the following tables present representative quantitative data from studies on doxorubicin-containing ADCs and related conjugates to serve as a practical reference.
Table 1: In Vitro Cytotoxicity of Doxorubicin Conjugates
| Cell Line | Cancer Type | Target Antigen | Doxorubicin Conjugate | IC50 (nM) | Reference |
| BT474 | Breast Cancer | HER2 | MAHNP-Dox | 746.8 ± 81.5 | [4] |
| SKBR3 | Breast Cancer | HER2 | MAHNP-Dox | 110.1 ± 12.7 | [4] |
| N87 | Gastric Cancer | HER2 | Thailanstatin ADC (DAR 3.5) | ~1.3 - 4.3 (converted from ng/mL) | [5] |
| BT474 | Breast Cancer | HER2 | Thailanstatin ADC (DAR 3.5) | ~1.3 - 4.3 (converted from ng/mL) | [5] |
| Karpas-299 | T-cell lymphoma | CD30 | cAC10-MMAE (DAR 4) | ~1 (converted from ng/mL) | [6] |
Note: IC50 values are highly dependent on the cell line, target antigen expression, and the specific ADC construct.
Table 2: In Vivo Efficacy of Doxorubicin-Based ADCs in Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| MDA-MB-435 | Albumin-bound Doxorubicin | Not Specified | Superior to free Doxorubicin | Not Specified | [2] |
| Murine Renal Cell Carcinoma | Aldoxorubicin (INNO-206) | 10.8 mg/kg, i.v. | Significant reduction in tumor volume | 90% survival | [7] |
| C26 Colon Carcinoma | ABD-Dox | 10 mg/kg Dox equiv. | Superior to free Doxorubicin | Increased | |
| MIA PaCa-2 Pancreatic Carcinoma | ABD-Dox | Not Specified | Superior to free Doxorubicin | Increased |
Note: In vivo efficacy is dependent on the tumor model, dosing regimen, and ADC characteristics.
Experimental Protocols
Protocol 1: Conjugation of Aldoxorubicin to an Antibody via Cysteine Residues
This protocol describes a method for conjugating aldoxorubicin (DOXO-EMCH), which contains a maleimide (B117702) group, to thiol groups on an antibody generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Aldoxorubicin (DOXO-EMCH)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS with EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Organic co-solvent (e.g., DMSO or DMAc)
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 1-10 mg/mL in PBS.
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Antibody Reduction:
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess (e.g., 2.5-fold molar excess per disulfide bond to be reduced).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Aldoxorubicin Preparation:
-
Dissolve aldoxorubicin in an organic co-solvent like DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved aldoxorubicin to the reduced antibody solution. A typical molar excess of aldoxorubicin to antibody is 5-10 fold.
-
The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add an excess of N-acetylcysteine (e.g., 5-fold molar excess over aldoxorubicin) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated aldoxorubicin and other reaction components using SEC or TFF.
-
The purified ADC should be buffer-exchanged into a formulation buffer (e.g., histidine or citrate (B86180) buffer at pH 6.0).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
A. UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of doxorubicin (around 480 nm).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to separate ADC species with different numbers of conjugated drugs.
-
The peak area of each species (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs) is integrated.
-
The average DAR is calculated as the weighted average of the different DAR species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the aldoxorubicin-ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Aldoxorubicin-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the aldoxorubicin-ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the cells for 72-120 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an aldoxorubicin-ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
Aldoxorubicin-ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, aldoxorubicin-ADC at different doses).
-
Administer the treatments intravenously (i.v.) according to the planned schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze survival data if the study includes a survival endpoint.
-
Visualizations
Caption: Experimental workflow for aldoxorubicin-ADC development.
Caption: Cellular mechanism of action of an aldoxorubicin-ADC.
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MC-DOXHZN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850) or INNO-206, is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922).[1][2][3][4] It is designed as an albumin-binding agent with an acid-sensitive hydrazone linker.[1][2][3][4][5] This design allows for preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[5] Within the acidic microenvironment of tumors or inside the lysosomes of cancer cells, the linker is cleaved, releasing doxorubicin to exert its cytotoxic effects.[1][6][7] The primary mechanism of action of the released doxorubicin is the inhibition of DNA topoisomerase II, which leads to DNA damage and ultimately apoptosis.[2][3][8] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound.
Mechanism of Action
This compound's mechanism of action involves several key steps, from systemic administration to intracellular drug release and induction of cell death.
Caption: Mechanism of action of this compound.
Data Presentation
| Tumor Model | Treatment | Dose | Outcome |
| Breast Carcinoma (3366) | INNO-206 | 12 mg/kg | 78-92% tumor growth inhibition |
| Ovarian Carcinoma (A2780) | INNO-206 | 12 mg/kg | 78-92% tumor growth inhibition |
| Small Cell Lung Cancer (H209) | INNO-206 | 12 mg/kg | 78-92% tumor growth inhibition |
| Orthotopic Pancreas Carcinoma (AsPC-1) | INNO-206 | Not specified | 2.1-fold increase in median survival vs. doxorubicin |
Data summarized from preclinical studies.[5][9]
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays that can be adapted for evaluating this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin hydrochloride (as a control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound and doxorubicin in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the drugs in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: MTT assay workflow.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Doxorubicin hydrochloride
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound and doxorubicin for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Caption: Apoptosis assay workflow.
Concluding Remarks
The provided protocols offer a starting point for the in vitro evaluation of this compound's cytotoxic effects. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line. Given that this compound is a prodrug, longer incubation times may be necessary to observe its full cytotoxic potential compared to doxorubicin. The inclusion of appropriate controls, including doxorubicin itself, is essential for a comprehensive assessment of the compound's activity.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Doxorubicin(6-maleimidocaproyl)hydrazone (151038-96-9) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. INNO-206, the (6-maleimidocaproyl hydrazone derivative of doxorubicin), shows superior antitumor efficacy compared to doxorubicin in different tumor xenograft models and in an orthotopic pancreas carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Aldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin (B1662850) is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It is designed to selectively target tumor tissue, thereby increasing efficacy while reducing the cardiotoxic side effects associated with doxorubicin. Aldoxorubicin achieves this through a unique mechanism where it circulates in the bloodstream bound to albumin and, upon reaching the acidic microenvironment of a tumor, releases its active component, doxorubicin. Doxorubicin then exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and inducing apoptosis, or programmed cell death.
The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer agents like aldoxorubicin. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for assessing apoptosis. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the drug's mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for the analysis of aldoxorubicin-induced apoptosis using flow cytometry.
Mechanism of Action and Apoptotic Signaling Pathway
Aldoxorubicin's mechanism of action begins with its intravenous administration, after which it rapidly binds to the cysteine-34 residue of circulating albumin. This drug-albumin conjugate is too large to readily extravasate into healthy tissues, but it preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic environment characteristic of tumors facilitates the cleavage of the acid-sensitive linker in aldoxorubicin, releasing free doxorubicin directly at the tumor site.
Once inside the cancer cell, doxorubicin initiates apoptosis through multiple signaling pathways:
-
DNA Damage Response: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein.
-
Mitochondrial (Intrinsic) Pathway: The p53 pathway can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can also induce the production of reactive oxygen species (ROS), which can cause oxidative stress and further contribute to mitochondrial dysfunction and the activation of apoptotic pathways.
-
Executioner Caspases: Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Data Presentation
The following tables summarize quantitative data from flow cytometry experiments analyzing apoptosis induced by doxorubicin, the active metabolite of aldoxorubicin. While the delivery mechanism of aldoxorubicin differs, the subsequent apoptotic effects are driven by doxorubicin.
Table 1: Dose-Dependent Induction of Apoptosis by Doxorubicin in Leukemia Cell Lines (48h Treatment)
| Cell Line | Doxorubicin Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MOLM-13 | Vehicle Control (0.05% DMSO) | 75 | 15 | 10 |
| 0.5 | 47 | 35 | 18 | |
| 1.0 | 11 | 50 | 39 | |
| U-937 | Vehicle Control (0.05% DMSO) | 79 | 10 | 11 |
| 0.5 | 65 | 18 | 17 | |
| 1.0 | 55 | 25 | 20 |
Data adapted from a study on doxorubicin-induced apoptosis in leukemia cell lines.[1][2]
Table 2: Time-Dependent Induction of Apoptosis by Doxorubicin in Breast Cancer Cells (MDA-MB-231)
| Treatment Time (hours) | Doxorubicin Concentration (µM) | Viable Cells (%) | Apoptotic Cells (%) (Annexin V+) |
| 24 | 0 (Control) | 95 | 5 |
| 2.5 | 70 | 30 | |
| 48 | 0 (Control) | 93 | 7 |
| 2.5 | 45 | 55 |
Data derived from studies on doxorubicin's effects on MDA-MB-231 cells.
Experimental Protocols
Protocol 1: Cell Culture and Aldoxorubicin Treatment
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., sarcoma, breast cancer, or glioblastoma cell lines) in the appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, seed at a density of approximately 0.5 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment (for adherent cells) and recovery.
-
-
Aldoxorubicin Preparation and Treatment:
-
Prepare a stock solution of aldoxorubicin in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment. It is recommended to perform a dose-response study to determine the optimal concentration for your cell line.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of aldoxorubicin.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve aldoxorubicin).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol is for the detection of apoptosis using a commercially available Annexin V-FITC/PI apoptosis detection kit.
-
Cell Harvesting:
-
Adherent cells: Carefully aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the attached cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
Suspension cells: Gently collect the cells from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tube to mix and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis. Analyze the samples by flow cytometry within one hour for optimal results.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (or other fluorochrome conjugated to Annexin V) and PI. Typically, a 488 nm laser is used for excitation, with FITC detected at ~530 nm and PI at >670 nm.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the appropriate compensation and to define the quadrants for analysis.
-
-
Gating Strategy:
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a FITC (Annexin V) vs. PI dot plot.
-
Set the quadrants based on the single-stained controls.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
-
-
-
Data Acquisition and Interpretation:
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample to ensure statistical significance.
-
The percentage of cells in each quadrant represents the proportion of viable, early apoptotic, and late apoptotic/necrotic cells in the sample. A dose- and time-dependent increase in the percentage of Annexin V-positive cells is indicative of apoptosis induction by aldoxorubicin.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively analyze apoptosis induced by aldoxorubicin using flow cytometry. The combination of aldoxorubicin's tumor-targeted delivery and the quantitative power of flow cytometry provides a robust system for evaluating the apoptotic efficacy of this promising anticancer agent. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of aldoxorubicin's therapeutic potential.
References
Application Notes and Protocols: MC-DOXHZN Hydrochloride in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MC-DOXHZN hydrochloride (also known as Aldoxorubicin) in pancreatic cancer models. Due to the limited availability of direct preclinical data for this compound as a monotherapy in pancreatic cancer, this document leverages available information on its mechanism of action as a prodrug of doxorubicin (B1662922), supplemented with preclinical data for doxorubicin in pancreatic cancer models. This approach provides a scientifically grounded framework for designing and interpreting experiments with this compound.
Introduction
This compound is an innovative albumin-binding prodrug of the well-established chemotherapeutic agent, doxorubicin.[1] This formulation is designed to enhance the therapeutic index of doxorubicin by exploiting the unique pathophysiology of solid tumors, including pancreatic cancer. The core principle behind this compound is to achieve targeted delivery of doxorubicin to the tumor site, thereby increasing its efficacy while minimizing systemic toxicity, particularly cardiotoxicity, which is a known dose-limiting side effect of conventional doxorubicin.
Mechanism of Action
This compound's mechanism of action is a multi-step process that leverages both physiological and tumor-specific conditions:
-
Albumin Binding: Upon intravenous administration, this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin. This binding is facilitated by a maleimide (B117702) linker.
-
Tumor Accumulation (EPR Effect): The resulting albumin-drug conjugate has a significantly larger hydrodynamic radius compared to free doxorubicin. This size increase, coupled with the leaky vasculature and poor lymphatic drainage characteristic of solid tumors (the Enhanced Permeability and Retention or EPR effect), leads to preferential accumulation of the conjugate within the tumor microenvironment.
-
Acid-Sensitive Cleavage: The linker connecting doxorubicin to albumin contains an acid-sensitive hydrazone bond. The acidic environment of the tumor interstitium and endosomes/lysosomes within cancer cells promotes the cleavage of this bond.
-
Intracellular Doxorubicin Release and Action: Once cleaved, free doxorubicin is released in high concentrations directly at the tumor site and within cancer cells. Doxorubicin then exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and ultimately, apoptosis (programmed cell death) of the cancer cells.
Preclinical Data
While specific preclinical studies on this compound monotherapy in pancreatic cancer are not extensively published, the efficacy of its active metabolite, doxorubicin, has been evaluated in various pancreatic cancer models. The following tables summarize representative data for doxorubicin, which can serve as a benchmark for designing studies with this compound.
In Vitro Cytotoxicity of Doxorubicin in Pancreatic Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of doxorubicin in various human pancreatic cancer cell lines.
| Cell Line | Doxorubicin IC50 (µM) | Exposure Time (hours) | Assay Method |
| MIA PaCa-2 | ~1.4 | Not Specified | Not Specified |
| AsPC-1 | Not Specified | Not Specified | Not Specified |
| BxPC-3 | Not Specified | Not Specified | Not Specified |
| PANC-1 | Not Specified | Not Specified | Not Specified |
| L3.6pl | 0.23 | 72 | MTT |
Note: Data for some cell lines were not available in the initial search. Further literature review is recommended for specific cell lines of interest.
In Vivo Efficacy of Doxorubicin in a Pancreatic Cancer Xenograft Model
Animal models, particularly xenografts where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents. The following table illustrates a representative outcome of doxorubicin treatment in a pancreatic cancer xenograft model.
| Animal Model | Human Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | MIA PaCa-2 | Doxorubicin | Not Specified | Data Not Available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer models.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of the IC50 of this compound in pancreatic cancer cell lines using a standard MTT assay.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin hydrochloride (as a control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound and doxorubicin in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the drugs in complete growth medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (negative control) and solvent control.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in nude mice and the subsequent evaluation of this compound's anti-tumor efficacy.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
Serum-free medium or PBS
-
Matrigel (optional)
-
This compound
-
Doxorubicin hydrochloride (as a control)
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest pancreatic cancer cells and resuspend them in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (approximately 100-150 mm³), measure the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, and different doses of this compound), ensuring a similar average tumor volume across all groups.
-
-
Drug Administration:
-
Prepare the drug solutions on the day of injection.
-
Administer the treatments intravenously (or as per the specific experimental design) at the predetermined dosing schedule (e.g., once or twice a week).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight twice a week. Body weight is an indicator of systemic toxicity.
-
Observe the mice for any signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predefined period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Signaling Pathway Analysis
Doxorubicin, the active component of this compound, is known to induce apoptosis through the DNA damage response pathway. Key signaling molecules involved include p53, ATM/ATR, and caspases. Western blotting can be employed to investigate the effect of this compound on these pathways in treated pancreatic cancer cells.
Conclusion
This compound represents a promising strategy for the targeted delivery of doxorubicin to pancreatic tumors. The provided application notes and protocols offer a framework for the preclinical evaluation of its efficacy. By leveraging the established knowledge of doxorubicin's activity in pancreatic cancer models, researchers can design robust experiments to validate the therapeutic potential of this novel prodrug. Future studies should focus on generating direct comparative data between this compound and doxorubicin in a panel of pancreatic cancer models to fully elucidate its therapeutic advantages.
References
Application Notes and Protocols: Immunohistochemistry for Topoisomerase II Alpha (TOP2A) after Aldoxorubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin (B1662850) is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It is designed to selectively target tumors by binding to albumin in the bloodstream and releasing doxorubicin in the acidic environment of cancerous tissues.[1][2] Doxorubicin's primary mechanism of action involves the inhibition of topoisomerase II alpha (TOP2A), an enzyme crucial for DNA replication and repair.[3][4][5][6][7] By stabilizing the TOP2A-DNA cleavage complex, doxorubicin induces double-strand breaks, leading to cell cycle arrest and apoptosis.[8][9][10][11][12] Consequently, the expression level of TOP2A in tumor cells can be a critical determinant of sensitivity to doxorubicin-based therapies.[13][14]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of TOP2A in tumor tissue following treatment with aldoxorubicin. Understanding the changes in TOP2A expression and localization can provide valuable insights into the pharmacodynamic effects of aldoxorubicin and its potential as a predictive biomarker for treatment response.
Mechanism of Action and Signaling Pathway
Aldoxorubicin, upon administration, rapidly binds to the cysteine-34 of serum albumin. This albumin-bound form circulates and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Within the acidic microenvironment of the tumor, the acid-labile linker of aldoxorubicin is cleaved, releasing doxorubicin. The released doxorubicin then enters the tumor cells and translocates to the nucleus where it intercalates into DNA and targets TOP2A. The binding of doxorubicin to the TOP2A-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of DNA damage response pathways, ultimately resulting in apoptosis.
Mechanism of Aldoxorubicin and TOP2A Inhibition
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on TOP2A expression in tumor tissue before and after treatment with aldoxorubicin, as might be determined by immunohistochemical analysis. This data is representative and intended for illustrative purposes.
| Treatment Group | Time Point | Mean % of TOP2A Positive Nuclei | Mean H-Score | Fold Change from Baseline |
| Vehicle Control | Baseline | 45.2 ± 5.8 | 150 ± 20 | - |
| Vehicle Control | 24h Post-treatment | 46.1 ± 6.2 | 155 ± 22 | 1.03 |
| Aldoxorubicin | Baseline | 47.5 ± 7.1 | 160 ± 25 | - |
| Aldoxorubicin | 24h Post-treatment | 30.8 ± 4.5 | 95 ± 15 | 0.59* |
| Aldoxorubicin | 48h Post-treatment | 22.1 ± 3.9 | 60 ± 11 | 0.38** |
*p < 0.05, **p < 0.01 compared to baseline. Data are presented as mean ± standard deviation. H-score is calculated as: H-score = Σ (percentage of cells at each intensity level × intensity level). Intensity levels: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
Experimental Protocol: Immunohistochemistry for TOP2A
This protocol describes the steps for the detection of TOP2A in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit monoclonal anti-Topoisomerase II alpha antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Citrate Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TOP2A antibody to its optimal concentration in the blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. TOP2A staining is expected to be nuclear.
-
Quantify the percentage of positive cells and the staining intensity (H-score).
-
IHC Workflow for TOP2A
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Translational control of TOP2A influences doxorubicin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational Control of TOP2A Influences Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin-induced loss of DNA topoisomerase II and DNMT1- dependent suppression of MiR-125b induces chemoresistance in ALK-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-DNA adducts induce a non-topoisomerase II-mediated form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Topoisomerase II-alpha protein expression and histological response following doxorubicin-based induction chemotherapy predict survival of locally advanced soft tissues sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase-II alpha expression as a predictive marker in a population of advanced breast cancer patients randomly treated either with single-agent doxorubicin or single-agent docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-DOXHZN Hydrochloride in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a superior platform for preclinical drug screening compared to traditional 2D cell cultures.[1][2] MC-DOXHZN hydrochloride is a prodrug of the widely used chemotherapeutic agent Doxorubicin (B1662922).[3] Doxorubicin exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II, leading to DNA damage and apoptosis.[4][5] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.
Mechanism of Action
This compound is designed to be stable in circulation and release its active component, Doxorubicin, under the acidic conditions often found in the tumor microenvironment. Doxorubicin then intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and transcription.[5] This action stabilizes the topoisomerase II complex after it has cleaved the DNA chain, preventing the re-ligation of the DNA double helix and ultimately leading to the accumulation of DNA double-strand breaks and apoptotic cell death.[4][5] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing damage to cellular components like membranes, proteins, and DNA.[4]
Data Presentation: Efficacy of Doxorubicin in 3D Tumor Spheroid Models
The following tables summarize the quantitative effects of Doxorubicin (the active form of this compound) on the size and viability of various cancer cell line spheroids. It is important to note that 3D cell culture models generally exhibit higher resistance to chemotherapeutic agents compared to 2D monolayer cultures, often resulting in higher IC50 values.[6][7]
Table 1: Effect of Doxorubicin on Spheroid Diameter After 5 Days of Treatment
| Cell Line | Initial Spheroid Diameter (µm) | Doxorubicin Concentration (µM) | Final Spheroid Diameter (µm) | Percent Reduction in Diameter |
| A549 | ~600 | 20 | ~450 | ~25% |
| HeLa | ~550 | 20 | ~400 | ~27% |
| U2OS | ~700 | 20 | ~550 | ~21% |
| 293T | ~650 | 20 | ~500 | ~23% |
Data adapted from a study on the real-time effects of Doxorubicin on 3D spheroids.[6]
Table 2: Effect of Doxorubicin on ATP Levels in Spheroids (Viability)
| Cell Line | Treatment Duration | Doxorubicin Concentration (µM) | Change in ATP Production |
| A549 | Day 3 | 20 | Significant Decrease |
| HeLa | Day 3 | 20 | Significant Decrease |
| U2OS | Day 3 | 20 | Significant Decrease |
| 293T | Day 3 | 20 | Retarded Cellular Activity |
| SH-SY5Y | Day 1 | 10 | Significant Decrease |
ATP levels are indicative of cell viability. Data shows that for most cell lines, a significant impact on viability was observed after 3 days of treatment. SH-SY5Y spheroids showed a more rapid response.[6][7]
Table 3: Comparative IC50 Values of Doxorubicin in 2D vs. 3D Cultures
| Cell Line | Culture Type | Doxorubicin IC50 (µM) |
| HCT116 | 2D Monolayer | ~0.1 |
| HCT116 | 3D Spheroid | ~0.4 |
| BT-20 | 2D Monolayer | 0.32 |
| BT-20 | 3D Spheroid | >6 |
This table illustrates the increased resistance of 3D spheroid models to Doxorubicin treatment compared to conventional 2D cultures.[8][9][10]
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well, depending on the cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 1000 rpm for 5 minutes to facilitate cell aggregation at the bottom of the wells.[6]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.[6]
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)
-
Complete cell culture medium
Procedure:
-
After spheroid formation (typically day 3 or 4 post-seeding), prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove 50 µL of the existing medium from each well containing a spheroid.
-
Add 50 µL of the medium containing the appropriate concentration of this compound to each well. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 120 hours).[6]
Protocol 3: Assessment of Spheroid Growth and Viability
A. Spheroid Size Measurement (Growth Inhibition Assay):
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At regular intervals (e.g., every 24 hours) after treatment, capture bright-field images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the average spheroid volume or diameter against time for each treatment concentration to determine the effect on growth. A reduction in spheroid size over time indicates a cytotoxic effect.[11]
B. Cell Viability Assay (ATP Assay):
Materials:
-
3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the assay plate and reagents to equilibrate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.[7]
Visualizations
Doxorubicin Signaling Pathway
Caption: Doxorubicin's dual mechanism of action in a cancer cell.
Experimental Workflow for Efficacy Testing
Caption: Workflow for testing MC-DOXHZN HCl in 3D spheroids.
References
- 1. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Spheroids as Model to Design Acoustically Mediated Drug Therapies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Quantification of MC-DOXHZN Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of (6-Maleimidocaproyl)hydrazone derivative of doxorubicin (B1662922) (MC-DOXHZN) hydrochloride using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
MC-DOXHZN hydrochloride is a prodrug of the potent anticancer agent doxorubicin.[1][2] It is designed with an acid-sensitive hydrazone linker to enable targeted drug delivery and release in the acidic tumor microenvironment.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust RP-HPLC method for the determination of this compound in various matrices.
Principle of the Method
The method utilizes reverse-phase chromatography to separate this compound from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the elution of the analyte. Detection is typically performed using a UV-Vis or fluorescence detector, leveraging the chromophore of doxorubicin.
Experimental Protocol
Instrumentation and Materials
1.1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
-
1.2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Potassium phosphate (B84403) monobasic (for buffer preparation)
-
0.45 µm syringe filters
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These may be optimized based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄ with 0.1% (v/v) phosphoric acidB: Acetonitrile |
| Gradient | 75% A / 25% B, linear gradient to 60% A / 40% B over 7 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | UV at 480 nm or Fluorescence (Ex: 470 nm, Em: 555 nm) |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition and gradient can be adjusted to achieve optimal separation.[3][4]
Preparation of Solutions
3.1. Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20 °C, protected from light.
3.2. Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.
3.3. Sample Preparation:
-
For drug product formulation, dissolve the sample in methanol to a theoretical concentration within the calibration range.
-
For biological matrices (e.g., plasma), a protein precipitation step is required.[4] Add 3 volumes of cold acetonitrile or acetone (B3395972) to 1 volume of the sample, vortex, and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes.[4]
-
Collect the supernatant and filter through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Specification |
| Linearity | R² ≥ 0.995 over the concentration range |
| Accuracy | 85-115% recovery for spiked samples |
| Precision (Intra-day & Inter-day) | RSD ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Data presented are typical values and may vary based on the laboratory and instrumentation.[3]
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) ± SD (n=3) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5 | 4.95 ± 0.15 | 3.0 | 4.2 | 99.0 |
| 25 | 25.5 ± 0.64 | 2.5 | 3.8 | 102.0 |
| 75 | 74.25 ± 1.86 | 2.5 | 3.5 | 99.0 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
HPLC Separation Principle
References
Application Notes and Protocols for Long-Term Stability Testing of Aldoxorubicin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldoxorubicin (B1662850) is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It is designed for targeted delivery to tumor tissues by utilizing an acid-sensitive linker that covalently binds to the cysteine-34 residue of circulating serum albumin.[1][2][3] The release of the active doxorubicin payload is triggered by the acidic microenvironment of tumors.[1][2][3] Understanding the long-term stability of aldoxorubicin solutions is paramount for ensuring its safety, efficacy, and shelf-life throughout its lifecycle, from manufacturing to clinical administration.
These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of aldoxorubicin solutions. The methodologies are based on established principles of stability testing for pharmaceutical products, with a specific focus on the unique characteristics of aldoxorubicin as a prodrug.
Data Presentation: Stability of Aldoxorubicin Solutions
The following tables summarize representative quantitative data for the stability of aldoxorubicin solutions under various storage conditions. This data is compiled from studies on doxorubicin hydrochloride solutions, the active moiety of aldoxorubicin. While this data provides a strong indication of the stability of the doxorubicin component, it is crucial to perform specific stability studies on the aldoxorubicin prodrug to assess the integrity of the acid-sensitive linker.
Table 1: Long-Term Stability of Aldoxorubicin (as Doxorubicin) Solution (2 mg/mL) in Glass Vials
| Storage Condition | Time Point | Aldoxorubicin Remaining (%) | Appearance |
| 4°C | 0 | 100.0 | Clear, red solution |
| 3 months | >98.0 | No change | |
| 6 months | >95.0 | No change | |
| 12 months | >90.0 | No change | |
| 25°C / 60% RH | 0 | 100.0 | Clear, red solution |
| 3 months | >95.0 | No change | |
| 6 months | >90.0 | No change | |
| 12 months | <90.0 | Slight discoloration |
Table 2: Accelerated Stability of Aldoxorubicin (as Doxorubicin) Solution (2 mg/mL) in Glass Vials
| Storage Condition | Time Point | Aldoxorubicin Remaining (%) | Known Degradants (%) | Appearance |
| 40°C / 75% RH | 0 | 100.0 | <0.1 | Clear, red solution |
| 1 month | ~92.0 | Increased | No change | |
| 3 months | ~85.0 | Significantly increased | Slight discoloration | |
| 6 months | ~75.0 | Further increase | Discoloration |
Table 3: Forced Degradation of Aldoxorubicin Solution
| Stress Condition | Duration | Aldoxorubicin Remaining (%) | Observations |
| 0.1 N HCl (Acid Hydrolysis) | 24 hours | Significant degradation | Formation of aglycone degradant |
| 0.1 N NaOH (Base Hydrolysis) | 24 hours | Extensive degradation | Color change |
| 3% H₂O₂ (Oxidation) | 24 hours | Moderate degradation | Formation of multiple degradants |
| 70°C (Thermal) | 48 hours | Minor degradation | No significant change |
| UV Light (254 nm) | 24 hours | Minor degradation | No significant change |
Experimental Protocols
Protocol for Long-Term and Accelerated Stability Testing
Objective: To evaluate the long-term stability of aldoxorubicin solution under ICH-recommended storage conditions.
Materials:
-
Aldoxorubicin solution of known concentration
-
Type I glass vials with appropriate stoppers and seals
-
Stability chambers (calibrated to desired temperature and humidity)
-
HPLC system with UV-Vis or fluorescence detector
-
Validated stability-indicating HPLC method (see Protocol 2)
-
pH meter
-
Water bath/oven for thermal stress
-
UV lamp for photostability
Procedure:
-
Sample Preparation: Aseptically fill the aldoxorubicin solution into the glass vials. A sufficient number of vials should be prepared to allow for testing at all time points.
-
Initial Analysis (Time Zero): Perform a complete analysis of the initial samples, including visual inspection, pH, assay of aldoxorubicin, and determination of related substances/degradation products.
-
Storage: Place the vials in the stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Withdraw samples at the following time points and perform the full analysis as in step 2.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Data Evaluation: Analyze the data for trends in assay value, degradation products, and other parameters.
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous quantification of aldoxorubicin and its primary degradant, doxorubicin.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or fluorescence detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A time-based gradient from high aqueous to high organic to ensure separation of aldoxorubicin, doxorubicin, and any other degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or fluorescence excitation at 480 nm and emission at 560 nm for higher sensitivity)
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and products of aldoxorubicin under various stress conditions.
Procedure:
-
Prepare Solutions: Prepare solutions of aldoxorubicin in appropriate solvents.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add 0.1 N NaOH at room temperature for a specified time.
-
Oxidation: Add 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at 70°C.
-
Photodegradation: Expose the solution to UV light (254 nm).
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before HPLC analysis.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The use of a mass spectrometer in conjunction with the HPLC (LC-MS) is highly recommended for the identification of unknown degradation products.
Mandatory Visualizations
Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptotic signaling pathway.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for long-term stability testing.
Logical Relationship in a Stability Testing Program
Caption: Logical relationships in a stability program.
References
- 1. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MC-DOXHZN hydrochloride solubility issues in DMSO and water
Welcome to the technical support center for MC-DOXHZN hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an albumin-binding prodrug of Doxorubicin.[1][2] Doxorubicin is a well-characterized DNA topoisomerase II inhibitor.[1][2] As a prodrug, this compound is designed to release its active component, Doxorubicin, under specific physiological conditions. The primary mechanism of action of Doxorubicin is the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death). This process is part of the broader DNA Damage/DNA Repair pathway.[2]
Q2: What are the reported solubilities of this compound in DMSO and water?
A2: The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Special Conditions |
| DMSO | 25 | 31.76 | Ultrasonic treatment required.[1] |
| Water | 12.5 | 15.88 | Ultrasonic treatment and warming to 60°C required.[1] |
Q3: What is the recommended storage and stability for this compound solutions?
A3: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, it is recommended to store it at -20°C, sealed away from moisture and light. Stock solutions prepared in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always ensure the solutions are sealed and protected from light.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Q4: I am having difficulty dissolving this compound in DMSO, even at concentrations reported to be soluble. What could be the issue?
A4: Several factors can contribute to dissolution problems with this compound in DMSO. Here are some common causes and troubleshooting steps:
-
Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds.
-
Solution: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO. If a bottle has been opened previously, it may have absorbed moisture.
-
-
Insufficient Energy Input: The dissolution of this compound in DMSO is an endothermic process and requires energy to overcome the lattice energy of the solid.
-
Solution: As recommended, use an ultrasonic bath to aid dissolution.[1] Gentle warming (e.g., to 37°C) can also be beneficial, but avoid excessive heat which could degrade the compound.
-
-
Precipitation Upon Dilution: If you are diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate out of solution due to the change in solvent polarity.
-
Solution: Perform dilutions in a stepwise manner. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to prevent both precipitation and cellular toxicity. Adding the DMSO stock solution to the aqueous medium while vortexing can also help.
-
Q5: My this compound solution in water is not clear, or a precipitate forms over time. How can I resolve this?
A5: Achieving a stable aqueous solution of this compound can be challenging due to its lower solubility in water compared to DMSO.
-
Incomplete Initial Dissolution: The compound requires both sonication and heat to dissolve in water.
-
Solution: Ensure you are following the recommended protocol of using an ultrasonic bath and warming the solution to 60°C during preparation.[1]
-
-
Solution Instability: Aqueous solutions of many compounds are less stable than their DMSO counterparts.
-
Solution: It is recommended to prepare fresh aqueous solutions for each experiment. If you must store an aqueous stock, it is advisable to filter-sterilize it through a 0.22 µm filter and store it for a very short period.[1] For long-term storage, preparing a stock in DMSO is preferable.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 787.21 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.87 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution from 7.87 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Serial Dilution (if necessary): If very low final concentrations are required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution in Media: To prepare the final working concentration, add the required volume of the DMSO stock solution to pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around to minimize precipitation. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can damage media components.
-
Use Immediately: Use the freshly prepared working solution for your experiment promptly.
Visualizations
Signaling Pathway of this compound (as Doxorubicin)
Caption: Mechanism of action of this compound.
Experimental Workflow for Solution Preparation
References
Aldoxorubicin Solutions: A Technical Guide to Stability, Storage, and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of aldoxorubicin (B1662850) solutions, alongside troubleshooting advice for common experimental challenges. The information is designed to ensure the integrity of your research and development activities involving this targeted chemotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid aldoxorubicin hydrochloride?
A1: Solid aldoxorubicin hydrochloride should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least four years.
Q2: How should I prepare a stock solution of aldoxorubicin?
A2: To prepare a stock solution, dissolve aldoxorubicin hydrochloride in a suitable solvent such as sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Q3: What is the key stability feature of aldoxorubicin in solution?
A3: Aldoxorubicin is a prodrug of doxorubicin (B1662922), designed to be stable at physiological pH (around 7.4) and to release doxorubicin in the acidic environment of tumor cells (pH ~5.0).[1][2] This pH-dependent stability is crucial to its mechanism of action.
Q4: How stable is aldoxorubicin in cell culture media?
A4: Aldoxorubicin's stability in cell culture media is influenced by the pH of the medium. In standard media with a physiological pH, it remains relatively stable. However, prolonged incubation, especially at 37°C, can lead to gradual degradation. It is advisable to add the aldoxorubicin solution to the cell culture immediately after preparation. Doxorubicin, the active metabolite, has been reported to be unstable in cell culture medium when exposed to light.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected cytotoxicity in in vitro assays. | Degradation of Aldoxorubicin: Aldoxorubicin may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or prolonged exposure to light or non-physiological pH. | Prepare fresh stock solutions of aldoxorubicin for each experiment. Store aliquots at -80°C and protect from light at all stages of handling. Ensure the pH of your experimental system is appropriate for maintaining aldoxorubicin's stability until it reaches the target cells. |
| Suboptimal Cell Conditions: Cell health, density, and passage number can significantly impact experimental outcomes. | Ensure cells are healthy and in the exponential growth phase. Optimize cell seeding density for your specific assay. Use cells within a consistent and low passage number range. | |
| High background or off-target effects observed. | Premature Release of Doxorubicin: The experimental conditions (e.g., acidic medium) may be causing the premature cleavage of the hydrazone linker, leading to the release of doxorubicin before reaching the target cells. | Carefully control the pH of all buffers and media to maintain a physiological pH (around 7.4) during the experiment. Minimize the incubation time of aldoxorubicin in any potentially acidic solutions. |
| Precipitation of aldoxorubicin in aqueous solutions. | Low Solubility: Aldoxorubicin hydrochloride has limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers or cell culture media. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% DMSO).[4] |
Quantitative Stability Data
The stability of aldoxorubicin is highly dependent on pH. While specific quantitative data for aldoxorubicin solutions under various temperature and light conditions is limited in publicly available literature, the stability of its active component, doxorubicin, provides valuable insights.
Table 1: pH-Dependent Release of Doxorubicin from an Albumin-Binding Peptide-Doxorubicin Conjugate (a model for Aldoxorubicin's linker stability)
| pH | % Doxorubicin Released (24 hours) | Half-life of Release (t½) |
| 7.4 | Negligible | Not Applicable |
| 5.0 | ~70% | 2.8 hours |
Data adapted from a study on a similar acid-sensitive hydrazone linker.[5]
Table 2: Stability of Doxorubicin Hydrochloride Solutions (as a proxy for Aldoxorubicin stability considerations)
| Storage Condition | Concentration | Stability | Reference |
| 4°C (Refrigerated) | 2 mg/mL in 0.9% NaCl | >90% for at least 43 days | [4] |
| -20°C (Frozen) | 2 mg/mL in 0.9% NaCl | Stable for at least 43 days | [4] |
| 25°C (Room Temp) | 2 mg/mL in 0.9% NaCl | >90% for 24 days | [4] |
| Room Temperature (in cell culture medium, exposed to light) | Low µg/mL range | Unstable | [3] |
| Room Temperature (in plasma) | Low µg/mL range | More stable than in cell culture medium | [3] |
Experimental Protocols
Protocol 1: Preparation of Aldoxorubicin Stock Solution
-
Materials: Aldoxorubicin hydrochloride powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of aldoxorubicin hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for Aldoxorubicin (Adapted from Doxorubicin Methods)
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 254 nm or fluorescence detection (Excitation: ~480 nm, Emission: ~560 nm).
-
-
Sample Preparation:
-
Dilute the aldoxorubicin solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the aldoxorubicin peak.
-
Quantify the amount of aldoxorubicin remaining relative to a freshly prepared standard.
-
Visualizations
Caption: Mechanism of action of aldoxorubicin.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MC-DOXHZN Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-DOXHZN hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
This compound is an albumin-binding prodrug of Doxorubicin (B1662922), a potent DNA topoisomerase II inhibitor.[1][2] While effective, cancer cells can develop resistance to this and similar chemotherapeutic agents. This guide outlines the primary mechanisms of resistance and provides detailed protocols and strategies to investigate and potentially overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to this compound is primarily attributed to mechanisms that affect its active form, Doxorubicin. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, particularly P-glycoprotein (P-gp), actively pumps Doxorubicin out of the cancer cells, reducing its intracellular concentration and cytotoxic effects.[3]
-
Alterations in Drug Target: Changes in the expression or function of topoisomerase II can reduce the drug's effectiveness.
-
Enhanced DNA Damage Repair: Cancer cells can upregulate their DNA repair mechanisms to counteract the damage induced by Doxorubicin.
-
Evasion of Apoptosis: Dysregulation of apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), allows cancer cells to survive drug-induced stress.[4][5]
-
Dysregulation of Signaling Pathways: Aberrant signaling in pathways like PI3K/Akt/mTOR can promote cell survival and proliferation, contributing to drug resistance.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm if this is due to drug resistance?
A2: To confirm drug resistance, you can perform a cell viability assay to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line with that of a sensitive, parental cell line. A significant increase in the IC50 value for the treated cell line suggests the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Treatment
If you observe a lower-than-expected level of cell death in your cancer cell line following treatment with this compound, it may indicate the development of resistance. The following steps will help you investigate this issue.
1.1. Quantitative Analysis of Cell Viability
To quantify the level of resistance, perform a cell viability assay. The MTT or resazurin-based assays are commonly used for this purpose.
Table 1: Example IC50 Values for Doxorubicin in Sensitive and Resistant Cell Lines
| Cell Line | Drug | Incubation Time (h) | IC50 (µM) | Fold Resistance |
| MES-SA (sensitive) | Doxorubicin | 72 | 0.02 | - |
| MES-SA/Dx5 (resistant) | Doxorubicin | 72 | 0.5 | 25 |
| K562 (sensitive) | Doxorubicin | 48 | ~0.1 | - |
| K562/ADR (resistant) | Doxorubicin | 48 | >10 | >100 |
Data compiled from various sources.[6][7]
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Harvest and count the cells, ensuring viability is greater than 90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.[3]
-
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.[8]
-
1.2. Experimental Workflow for Assessing Decreased Cell Death
Issue 2: Suspected Efflux Pump-Mediated Resistance
If you suspect that increased drug efflux is the cause of resistance, you can investigate the expression and function of P-glycoprotein (P-gp).
2.1. Analysis of P-glycoprotein Expression
Western blotting can be used to determine the protein levels of P-gp in your resistant cell line compared to a sensitive control.
Experimental Protocol: Western Blot for P-glycoprotein
-
Sample Preparation (Cell Lysate):
-
For adherent cells, wash with ice-cold PBS, then scrape cells in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.[10]
-
Incubate on ice for 30 minutes, then centrifuge at 12,000g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.[9]
-
-
Gel Electrophoresis:
-
Mix 30-50 µg of protein with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., monoclonal antibody C219) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
2.2. Strategies to Overcome Efflux Pump-Mediated Resistance
-
Combination Therapy: Co-administer this compound with a P-gp inhibitor, such as verapamil (B1683045) or tariquidar.[13]
-
Novel Drug Delivery Systems: Utilize nanoparticle-based drug delivery systems to bypass efflux pumps and increase intracellular drug concentration.[13]
Issue 3: Evasion of Apoptosis
Cancer cells can develop resistance by altering apoptotic pathways. An Annexin V assay can be used to quantify apoptosis.
3.1. Quantification of Apoptosis
The Annexin V-FITC assay coupled with propidium (B1200493) iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14][15]
Table 2: Interpreting Annexin V and Propidium Iodide Staining
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status |
| Negative | Negative | Viable |
| Positive | Negative | Early Apoptosis |
| Positive | Positive | Late Apoptosis/Necrosis |
| Negative | Positive | Necrosis |
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment:
-
Seed cells and treat with this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at 500g for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[14]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[15]
-
3.2. Signaling Pathway Implicated in Apoptosis Evasion
The PI3K/Akt/mTOR pathway is a key survival pathway that is often upregulated in resistant cancer cells. Its activation can lead to the inhibition of apoptosis.
3.3. Strategies to Overcome Apoptosis Evasion
-
Targeted Therapy: Use inhibitors of the PI3K/Akt/mTOR pathway in combination with this compound to sensitize resistant cells.
-
BH3 Mimetics: These small molecules can restore the apoptotic signaling by mimicking the action of pro-apoptotic BH3-only proteins.
By systematically investigating the potential mechanisms of resistance and employing targeted strategies, researchers can work towards overcoming resistance to this compound and improving its therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Treatment of acquired drug resistance in multiple myeloma by combination therapy with XPO1 and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of doxorubicin hydrochloride and arterolane maleate by mid IR spectroscopy using transmission and reflectance modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multidrug (pleiotropic) resistance in doxorubicin-selected variants of the human sarcoma cell line MES-SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanotechnology-based combination therapy for overcoming multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in aldoxorubicin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldoxorubicin (B1662850). The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in cytotoxicity between replicate wells in our aldoxorubicin experiments. What are the potential causes?
A1: High variability in cytotoxicity assays is a common issue that can stem from several factors:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating, as cells can settle over time. Using a cell counter and assessing viability (e.g., with trypan blue) before seeding is crucial for consistency.[1]
-
Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the concentration of aldoxorubicin and affect cell growth.[1] To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.[1]
-
Drug Instability and Handling: Aldoxorubicin is unstable in solutions and should be freshly prepared for each experiment.[2] Like other anthracyclines, it can be sensitive to light and pH changes.[1] Improper storage of stock solutions (recommended at -80°C, protected from light) or repeated freeze-thaw cycles can lead to degradation and inconsistent activity.[1][2]
-
Incomplete Drug Dissolution or Precipitation: Ensure that the aldoxorubicin stock solution is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution into culture medium.[1] Visually inspect the wells after adding the drug to check for any precipitation, especially at higher concentrations.[1]
Q2: The cytotoxicity of aldoxorubicin in our cancer cell line is lower than expected based on published data for doxorubicin (B1662922). Why might this be?
A2: Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to anticancer agents. This can be due to differences in the expression of albumin-binding proteins, efficiency of endocytosis, lysosomal pH, and drug efflux pump activity (e.g., P-glycoprotein).[1] It is important to use a well-characterized cell line and compare your results to literature values for that specific line if available.
-
Drug Uptake and Activation: Aldoxorubicin is a prodrug that needs to be taken up by cells and then hydrolyzed in the acidic environment of lysosomes to release doxorubicin.[3][4] If the cells have a low rate of albumin uptake or a less acidic lysosomal compartment, the activation of aldoxorubicin and subsequent cytotoxicity will be reduced.
-
Cell Culture Conditions: Cells that are overgrown or not in the exponential growth phase can exhibit increased chemoresistance.[1] Ensure that your cells are healthy and at an appropriate density when the experiment is initiated.
Q3: We are having trouble visualizing the cellular uptake of aldoxorubicin using fluorescence microscopy. What are some key considerations?
A3: Visualizing the uptake of aldoxorubicin can be challenging, but optimizing your protocol can improve results:
-
Fluorescence of Doxorubicin: The active component, doxorubicin, is inherently fluorescent, which allows for its detection within cells.[5] However, the fluorescence signal can be influenced by the intracellular environment.
-
Confocal Microscopy: This technique is well-suited for observing the intracellular localization of doxorubicin.[6][7]
-
Staining and Controls: Use nuclear stains like DAPI to visualize the nucleus and co-localize the doxorubicin signal.[7] It is essential to have untreated control cells to account for any background fluorescence.
-
Time-Course Experiments: The uptake and release of doxorubicin from aldoxorubicin is a time-dependent process. Performing a time-course experiment (e.g., imaging at 1, 6, 24, and 48 hours post-treatment) can help identify the optimal time point for observing maximum intracellular fluorescence.
Q4: Our in vivo experiments with aldoxorubicin are showing inconsistent tumor growth inhibition. What factors should we investigate?
A4: Inconsistent results in animal studies can be complex. Here are some potential areas to review:
-
Drug Formulation and Administration: Aldoxorubicin is designed to bind to circulating albumin after intravenous administration.[3][4] Ensure that the drug is properly formulated and administered to allow for this binding to occur. Any issues with the formulation or injection technique can affect bioavailability and efficacy.
-
Tumor Microenvironment: The acidic tumor microenvironment is critical for the release of doxorubicin from aldoxorubicin.[8] Variability in the vascularization and acidity of the tumors in your animal model could lead to inconsistent drug activation and anti-tumor effects.
-
Animal Health and Handling: The overall health and stress levels of the animals can impact tumor growth and response to treatment. Ensure consistent animal husbandry and handling procedures.
Data Presentation
Table 1: Comparative IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (48-hour exposure)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 8.00 | [9] |
| A549 | Lung Cancer | 1.50 | [9] |
| HeLa | Cervical Cancer | 1.00 | [9] |
| LNCaP | Prostate Cancer | 0.25 | [9] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [10] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [10] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [10] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [10] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, passage number, and assay methodology.[10]
Experimental Protocols
Aldoxorubicin Cytotoxicity Assay (MTT-based)
This protocol is adapted from standard MTT assay procedures.[11][12][13][14][15]
Materials:
-
Aldoxorubicin
-
Vehicle (e.g., sterile DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a fresh stock solution of aldoxorubicin in the appropriate vehicle on the day of the experiment.
-
Perform serial dilutions of aldoxorubicin in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of aldoxorubicin. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
Aldoxorubicin Cellular Uptake Assay (Fluorescence Microscopy)
This protocol provides a general framework for visualizing the cellular uptake of aldoxorubicin.
Materials:
-
Aldoxorubicin
-
Cancer cell line of interest
-
Culture medium
-
Glass-bottom dishes or chamber slides
-
Nuclear stain (e.g., DAPI)
-
Lysosomal stain (optional, e.g., LysoTracker)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides at an appropriate density to achieve sub-confluency at the time of imaging.
-
Allow cells to attach and grow overnight.
-
-
Drug Treatment:
-
Treat the cells with a working concentration of aldoxorubicin in fresh culture medium. Include an untreated control.
-
Incubate for various time points (e.g., 1, 6, 24 hours) to observe the kinetics of uptake.
-
-
Staining and Fixation:
-
(Optional) If using a lysosomal stain, add it to the cells according to the manufacturer's protocol, typically 30-60 minutes before the end of the aldoxorubicin incubation.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
Add DAPI solution to stain the nuclei for 5-10 minutes.
-
Wash the cells a final three times with PBS.
-
-
Imaging:
-
Mount the coverslips or view the dishes/slides directly using a confocal microscope.
-
Acquire images using the appropriate laser lines and filters for DAPI (blue) and doxorubicin (red).
-
Analyze the images to determine the intracellular localization of doxorubicin.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MC-DOXHZN Hydrochloride Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of MC-DOXHZN hydrochloride in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an albumin-binding prodrug of Doxorubicin.[1][2][3][4] Doxorubicin is a potent anti-cancer agent that functions as a DNA topoisomerase II inhibitor.[1][2][3][4] By inhibiting this enzyme, it prevents the re-ligation of DNA strands during replication, leading to DNA damage and ultimately triggering apoptosis (programmed cell death).[5][6]
Q2: What is a suitable starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used, as sensitivity can vary significantly.[7][8][9] A common starting point for Doxorubicin and its derivatives is to perform a dose-response experiment with a broad range of concentrations, typically from low nanomolar (nM) to high micromolar (µM) ranges (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[7][8][9]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and water, though heating may be required for aqueous solutions.[3] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium. Note that aqueous solutions of this compound may be unstable and should be prepared fresh.[4]
Q4: Which cell viability assay is recommended for use with this compound?
A4: Due to the inherent red color of Doxorubicin, the active component of this compound, colorimetric assays such as MTT and XTT can be problematic. The drug's color can interfere with the absorbance readings of the formazan (B1609692) product, potentially leading to inaccurate and misleading results. Therefore, luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), are highly recommended as they are less susceptible to interference from colored compounds.[2][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values | 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions.3. Variation in incubation times.4. Cell line heterogeneity or high passage number. | 1. Ensure a homogenous single-cell suspension and use a consistent seeding density for all experiments.2. Use calibrated pipettes and be meticulous during the preparation of drug dilutions.3. Standardize all incubation periods for drug treatment and assay development.4. Use cells with a low passage number and ensure a consistent cell source. |
| High background in colorimetric assays (e.g., MTT) | 1. Interference from the red color of this compound.2. Compound precipitation at high concentrations. | 1. Switch to a non-colorimetric assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®).2. If using a colorimetric assay is unavoidable, include a "compound only" control (no cells) to measure background absorbance and subtract it from the experimental wells.3. Visually inspect the wells for any precipitate before adding the assay reagent. |
| Unexpectedly high cell viability at high drug concentrations | 1. Assay interference (as described above).2. Drug precipitation leading to a lower effective concentration.3. Limited drug uptake by the cells. | 1. As a primary step, switch to a luminescence-based assay to rule out colorimetric interference.2. Check the solubility of this compound in your culture medium at the highest concentration used. Consider using a lower final DMSO concentration if precipitation is observed.3. Verify the expression of drug transporters in your cell line, as this can influence drug uptake and efficacy. |
| No significant cell death observed even at high concentrations | 1. The cell line may be resistant to Doxorubicin.2. The drug may have degraded.3. Insufficient incubation time. | 1. Research the known sensitivity of your cell line to Doxorubicin. Consider using a positive control cell line known to be sensitive.2. Prepare fresh working solutions from a new stock aliquot for each experiment.3. Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for the drug to exert its cytotoxic effects. |
Data Presentation
Table 1: Example of Dose-Response Data for this compound in a Luminescence-Based Cell Viability Assay
| MC-DOXHZN HCl Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1,500,000 ± 75,000 | 100 |
| 0.01 | 1,450,000 ± 68,000 | 96.7 |
| 0.1 | 1,275,000 ± 55,000 | 85.0 |
| 1 | 825,000 ± 41,000 | 55.0 |
| 10 | 300,000 ± 22,000 | 20.0 |
| 100 | 75,000 ± 9,000 | 5.0 |
Experimental Protocols
Protocol 1: Recommended Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is recommended to avoid interference from the compound's color.
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Standard MTT Cell Viability Assay (with cautionary notes)
If a luminescence-based assay is not available, the following protocol can be used with careful controls.
-
Cell Seeding: Seed cells into a 96-well clear flat-bottom plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation and Treatment: Follow steps 2 and 3 from the luminescence-based assay protocol. Include a set of wells with the compound dilutions but no cells to serve as a background control for absorbance.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "compound only" background controls from their corresponding experimental wells. Then, calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.in [promega.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. benchchem.com [benchchem.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. ijpsonline.com [ijpsonline.com]
- 10. promegaconnections.com [promegaconnections.com]
Aldoxorubicin Off-Target Effects: A Technical Resource for Researchers
For researchers, scientists, and drug development professionals investigating the off-target effects of Aldoxorubicin in non-cancerous cell lines, this technical support center provides essential guidance. Aldoxorubicin, a prodrug of doxorubicin (B1662922), is engineered to selectively target tumor tissues, thereby minimizing the collateral damage to healthy cells often associated with conventional chemotherapy.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected outcomes based on its mechanism of action, with a comparative perspective to doxorubicin.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity in our non-cancerous cell lines treated with Aldoxorubicin. What are the possible reasons?
A1: While Aldoxorubicin is designed for reduced off-target toxicity, several factors can contribute to unexpected cytotoxicity in vitro:
-
Albumin Concentration: Aldoxorubicin's stability and tumor-targeting mechanism are dependent on its binding to serum albumin.[3][4] Low or inconsistent albumin concentrations in your cell culture medium can lead to premature release of doxorubicin, causing increased toxicity in non-cancerous cells.
-
pH of Culture Medium: The acid-sensitive linker of Aldoxorubicin is designed to release doxorubicin in the acidic microenvironment of tumors.[2][4] A lower than optimal pH in your culture medium could accelerate drug release.
-
Cell Line Sensitivity: Non-cancerous cell lines, particularly cardiomyocytes, can be inherently sensitive to anthracyclines, even at low concentrations.[5]
-
Drug Purity and Handling: Ensure the integrity of your Aldoxorubicin stock through proper storage and handling to prevent degradation and the presence of free doxorubicin.
Q2: How can we expect the IC50 value of Aldoxorubicin to differ from doxorubicin in non-cancerous cell lines like H9c2 or HUVECs?
A2: Direct comparative in vitro studies detailing IC50 values of Aldoxorubicin in non-cancerous cell lines are limited in publicly available literature. However, based on its mechanism, you should expect the IC50 value for Aldoxorubicin to be significantly higher than that of doxorubicin in non-cancerous cells under physiological conditions with adequate albumin. This is because the cytotoxic payload (doxorubicin) is sequestered until the linker is cleaved. In cancer cell lines, this difference in IC50 may be less pronounced due to the acidic microenvironment promoting drug release.
Q3: What are the key signaling pathways to investigate for Aldoxorubicin's off-target effects in cardiomyocytes?
A3: Given that Aldoxorubicin releases doxorubicin, its off-target effects in cardiomyocytes would likely involve similar pathways to those affected by doxorubicin, albeit to a lesser extent. Key pathways to investigate include:
-
Oxidative Stress Pathways: Doxorubicin is well-known to induce reactive oxygen species (ROS) production in cardiomyocytes, leading to mitochondrial dysfunction.[6][7]
-
Apoptosis Pathways: Investigate the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. Doxorubicin has been shown to induce apoptosis in cardiomyocytes.[5][8][9]
-
DNA Damage Response: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell cycle arrest.[10]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays between experiments. | Inconsistent albumin concentration in the culture medium. Fluctuations in the pH of the culture medium. Inconsistent cell seeding density. | 1. Standardize the source and concentration of serum albumin in your media for all experiments. 2. Regularly monitor and maintain the pH of your culture medium. 3. Implement a strict protocol for cell counting and seeding to ensure consistent cell numbers per well. |
| Unexpectedly low cytotoxicity of Aldoxorubicin in cancer cell lines. | Insufficiently acidic microenvironment to cleave the linker. High levels of albumin binding leading to reduced free drug availability. | 1. Verify the pH of your culture medium; some cancer cell lines may not sufficiently acidify their local environment in vitro. 2. Titrate the albumin concentration to find an optimal balance between drug stability and availability. |
| Difficulty in detecting a significant difference in apoptosis between Aldoxorubicin and doxorubicin-treated non-cancerous cells. | Assay time point is not optimal. The concentration of doxorubicin used for comparison is too high, masking subtle differences. | 1. Perform a time-course experiment to identify the optimal time point for observing maximal differences in apoptosis. 2. Use a range of doxorubicin concentrations, including those that induce sub-maximal apoptosis, for a more sensitive comparison. |
Quantitative Data Summary
Direct quantitative comparative data for Aldoxorubicin's off-target effects in non-cancerous cell lines is scarce in published literature. The following table summarizes known effects of doxorubicin on relevant non-cancerous cell lines, which can serve as a baseline for interpreting Aldoxorubicin data. It is anticipated that Aldoxorubicin would exhibit reduced effects in these assays.
| Cell Line | Assay | Parameter | Doxorubicin Effect | References |
| H9c2 (Cardiomyoblasts) | Cytotoxicity (MTT/LDH) | IC50 | Concentration-dependent decrease in viability. | [1] |
| Apoptosis | Caspase activation, DNA fragmentation | Induction of apoptosis. | [5][8][9] | |
| Oxidative Stress | ROS Production | Increased ROS levels. | [6][7] | |
| HUVEC (Endothelial Cells) | Cytotoxicity (MTT) | IC50 | Concentration-dependent decrease in viability. | |
| Apoptosis | Caspase activation, TUNEL assay | Induction of apoptosis. | ||
| Primary Cardiac Fibroblasts | Proliferation | Cell Count | Inhibition of proliferation. | |
| Gene Expression | ECM-related genes | Altered expression of extracellular matrix components. |
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed H9c2, HUVEC, or primary cardiac fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Aldoxorubicin and doxorubicin in complete culture medium containing a standardized concentration of bovine serum albumin (e.g., 4%).
-
Treatment: Remove the overnight culture medium and replace it with the media containing the different drug concentrations. Include a vehicle control (medium with albumin but no drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for both drugs.
Protocol 2: Assessment of Apoptosis by Caspase-3 Activity Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with equitoxic concentrations (e.g., IC25 or IC50) of Aldoxorubicin and doxorubicin for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a commercially available lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the fold-change relative to the untreated control.
Visualizations
Caption: Aldoxorubicin's proposed mechanism of action.
Caption: Key off-target signaling pathways of doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide protects endothelial cells from doxorubicin-induced apoptosis but alters cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icariin Protects H9c2 Rat Cardiomyoblasts from Doxorubicin-Induced Cardiotoxicity: Role of Caveolin-1 Upregulation and Enhanced Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation-dependent doxorubicin toxicity on H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Signalling mechanisms underlying doxorubicin and Nox2 NADPH oxidase‐induced cardiomyopathy: involvement of mitofusin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Doxorubicin on Extracellular Matrix Regulation in Primary Cardiac Fibroblasts from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Managing Aldoxorubicin-Induced Neutropenia in In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing neutropenia as a side effect of aldoxorubicin (B1662850) in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is aldoxorubicin and how does it cause neutropenia?
A1: Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). It is designed to selectively target tumor tissue by binding to albumin in the bloodstream, which then preferentially accumulates in tumors.[1][2] In the acidic microenvironment of the tumor, doxorubicin is released, where it exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to cancer cell death.[1][2]
However, some of the released doxorubicin can enter systemic circulation and affect rapidly dividing healthy cells, including hematopoietic stem and progenitor cells in the bone marrow. This damage to the bone marrow, a condition known as myelosuppression, disrupts the production of new blood cells, leading to a decrease in neutrophils, a type of white blood cell crucial for fighting infection.[3] This condition is known as neutropenia.
Q2: What is the expected timeline for the onset of neutropenia after aldoxorubicin administration in animal models?
A2: The neutrophil nadir, or the point of the lowest neutrophil count, is typically observed between 7 to 10 days after the administration of most chemotherapeutic agents, including anthracyclines like doxorubicin.[4] The exact timing in a specific animal model can vary depending on the dose of aldoxorubicin administered, the species and strain of the animal, and the individual animal's physiological response. It is crucial to perform serial blood counts to determine the precise nadir in your experimental setup.
Q3: How is neutropenia severity graded in preclinical studies?
A3: While the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is used for grading neutropenia in human clinical trials, preclinical studies often adapt a similar grading system based on absolute neutrophil count (ANC). A generalized grading system for animal models is presented below. It's important to establish baseline ANC for each animal before treatment.
| Grade | Absolute Neutrophil Count (ANC) | Clinical Significance |
| 1 | Mildly below normal range | Generally asymptomatic |
| 2 | Moderately below normal range | Increased risk of infection |
| 3 | Severely below normal range | High risk of infection, may require intervention |
| 4 | Very severely below normal range | Life-threatening risk of infection |
Q4: What is Granulocyte Colony-Stimulating Factor (G-CSF) and when should it be used?
A4: Granulocyte Colony-Stimulating Factor (G-CSF) is a hematopoietic growth factor that stimulates the bone marrow to produce more neutrophils.[5][6][7][8] In experimental settings, G-CSF can be used prophylactically to prevent severe neutropenia or as a rescue treatment after neutropenia has developed. The decision to use G-CSF depends on the expected severity of neutropenia from the aldoxorubicin dose and the goals of the experiment. For chemotherapy regimens with a high risk of febrile neutropenia (greater than 20%), prophylactic G-CSF is often recommended.[5]
Troubleshooting Guide
Issue 1: High variability in the degree of neutropenia between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent Drug Administration: Inaccurate dosing or improper administration (e.g., subcutaneous instead of intravenous) can lead to variable drug exposure.
-
Individual Animal Variation: Biological differences between animals, such as age, weight, and underlying health status, can affect their response to the drug.
-
Stress: High stress levels in animals can impact their physiological response to treatment.
-
-
Solutions:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained in the correct administration technique (e.g., intravenous tail vein injection). Use calibrated equipment for accurate dosing.
-
Homogenize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Acclimatize animals to the facility before starting the experiment.
-
Minimize Animal Stress: Handle animals gently and consistently. Maintain a stable and quiet environment.
-
Issue 2: Unexpectedly high mortality in aldoxorubicin-treated animals.
-
Possible Causes:
-
Dose Miscalculation: The administered dose may be too high for the specific animal strain or model.
-
Severe Febrile Neutropenia: Profound neutropenia can lead to overwhelming infections and sepsis.
-
Off-Target Toxicity: Aldoxorubicin, while targeted, can still cause toxicity in other organs, which may be exacerbated in certain animal models.
-
-
Solutions:
-
Perform a Dose-Ranging Study: Before commencing a large-scale experiment, conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) of aldoxorubicin in your specific model.
-
Prophylactic G-CSF: For high-dose aldoxorubicin studies, consider prophylactic administration of G-CSF to mitigate the severity of neutropenia.
-
Supportive Care: Provide supportive care such as supplemental nutrition, hydration, and a sterile environment to reduce the risk of infection.
-
Monitor for Clinical Signs: Closely monitor animals for signs of distress, infection (e.g., lethargy, ruffled fur, hunched posture), and weight loss. Euthanize animals that reach humane endpoints.
-
Issue 3: G-CSF treatment is not effectively rescuing neutropenia.
-
Possible Causes:
-
Incorrect G-CSF Dosing or Timing: The dose of G-CSF may be insufficient, or the timing of administration may not be optimal.
-
Severe Bone Marrow Damage: At very high doses of aldoxorubicin, the hematopoietic stem cell pool may be too depleted for G-CSF to be effective.
-
G-CSF Formulation and Handling: Improper storage or handling of the G-CSF can lead to loss of activity.
-
-
Solutions:
-
Optimize G-CSF Protocol: G-CSF is typically administered 24-72 hours after chemotherapy.[7] The recommended dosage of G-CSF is 5 mcg/kg/day administered subcutaneously.[5] You may need to adjust the dose and duration based on the severity of neutropenia.
-
Assess Bone Marrow Cellularity: If G-CSF is ineffective, consider assessing bone marrow cellularity at the end of the experiment to determine the extent of hematopoietic damage.
-
Follow Manufacturer's Instructions: Ensure G-CSF is stored and handled according to the manufacturer's recommendations to maintain its bioactivity.
-
Experimental Protocols
Protocol 1: Induction of Neutropenia with Aldoxorubicin in a Mouse Model
This protocol provides a general framework for inducing neutropenia in mice using aldoxorubicin. The exact dose and schedule should be optimized for your specific experimental goals and mouse strain.
Materials:
-
Aldoxorubicin
-
Sterile saline for injection
-
Female BALB/c mice (6-8 weeks old)
-
Appropriate caging and husbandry supplies
-
Calibrated syringes and needles for injection
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (approximately 50-100 µL) from each mouse via the saphenous or tail vein for a complete blood count (CBC) to determine baseline neutrophil levels.
-
Aldoxorubicin Preparation: Reconstitute aldoxorubicin in sterile saline according to the manufacturer's instructions to the desired concentration.
-
Aldoxorubicin Administration: Administer a single intravenous (IV) injection of aldoxorubicin via the tail vein. A starting dose range for doxorubicin in mice is between 2-8 mg/kg, administered weekly.[9] Since aldoxorubicin is a prodrug, the equivalent dose may need to be adjusted. A dose-finding study is highly recommended.
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in activity, and signs of infection.
-
Perform serial blood collections (e.g., on days 3, 5, 7, 10, and 14 post-injection) to monitor blood cell counts and determine the neutrophil nadir.
-
-
Data Analysis: Analyze the CBC data to determine the absolute neutrophil count (ANC) at each time point and identify the nadir.
Protocol 2: G-CSF Rescue of Aldoxorubicin-Induced Neutropenia
This protocol outlines the use of G-CSF to ameliorate neutropenia following aldoxorubicin treatment.
Materials:
-
Recombinant murine G-CSF (e.g., filgrastim)
-
Sterile saline for injection
-
Mice with aldoxorubicin-induced neutropenia (from Protocol 1)
-
Calibrated syringes and needles for injection
Procedure:
-
G-CSF Preparation: Dilute G-CSF in sterile saline to the desired concentration.
-
G-CSF Administration: Beginning 24 hours after aldoxorubicin administration, administer G-CSF subcutaneously at a dose of 5 mcg/kg/day.[5]
-
Duration of Treatment: Continue G-CSF administration daily until the neutrophil count has recovered to baseline levels or for a predetermined duration (e.g., 5-7 days).
-
Monitoring: Continue daily clinical monitoring and serial blood collections as described in Protocol 1 to assess the efficacy of G-CSF in accelerating neutrophil recovery.
Quantitative Data Summary
The following tables summarize clinical data on neutropenia observed with aldoxorubicin treatment. Preclinical data is often presented as dose-limiting toxicity without specific neutrophil counts, hence the focus on clinical trial data for quantitative comparison.
Table 1: Incidence of Grade 3-4 Neutropenia in a Phase 2b Trial of Aldoxorubicin vs. Doxorubicin in Soft-Tissue Sarcoma [10]
| Treatment Group | Dose | N | Grade 3-4 Neutropenia Incidence |
| Aldoxorubicin | 350 mg/m² | 83 | 29% (24 patients) |
| Doxorubicin | 75 mg/m² | 40 | 12% (5 patients) |
Table 2: Dose-Limiting Toxicities in a Phase 1B/2 Study of Aldoxorubicin [6]
| Aldoxorubicin Dose | Doxorubicin Equivalent | Dose-Limiting Toxicities Observed |
| 450 mg/m² | 335 mg/m² | Grade 4 neutropenia, Grade 3 febrile neutropenia |
| 350 mg/m² | 260 mg/m² | Determined as Maximum Tolerated Dose (MTD) |
Visualizations
Signaling Pathway of Doxorubicin-Induced Hematopoietic Stem Cell Apoptosis
Caption: Doxorubicin-induced apoptosis in hematopoietic stem cells.
Experimental Workflow for Managing Aldoxorubicin-Induced Neutropenia
Caption: Workflow for aldoxorubicin-induced neutropenia experiments.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of MC-DOXHZN hydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MC-DOXHZN hydrochloride precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an albumin-binding prodrug of Doxorubicin (B1662922).[1][2][3] Doxorubicin is a well-established anti-cancer agent that functions as a DNA topoisomerase II inhibitor.[1][2] Its primary mechanism involves intercalating into DNA and stabilizing the topoisomerase II complex after it has cleaved the DNA chain for replication. This prevents the DNA double helix from being resealed, thereby halting the replication process and leading to cancer cell death.[1]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[1] However, its solubility is significantly higher in DMSO. It is sparingly soluble in aqueous buffers like PBS.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO.
Q3: Why does this compound precipitate when added to my cell culture medium?
A3: Precipitation of this compound, or its active form doxorubicin hydrochloride, in cell culture media is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The final concentration of the compound in your media may be higher than its solubility limit in that specific aqueous environment. Doxorubicin hydrochloride's solubility is known to be lower in buffered solutions like cell culture media and PBS compared to pure water.[5]
-
"Crashing Out": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" or precipitate. This happens because the compound is much less soluble in the aqueous medium once the DMSO is diluted.[6]
-
pH of the Media: The pH of the cell culture medium can influence the solubility of hydrochloride salts. Doxorubicin has been reported to precipitate at neutral pH due to dimerization.
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[7]
-
Temperature: Adding the compound to cold media can decrease its solubility. It is always recommended to use pre-warmed media.[6]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[6]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation after adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific medium by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media to ensure gradual mixing.[7] |
| Low Temperature of Media | The solubility of many compounds, including hydrochloride salts, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[6] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6] This may necessitate preparing a more dilute stock solution in DMSO. |
| pH of the Medium | Doxorubicin, the active form of MC-DOXHZN, can precipitate at neutral pH due to dimerization. | Ensure your cell culture medium is properly buffered. While altering the media pH is generally not advisable, being aware of this property is important for troubleshooting. |
Issue: Precipitation Over Time During Incubation
If the medium is initially clear but a precipitate forms during incubation, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading or forming less soluble complexes over time at 37°C in the complex environment of the cell culture medium. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted solutions in media for extended periods. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can bind to the compound, potentially leading to the formation of insoluble complexes. | Test for precipitation in both serum-containing and serum-free media to determine if serum is a contributing factor. If so, consider reducing the serum concentration if your experimental design allows. |
| Media Evaporation | Evaporation of water from the culture plates or flasks during incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with lids and consider sealing the plates with parafilm for long-term experiments. |
Data Presentation
The following table summarizes the known solubility data for this compound and its active form, doxorubicin hydrochloride. Note that the solubility in specific cell culture media can vary and should be experimentally determined.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 25 mg/mL (31.76 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended as water content can impact solubility.[1] |
| Water | 12.5 mg/mL (15.88 mM) | Requires sonication and warming to 60°C.[1] | |
| Doxorubicin hydrochloride | DMSO | ~10 mg/mL | |
| Water | ~10 mg/mL | May require slight warming.[8] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Significantly lower solubility in buffered solutions.[4] |
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as per your experimental conditions
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Prepare Serial Dilutions:
-
In a sterile 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound.
-
Add your complete cell culture medium (pre-warmed to 37°C) to each well/tube.
-
Add a small, consistent volume of your DMSO stock solution to the first well/tube to achieve the highest desired concentration, ensuring the final DMSO concentration is ≤ 0.5%.
-
Perform a 2-fold serial dilution across the plate/tubes by transferring half of the volume from the previous well/tube to the next.
-
Include a "vehicle control" well/tube containing only the medium and the same final concentration of DMSO.
-
-
Incubate and Observe:
-
Incubate the plate/tubes at 37°C and 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect each well/tube for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small aliquot from each concentration onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear, both visually and microscopically, throughout the incubation period is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Experimental Workflow for Determining Maximum Soluble Concentration
Caption: Workflow for Determining Maximum Soluble Concentration.
Doxorubicin Signaling Pathway Leading to Apoptosis
Caption: Doxorubicin-Induced Apoptotic Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. media.cellsignal.com [media.cellsignal.com]
Aldoxorubicin degradation products and their impact on assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldoxorubicin (B1662850). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is aldoxorubicin and how does it differ from doxorubicin (B1662922)?
Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent, doxorubicin. It is chemically designed to selectively target tumor tissue. Aldoxorubicin consists of doxorubicin attached to a linker molecule that covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-bound form preferentially accumulates in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. The acidic microenvironment within the tumor then cleaves the acid-sensitive hydrazone linker, releasing doxorubicin to exert its cytotoxic effects directly at the tumor site. This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin while minimizing its systemic toxicity, particularly cardiotoxicity.[1]
Q2: What are the primary degradation pathways for aldoxorubicin?
The primary degradation pathway for aldoxorubicin is the acid-catalyzed hydrolysis of its hydrazone linker. This process is pH-dependent and occurs more rapidly in acidic environments, such as those found in tumors and endosomes (pH 5.0-6.5), leading to the release of active doxorubicin.[2] At physiological pH (7.4), aldoxorubicin is relatively stable, allowing it to circulate in the bloodstream bound to albumin with a long half-life.[1][3]
Once doxorubicin is released, it is susceptible to further degradation under various conditions, including:
-
Alkaline Hydrolysis: Doxorubicin is highly unstable in alkaline conditions.[1][4][5]
-
Oxidation: It can degrade in the presence of oxidizing agents.[1][4][5]
-
Photodegradation: Exposure to light can cause degradation, particularly at low concentrations.[4]
-
Thermal Degradation: Elevated temperatures can lead to the formation of degradation products.[6]
Q3: What are the known degradation products of doxorubicin?
Forced degradation studies on doxorubicin have identified several degradation products under various stress conditions.[3][5] These include:
-
Acid Hydrolysis: The primary degradation product under acidic conditions is deglucosaminyl doxorubicin (the doxorubicin aglycone).[3][5] Another identified product is 7-deoxydehydrodoxorubicinone.[6]
-
Oxidative Degradation: Oxidative stress can lead to the formation of several products, including 3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide, 1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide, 9-desacetyldoxorubicin-9-hydroperoxide, and 9-desacetyldoxorubicin.[3][5]
-
Thermal Degradation: A major thermal degradation product with a mass-to-charge ratio (m/z) of 530 has been identified.[6]
Some of these degradation products have been shown to possess cytotoxic activity, which can impact the interpretation of cell-based assays.[6]
Aldoxorubicin Stability Data
The stability of aldoxorubicin is crucial for accurate experimental results. The following table summarizes the degradation of aldoxorubicin and its active moiety, doxorubicin, under various conditions.
| Compound | Condition | Time | Temperature | % Degradation | Degradation Products | Reference |
| Aldoxorubicin | pH 5.0 | 3.2 hours (t½) | Not Specified | 50% | Doxorubicin | [4](--INVALID-LINK--) |
| Aldoxorubicin | pH 7.4 | 158 hours (t½) | Not Specified | 50% | Doxorubicin | [4](--INVALID-LINK--) |
| Doxorubicin | 0.1 M HCl | 8 hours | 80 °C | Significant | Deglucosaminyl doxorubicin | [4](7--INVALID-LINK-- |
| Doxorubicin | 0.1 M NaOH | < 30 min | Room Temp | Almost Complete | Multiple products | [4](7--INVALID-LINK-- |
| Doxorubicin | 30% H₂O₂ | 24 hours | Room Temp | Significant | Oxidative products | [4](7--INVALID-LINK-- |
| Doxorubicin | Solid State | 30 days | 50 °C | Not Significant | - | [4](--INVALID-LINK--) |
| Doxorubicin | Aqueous Solution | 168 hours | Not Specified | >60% (at 10 µg/mL) | Cleavage of glycosidic linkage | [4](--INVALID-LINK--) |
Troubleshooting Guides
HPLC Analysis of Aldoxorubicin
Issue: Variable Peak Areas or Shifting Retention Times
-
Possible Cause 1: Aldoxorubicin Degradation. Aldoxorubicin can degrade in solution, especially if the pH is not controlled. The release of doxorubicin will lead to the appearance of a new peak and a decrease in the aldoxorubicin peak area.
-
Solution: Prepare fresh solutions of aldoxorubicin in a neutral pH buffer (e.g., PBS pH 7.4) immediately before analysis. If samples need to be stored, keep them at -80°C and minimize freeze-thaw cycles.
-
-
Possible Cause 2: Mobile Phase Issues. Inconsistent mobile phase composition, pH drift, or inadequate degassing can cause retention time variability.
-
Solution: Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the mobile phase is adequately degassed using sonication or an inline degasser. Verify the pH of the aqueous component.
-
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of sample components or degradation of the stationary phase can lead to peak tailing, broadening, and shifting retention times.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Possible Cause 4: System Leaks. Leaks in the HPLC system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage. Tighten or replace fittings as necessary.
-
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with Column. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine group of doxorubicin (released from aldoxorubicin), causing peak tailing.
-
Solution: Use a high-purity, end-capped C18 column. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3) can also help by protonating the silanols and the analyte.
-
-
Possible Cause 2: Sample Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Cytotoxicity Assays
Issue: High Background or False Positives in Colorimetric Assays (e.g., MTT, XTT)
-
Possible Cause: Interference from Aldoxorubicin/Doxorubicin Color. Aldoxorubicin and its active metabolite, doxorubicin, are red-colored compounds. This color can absorb light at the same wavelength used to measure the formazan (B1609692) product in MTT and similar assays, leading to artificially high absorbance readings and an underestimation of cytotoxicity.
-
Solution 1: Use a Non-Colorimetric Assay. Switch to a cytotoxicity assay that does not rely on colorimetric measurements. Suitable alternatives include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies cell viability based on the amount of ATP present.
-
Real-Time Cell Analysis (RTCA): Measures changes in cell impedance to monitor cell proliferation and viability.
-
Flow Cytometry-based Assays: Use dyes like Propidium Iodide (PI) or Annexin V to quantify cell death.
-
-
Solution 2: Modify the Colorimetric Assay Protocol. If a colorimetric assay must be used, the following modification can help reduce interference:
-
After the drug incubation period, carefully remove the medium containing aldoxorubicin/doxorubicin from the wells.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free medium or PBS containing the assay reagent (e.g., MTT) to the wells.
-
Proceed with the standard assay protocol.
-
-
Issue: High Variability Between Replicate Wells
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers in each well will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between plating each set of wells.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound Precipitation. Aldoxorubicin may have limited solubility in certain culture media, especially at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a different solvent for the stock solution (ensure the final solvent concentration is non-toxic to the cells) or reducing the highest concentration tested.
-
Experimental Protocols
HPLC-UV Method for Aldoxorubicin and Doxorubicin Quantification
This method is designed for the simultaneous quantification of aldoxorubicin and its released doxorubicin.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Prepare stock solutions of aldoxorubicin and doxorubicin in a suitable solvent (e.g., DMSO or methanol) and store at -20°C.
-
Prepare working standards by diluting the stock solutions in the mobile phase.
-
For experimental samples, dilute them with the mobile phase to fall within the concentration range of the standard curve.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration for both aldoxorubicin and doxorubicin.
-
Determine the concentration of each analyte in the experimental samples by interpolating their peak areas from the respective standard curves.
-
LC-MS/MS Method for Aldoxorubicin and Doxorubicin Quantification in Biological Matrices
This method provides high sensitivity and selectivity for quantifying aldoxorubicin and doxorubicin in complex samples like plasma or tissue homogenates.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS), e.g., Daunorubicin.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.5 min: Return to 5% B
-
7.5-10 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldoxorubicin: (Determine precursor/product ion pair empirically)
-
Doxorubicin: 544.2 -> 397.1
-
Daunorubicin (IS): 528.2 -> 321.1
-
-
Optimize other parameters such as collision energy and declustering potential for each analyte.
-
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Data Analysis:
-
Generate standard curves by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the analytes in the samples using the standard curves.
-
Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol describes a non-colorimetric assay to avoid interference from aldoxorubicin.
-
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of aldoxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only + CCK-8) from all readings.
-
Calculate the percentage of cell viability for each treatment as: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
-
Visualizations
Caption: Aldoxorubicin degradation pathway.
Caption: Troubleshooting workflow for HPLC analysis.
References
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for MC-DOXHZN Hydrochloride Treatment
Welcome to the technical support center for MC-DOXHZN hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time for their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug of the well-known chemotherapeutic agent, Doxorubicin (B1662922).[1][2][3][4] It functions as a DNA topoisomerase II inhibitor.[1][2][3][4] The key feature of this compound is its acid-sensitive hydrazone linker. Under the acidic conditions found within the endosomes and lysosomes of tumor cells (pH ~5.0), this linker is cleaved, releasing the active Doxorubicin. At physiological pH (around 7.4), the compound is more stable, which helps to minimize systemic toxicity.[5]
Q2: What is a reasonable starting point for incubation time in a cell-based assay?
A2: Based on available data for Doxorubicin and its hydrazone derivatives, a starting point of 24 to 72 hours is recommended for cell viability and apoptosis assays. For instance, studies with similar compounds have shown significant cytotoxic effects within this timeframe. One study on a doxorubicin hydrazone derivative demonstrated time-dependent cytotoxicity at 48 and 72 hours. It is crucial to perform a time-course experiment for your specific cell line and experimental conditions to determine the optimal incubation period.
Q3: How does the pH of the cell culture medium affect the activity of this compound?
A3: The pH of the extracellular environment plays a critical role. The hydrazone bond of this compound is designed to be cleaved under acidic conditions. While the extracellular pH of tumor microenvironments can be slightly acidic, the primary activation is expected to occur intracellularly in the acidic compartments of endosomes and lysosomes following cellular uptake. Standard cell culture medium is typically buffered to a physiological pH of ~7.4, at which the release of Doxorubicin is negligible.[5] Therefore, the observed effects are primarily due to the intracellular release of the active drug.
Q4: I am not observing a significant effect with this compound. What are the possible reasons related to incubation time?
A4: If you are not seeing the expected effect, consider the following:
-
Insufficient Incubation Time: The prodrug requires time for cellular uptake, trafficking to acidic compartments, and cleavage to release the active Doxorubicin. For some cell lines, incubation times shorter than 24 hours may not be sufficient to observe a significant biological response.
-
Slow Cellular Uptake: The rate of endocytosis can vary between cell lines. If your cell line has a slow uptake rate, a longer incubation time will be necessary.
-
Drug Concentration is Too Low: The observed effect is both time and concentration-dependent. It may be necessary to perform a dose-response experiment in conjunction with a time-course study.
Data Presentation: Summary of Incubation Time Effects
The following tables summarize reported and expected outcomes for this compound and related compounds at different incubation times.
Table 1: Reported Incubation Times for this compound and its Conjugates
| Compound/Conjugate | Cell Line | Concentration | Incubation Time | Observed Effect |
| mAb-DOX (using MC-DOXHZN) | HepG2 | 100 µg/mL | 96 hours | 73% inhibition of cell growth[2] |
Table 2: Time-Dependent Effects of Doxorubicin and Hydrazone Derivatives (for reference)
| Compound | Cell Line(s) | Incubation Time | General Observation |
| Doxorubicin | DU-145 | 24 hours | Onset of cytotoxic effects[6][7] |
| Doxorubicin | DU-145 | 40 hours | Lethal time (LT50) - time to 50% cell death[6][7] |
| Doxorubicin Lauroyl Hydrazone | Glioma Cells | 48-72 hours | Time-dependent cytotoxicity |
| Doxorubicin-Hydrazone Nanogel | SKOV-3 | 48 hours | Gradual release and nuclear accumulation |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the compound in a complete cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 12, 24, 48, 72, and 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: At each time point, add MTT reagent to the wells and incubate for 2-4 hours. Subsequently, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. Plot cell viability against incubation time to determine the optimal treatment duration.
Protocol 2: Time-Course Experiment for Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a concentration known to induce cytotoxicity (determined from the viability assay) or a range of concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: At each time point, harvest both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) at each time point.
Mandatory Visualizations
Caption: Mechanism of this compound activation.
Caption: Experimental workflow for time-course optimization.
Caption: Troubleshooting decision tree for optimizing incubation.
References
- 1. An intramolecular cyclization reaction is responsible for the in vivo inefficacy and apparent pH insensitive hydrolysis kinetics of hydrazone carboxylate derivatives of doxorubicin. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time and dose dependent study of doxorubicin induced DU-145 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aldoxorubicin Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldoxorubicin (B1662850) in orthotopic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is aldoxorubicin and its mechanism of action?
Aldoxorubicin is a prodrug of the chemotherapeutic agent doxorubicin (B1662922).[1][2] It is designed for targeted delivery to tumor tissues. The mechanism involves the covalent binding of aldoxorubicin to the cysteine-34 residue of circulating serum albumin after intravenous administration.[1][2][3] This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, which is a result of leaky tumor vasculature and poor lymphatic drainage.[3] Once in the acidic tumor microenvironment or within the endosomes/lysosomes of tumor cells, the acid-sensitive hydrazone linker is cleaved, releasing free doxorubicin to exert its cytotoxic effects.[1][2][3] This targeted delivery strategy aims to increase the therapeutic index of doxorubicin by enhancing its concentration at the tumor site while minimizing systemic exposure and associated toxicities, particularly cardiotoxicity.[2][4]
Q2: How does the tumor microenvironment in orthotopic models affect aldoxorubicin delivery?
The tumor microenvironment (TME) in orthotopic models, which more closely mimics human cancers than subcutaneous models, plays a critical role in aldoxorubicin delivery and efficacy.[5] Key factors include:
-
Vascular Permeability: The "leaky" nature of tumor blood vessels is crucial for the accumulation of the albumin-aldoxorubicin conjugate. Tumors with poor vascularization may show reduced drug uptake.[6]
-
Tumor Acidity: The acidic TME is required to cleave the linker and release doxorubicin. Tumors with a less acidic microenvironment may exhibit slower or incomplete drug release, leading to reduced efficacy.
-
Stromal Density: Some orthotopic tumors, like pancreatic cancer, have a dense fibrotic stroma (desmoplasia) that can create a physical barrier, increasing interstitial fluid pressure and hindering the penetration of the albumin-drug conjugate into the tumor mass.[7]
Q3: What are the common challenges encountered when establishing orthotopic tumor models for aldoxorubicin studies?
Establishing consistent and reliable orthotopic tumor models is crucial for obtaining reproducible data. Common challenges include:
-
Technical Difficulty of Implantation: Surgical implantation into organs like the pancreas or lung requires significant technical skill to avoid leakage of tumor cells and ensure consistent tumor establishment.[5]
-
Variable Tumor Growth: Even with consistent cell numbers, tumor take rates and growth kinetics can be highly variable between animals, necessitating larger group sizes to achieve statistical power.[5]
-
Monitoring Tumor Growth: Unlike subcutaneous models, tumor growth in orthotopic sites is not easily measurable with calipers and requires imaging techniques such as bioluminescence imaging (BLI), ultrasound, or MRI for accurate monitoring.[8]
Q4: What are the known off-target toxicities of aldoxorubicin in preclinical models?
While aldoxorubicin is designed to reduce the cardiotoxicity associated with doxorubicin, it is important to monitor for other potential off-target effects. Preclinical and clinical studies have shown:
-
Myelosuppression: As with doxorubicin, neutropenia and thrombocytopenia are potential dose-limiting toxicities.[4][9]
-
Mucositis: Inflammation and ulceration of the mucous membranes can occur, particularly at higher doses.[4]
-
Cardiotoxicity: Although significantly reduced compared to doxorubicin, subclinical cardiac effects can still be observed, and monitoring cardiac function in long-term studies is advisable.[1][2][10] Clinical data, however, shows a favorable cardiotoxicity profile even at high cumulative doses.[2][10]
Troubleshooting Guides
Problem 1: Inconsistent or Poor Tumor Growth in Orthotopic Models
| Possible Cause | Troubleshooting/Solution |
| Suboptimal Surgical Technique | Refine surgical procedures to minimize trauma and prevent leakage of tumor cells. Ensure consistent injection volume and depth. |
| Poor Cell Viability | Use tumor cells in their logarithmic growth phase for implantation. Ensure high cell viability (>95%) before injection. |
| Inappropriate Animal Strain | Use immunodeficient mouse strains (e.g., nude, SCID) for human cancer cell lines to prevent rejection. |
| Variable Tumor Microenvironment | The inherent biological variability can be addressed by increasing the number of animals per group to ensure statistical significance.[5] |
Problem 2: High Variability in Aldoxorubicin Efficacy Between Animals
| Possible Cause | Troubleshooting/Solution |
| Inconsistent Drug Administration | Ensure accurate and consistent intravenous injection. Use a consistent injection rate and volume. |
| Variable Tumor Vasculature | Characterize the vascularity of your tumor model. Consider using imaging techniques to assess vessel density and permeability. |
| Differences in Tumor Acidity | The pH of the tumor microenvironment can vary. While difficult to control, this variability should be acknowledged as a potential source of differing drug release. |
| Formulation Instability | Prepare aldoxorubicin solution fresh for each experiment. Follow the manufacturer's instructions for reconstitution and storage to ensure stability. |
Problem 3: Difficulty in Quantifying Aldoxorubicin and Released Doxorubicin in Tissues
| Possible Cause | Troubleshooting/Solution |
| Inefficient Drug Extraction | Use a validated tissue extraction protocol. A combination of organic solvents and acidification is often required for efficient extraction of both the prodrug and the active drug.[6][11][12] |
| Low Drug Concentration in Tissue | Utilize a highly sensitive analytical method such as LC-MS/MS for quantification, which can detect picogram levels of doxorubicin.[6][11][12] |
| Inability to Differentiate Prodrug from Active Drug | Develop an LC-MS/MS method that can separate and specifically quantify both aldoxorubicin and doxorubicin based on their different mass-to-charge ratios.[6][11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Aldoxorubicin in Human Clinical Trials
| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin (from Aldoxorubicin) | Doxorubicinol (from Aldoxorubicin) |
| Cmax (ng/mL) | 67,400 - 105,000 | 4.17 - 13.7 | Not Reported |
| tmax (h) | 1.00 | 0.68 | 48.5 |
| t½ (h) | 20.1 - 21.1 | Not Reported | Not Reported |
| VD (L/m²) | 3.96 - 4.09 | Not Reported | Not Reported |
| Cl (L/h/m²) | 0.136 - 0.152 | Not Reported | Not Reported |
| Data compiled from clinical trial results.[1][4] |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Pancreatic Tumor Model
-
Cell Culture: Culture human pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) under standard conditions.
-
Cell Preparation: On the day of surgery, harvest cells during their logarithmic growth phase. Prepare a single-cell suspension in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
-
Animal Preparation: Anesthetize an immunodeficient mouse (e.g., athymic nude) using an appropriate anesthetic.
-
Surgical Procedure:
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension into the tail of the pancreas.
-
Hold the needle in place for 30-60 seconds to prevent leakage.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, MRI) starting 7-10 days post-implantation.
Protocol 2: Biodistribution Study of Aldoxorubicin
-
Animal Model: Use tumor-bearing mice with established orthotopic tumors of a size suitable for the study.
-
Drug Administration: Administer a single intravenous dose of aldoxorubicin at the desired concentration.
-
Tissue Collection: At predetermined time points (e.g., 2, 8, 24, 48 hours) post-injection, euthanize a cohort of mice.
-
Sample Processing:
-
Collect blood via cardiac puncture.
-
Perfuse the animal with saline to remove blood from the organs.
-
Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Rinse the tissues in cold PBS, blot dry, and weigh.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Drug Extraction and Quantification:
-
Homogenize the weighed tissue samples.
-
Perform drug extraction using a validated protocol, typically involving protein precipitation with acidified organic solvents.[6][11][12]
-
Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of aldoxorubicin and free doxorubicin.[6][11][12]
-
-
Data Analysis: Express the drug concentration as the amount of drug per gram of tissue (e.g., µg/g).
Visualizations
Caption: Mechanism of action of aldoxorubicin.
Caption: Troubleshooting workflow for aldoxorubicin experiments.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction protocol and mass spectrometry method for quantification of doxorubicin released locally from prodrugs in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. criver.com [criver.com]
- 9. Early Evidence of Cardiotoxicity and Tumor Response in Patients with Sarcomas after High Cumulative Dose Doxorubicin Given as a Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Aldoxorubicin Efficacy and Serum Albumin Concentration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aldoxorubicin (B1662850). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the impact of serum albumin concentration on the efficacy of aldoxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which serum albumin influences the efficacy of aldoxorubicin?
A1: Aldoxorubicin is a prodrug of doxorubicin (B1662922) designed to bind to the cysteine-34 residue of endogenous serum albumin in the bloodstream. This binding serves several key purposes: it increases the half-life of doxorubicin in circulation, reduces systemic toxicity (particularly cardiotoxicity) by limiting the exposure of healthy tissues to the free drug, and facilitates tumor targeting.[1][2][3][4] Tumors often have leaky vasculature and impaired lymphatic drainage, leading to the accumulation of albumin (the enhanced permeability and retention, or EPR, effect).[5] Tumor cells can also take up albumin as a nutrient source.[6] Once the aldoxorubicin-albumin conjugate reaches the acidic tumor microenvironment or is internalized into the acidic endosomes of cancer cells, the acid-sensitive hydrazone linker is cleaved, releasing active doxorubicin directly at the tumor site.[1][3]
Q2: How does the concentration of albumin in my cell culture medium affect my in vitro experimental results?
A2: The concentration of albumin in your cell culture medium can significantly impact the apparent cytotoxicity of aldoxorubicin. In the absence of albumin, aldoxorubicin may act more like free doxorubicin, leading to different uptake kinetics and potentially higher non-specific cytotoxicity. When albumin is present, aldoxorubicin will bind to it, and the primary mode of cellular entry will be through albumin uptake mechanisms.[6] This can lead to a higher IC50 value compared to free doxorubicin in some cell lines, as the release of the active drug is a required subsequent step.[6] It is crucial to be consistent with the source and concentration of albumin (e.g., bovine serum albumin, BSA, in fetal bovine serum, FBS) in your culture medium for reproducible results. For mechanistic studies, consider using serum-free media and adding back controlled concentrations of purified albumin.
Q3: We are observing lower than expected efficacy of aldoxorubicin in our in vivo xenograft model. What are the potential reasons?
A3: Lower than expected in vivo efficacy can stem from several factors:
-
Tumor Model: The tumor model itself is critical. The EPR effect can vary significantly between different tumor types and even between subcutaneous and orthotopic models of the same cancer. Tumors with poor vascularization may not accumulate sufficient levels of the aldoxorubicin-albumin conjugate.
-
Albumin Source: If you are using a non-human xenograft model (e.g., mouse), be aware that aldoxorubicin's binding affinity may differ between human and murine serum albumin.[6]
-
Linker Instability: While designed to be stable at physiological pH, the maleimide (B117702) linker can potentially undergo a retro-Michael reaction, leading to premature release of the drug from albumin.[3] This can increase systemic toxicity and reduce the amount of drug reaching the tumor.
-
Drug Administration: Ensure proper intravenous administration, as subcutaneous or intraperitoneal injection will alter the pharmacokinetics and albumin binding profile.
Q4: What is the expected impact of aldoxorubicin on cell signaling pathways compared to free doxorubicin?
A4: The ultimate cytotoxic mechanism of aldoxorubicin, once doxorubicin is released, is the same as that of free doxorubicin. This involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and the induction of apoptosis.[3][7] Key signaling pathways implicated in doxorubicin-induced apoptosis include the p53 pathway.[8] Doxorubicin can induce p53-dependent apoptosis, particularly in response to severe DNA damage.[4] The albumin-mediated delivery of aldoxorubicin may alter the kinetics of these pathway activations due to a different cellular entry mechanism and a potentially more sustained intracellular release of doxorubicin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vitro cytotoxicity assays (e.g., IC50 values). | 1. Inconsistent albumin concentration in cell culture media (variable FBS lots).2. Differences in cell seeding density.3. Instability of aldoxorubicin in solution. | 1. Use a single lot of FBS or supplement serum-free media with a fixed concentration of BSA.2. Standardize cell seeding density and ensure even cell distribution in plates.3. Prepare fresh aldoxorubicin solutions for each experiment. |
| Low binding efficiency of aldoxorubicin to albumin in vitro. | 1. Incorrect pH of the binding buffer.2. Oxidation of the thiol group on albumin's cysteine-34.3. Aldoxorubicin degradation. | 1. Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal maleimide-thiol conjugation.2. Use fresh, high-quality albumin. Consider a brief treatment with a mild reducing agent if oxidation is suspected, followed by removal of the reducing agent before adding aldoxorubicin.3. Use freshly prepared aldoxorubicin solution. |
| Premature release of doxorubicin from the albumin conjugate in control experiments (neutral pH). | 1. Instability of the maleimide linker (retro-Michael reaction).2. Hydrolysis of the hydrazone linker due to inappropriate buffer conditions. | 1. While challenging to prevent completely, ensure experiments are conducted promptly after conjugate formation. Store conjugates at 4°C for short-term use.2. Maintain a stable physiological pH (7.4) in your buffers. |
| Difficulty in quantifying intracellular aldoxorubicin/doxorubicin uptake. | 1. High background fluorescence.2. Quenching of doxorubicin's intrinsic fluorescence upon DNA intercalation. | 1. Use appropriate controls (untreated cells) and consider using a buffer that minimizes background fluorescence for imaging.2. For quantitative analysis, consider lysing the cells and using HPLC-based methods to measure total intracellular doxorubicin concentration.[9] |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Albumin-Binding Doxorubicin Conjugates and Doxorubicin
| Cell Line | Compound | Albumin Presence | IC50 (µM) |
| C26 (Murine Colon Carcinoma) | ABD–Dox¹ | None | 6.43 |
| C26 (Murine Colon Carcinoma) | Doxorubicin | None | 0.51 |
| MIA PaCa-2 (Human Pancreatic) | ABD–Dox¹ | None | 1.41 |
| MIA PaCa-2 (Human Pancreatic) | Doxorubicin | None | 0.04 |
| C26 (Murine Colon Carcinoma) | ABD–Dox¹ | With MSA² | 2.69 |
| C26 (Murine Colon Carcinoma) | Doxorubicin | With MSA² | 0.22 |
¹ABD-Dox is an albumin-binding domain conjugated to doxorubicin, which serves as a model for aldoxorubicin's behavior.[6] ²MSA: Mouse Serum Albumin.[6]
Table 2: Pharmacokinetic Parameters of Aldoxorubicin in Patients
| Parameter | Value |
| Mean Half-life (t½) | 20.1–21.1 hours[5] |
| Mean Volume of Distribution (Vd) | 3.96–4.08 L/m²[5] |
| Mean Clearance Rate | 0.136–0.152 L/h/m²[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based) with Controlled Albumin Concentration
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare two sets of treatment media:
-
Low Albumin: Serum-free or low-serum (e.g., 1% FBS) medium.
-
High Albumin: The same base medium supplemented with a physiological concentration of BSA (e.g., 40 mg/mL).
-
-
Drug Dilution: Prepare serial dilutions of aldoxorubicin and free doxorubicin (as a control) in both low and high albumin media.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared drug dilutions. Include appropriate vehicle controls for both media types.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each condition using a suitable software.
Protocol 2: In Vitro Aldoxorubicin-Albumin Binding Assay (Fluorescence Quenching)
This protocol is based on the intrinsic fluorescence of albumin's tryptophan residues, which can be quenched upon drug binding.[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of human serum albumin (HSA) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of aldoxorubicin in a suitable solvent (e.g., DMSO) and then dilute it in PBS.
-
-
Fluorescence Measurement Setup:
-
Use a spectrofluorometer with the excitation wavelength set to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 450 nm.
-
-
Titration:
-
To a cuvette containing a fixed concentration of HSA (e.g., 2 µM), add successive small aliquots of the aldoxorubicin solution.
-
After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
-
Data Correction and Analysis:
-
Correct the fluorescence intensity for the inner filter effect caused by the absorbance of aldoxorubicin at the excitation and emission wavelengths.
-
Analyze the quenching of the tryptophan fluorescence peak (around 340-350 nm) as a function of the aldoxorubicin concentration.
-
The binding constant (Kₐ) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or a modified version for static quenching.
-
Visualizations
Caption: Mechanism of Aldoxorubicin Action.
Caption: Experimental Workflow for Aldoxorubicin Efficacy.
Caption: Doxorubicin-Induced Apoptosis Signaling.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of MC-DOXHZN hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals to address potential batch-to-batch variability of MC-DOXHZN hydrochloride. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation due to batch-to-batch variability of this compound.
Issue 1: Inconsistent in vitro cytotoxicity results between different batches.
-
Question: We are observing significant differences in the IC50 values of this compound against our cancer cell line across different batches. What could be the cause, and how can we troubleshoot this?
-
Answer: Inconsistent in vitro cytotoxicity can stem from several factors related to the physicochemical properties of different batches of this compound. Key aspects to investigate include:
-
Purity and Impurity Profile: The presence of impurities from the synthesis or degradation products can alter the compound's biological activity.[1][2]
-
Solubility and Aggregation: As the hydrochloride salt of a doxorubicin (B1662922) prodrug, MC-DOXHZN's solubility is critical.[3][4] Variations in particle size or the presence of aggregates between batches can affect the dissolution rate and, consequently, the effective concentration in your assay.
-
Chemical Stability: this compound is acid-sensitive and its solutions can be unstable.[3][4] Differences in the stability of freshly prepared solutions from different batches could lead to varied results.
Troubleshooting Steps:
-
Characterize Each Batch: Before use, perform quality control checks on each new batch. Refer to the experimental protocols section for detailed methods on HPLC for purity analysis and Dynamic Light Scattering (DLS) for assessing aggregation.
-
Standardize Solution Preparation: Prepare solutions fresh for each experiment using a consistent protocol. Ensure complete dissolution and filter the solution to remove any aggregates.
-
Perform Dose-Response Curves for Each Batch: Always run a full dose-response curve for each new batch to determine its specific IC50 value rather than assuming it will be identical to previous batches.
-
Compare to a Reference Standard: If possible, maintain an internal, well-characterized reference batch of this compound to which new batches can be compared.
-
Issue 2: Variability in the characteristics of our liposomal formulation of this compound.
-
Question: We are formulating this compound into liposomes and are seeing batch-to-batch differences in particle size, encapsulation efficiency, and drug loading. What are the potential causes?
-
Answer: Variability in liposomal formulations is a common challenge. For this compound-loaded liposomes, the following factors are critical:
-
Raw Material Quality: The quality of the lipids and this compound itself will directly impact the final formulation.
-
Processing Parameters: Small deviations in the manufacturing process (e.g., hydration time, extrusion pressure, temperature) can lead to significant differences in liposome (B1194612) characteristics.
-
Drug-Lipid Interactions: The interaction between this compound and the lipid bilayer can be sensitive to pH and ionic strength, affecting encapsulation.
Troubleshooting Steps:
-
Qualify Raw Materials: Ensure that the lipids and this compound from different batches meet consistent quality specifications.
-
Strictly Control Processing Parameters: Maintain tight control over all manufacturing parameters. Document every step meticulously to ensure reproducibility.
-
Optimize Formulation: If variability persists, it may be necessary to re-optimize the formulation to be more robust to minor variations in raw materials or processing.
-
Characterize Each Batch Thoroughly: For each new batch of liposomes, perform comprehensive characterization as outlined in the table below.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an albumin-binding prodrug of the anticancer agent doxorubicin.[3][5] Doxorubicin functions as a DNA topoisomerase II inhibitor.[6][7] It intercalates into DNA, preventing the re-ligation of DNA strands after they have been cleaved by topoisomerase II, which leads to DNA damage and ultimately triggers apoptosis (programmed cell death).[8][9][10][11] The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[3][4]
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store the solid compound at -20°C in a sealed container, protected from light and moisture.[3] Stock solutions are generally unstable and should be prepared fresh for each experiment.[4] If a stock solution must be stored, it should be aliquoted and kept at -80°C for no longer than 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]
Q3: What are the critical quality attributes to consider when evaluating a new batch of this compound?
A3: The critical quality attributes for this compound, especially when intended for formulation, include:
-
Purity: Assessed by a stability-indicating HPLC method.
-
Impurity Profile: Identification and quantification of any related substances or degradation products.[1]
-
Solubility: Consistent dissolution in the intended solvent.
-
Appearance: Visual inspection for color and consistency.
For liposomal formulations, additional critical quality attributes are:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Determined by separating free drug from encapsulated drug followed by quantification using HPLC.
-
In vitro Drug Release Profile: Assessed using a dialysis-based method.
Data Presentation
Table 1: Hypothetical Batch Comparison of this compound Raw Material
| Parameter | Batch A (Acceptable) | Batch B (Out of Specification) | Test Method |
| Appearance | Orange to reddish-brown solid | Dark, discolored solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | 95.5% | HPLC-UV |
| Major Impurity | ≤ 0.5% | 1.8% | HPLC-UV |
| Solubility in DMSO | Clear solution at 25 mg/mL | Incomplete dissolution, visible particulates | Visual Inspection |
Table 2: Hypothetical Batch Comparison of this compound Liposomal Formulation
| Parameter | Batch L-A (Acceptable) | Batch L-B (Out of Specification) | Test Method |
| Mean Particle Size (Z-average) | 95 nm | 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | 0.4 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | 75% | HPLC after separation |
| Drug Loading | 10% (w/w) | 7% (w/w) | HPLC |
| In Vitro Release (24h) | 15% | 35% | Dialysis Method |
Experimental Protocols
1. HPLC Method for Purity of this compound and Encapsulation Efficiency
-
Objective: To determine the purity of this compound and its encapsulation efficiency in a liposomal formulation.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 480 nm.
-
Sample Preparation for Purity: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Sample Preparation for Encapsulation Efficiency:
-
Separate the unencapsulated (free) drug from the liposomes using a size-exclusion chromatography (SEC) column or by ultracentrifugation.
-
Collect the fraction containing the liposomes.
-
Lyse the liposomes by adding a solvent such as methanol (B129727) or a detergent to release the encapsulated drug.
-
Quantify the drug concentration in the lysed liposome fraction and the free drug fraction using the HPLC method and a standard curve.
-
Calculate the encapsulation efficiency as: (Encapsulated Drug / Total Drug) x 100%.
-
2. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To measure the mean particle size and polydispersity index (PDI) of liposomal this compound.
-
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the liposomal formulation with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's instructions.
-
Record the Z-average diameter (mean particle size) and the PDI. An acceptable PDI for a monodisperse liposomal formulation is typically below 0.2.
-
Visualizations
Figure 1: A logical workflow for troubleshooting inconsistent in vitro results.
Figure 2: Simplified signaling pathway of doxorubicin-induced apoptosis.
Figure 3: Workflow for key quality control tests of liposomal formulations.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific toxicity of MC-DOXHZN hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with MC-DOXHZN hydrochloride (also known as Aldoxorubicin). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the cell line-specific toxicity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an albumin-binding prodrug of the well-known chemotherapeutic agent, Doxorubicin. It is designed with an acid-sensitive hydrazone linker. In the bloodstream, it binds to albumin and is preferentially delivered to tumor tissues. The acidic environment within the tumor's lysosomes cleaves the hydrazone bond, releasing active Doxorubicin. Doxorubicin then exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Q2: I'm observing precipitation when I dilute my this compound stock solution in cell culture medium. What should I do?
A2: This is a common issue due to the hydrophobic nature of the compound. Here are some troubleshooting steps:
-
Ensure Complete Dissolution of Stock: Make sure your initial stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid this process.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the compound.
-
Step-wise Dilution: Perform serial dilutions in the culture medium rather than a single large dilution. This gradual change in solvent polarity can help maintain solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: The cytotoxicity of this compound seems lower than expected compared to Doxorubicin. Is this normal?
A3: Yes, this can be expected. As this compound is a prodrug, its cytotoxicity is dependent on the release of Doxorubicin. The rate of this release is influenced by the pH of the cellular environment. If the intracellular environment of your cell line is not sufficiently acidic, the cleavage of the hydrazone linker may be inefficient, leading to lower apparent toxicity compared to free Doxorubicin.
Q4: How stable is this compound in solution and in cell culture medium?
A4: Solutions of this compound are known to be unstable and should be prepared fresh for each experiment. The hydrazone bond is susceptible to hydrolysis, especially at acidic pH. In standard cell culture medium (typically pH 7.2-7.4), the compound is relatively stable, but gradual release of Doxorubicin can still occur over longer incubation periods. It is recommended to minimize the time the compound is in aqueous solution before being added to cells.
Q5: My results are inconsistent between experiments. What are the potential causes?
A5: Inconsistent results can stem from several factors:
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your DMSO stock solution. Aliquot the stock into single-use vials.
-
Cell Seeding Density: Ensure you are using a consistent cell seeding density, as this can affect cellular metabolism and drug sensitivity.
-
pH of Culture Medium: Cellular metabolism can alter the pH of the culture medium. For experiments sensitive to pH, consider using HEPES-buffered medium for better pH control.
-
Incubation Time: The duration of drug exposure will significantly impact the observed cytotoxicity, as the release of Doxorubicin is time-dependent. Maintain consistent incubation times across all experiments.
Data Presentation: Cell Line Specific Toxicity
Direct comparative IC50 data for this compound across a wide range of cell lines is limited in publicly available literature. The tables below summarize the available data for this compound and its conjugates, as well as providing context with IC50 values for its active metabolite, Doxorubicin, in various cancer cell lines.
Table 1: Cytotoxicity of this compound and its Conjugates
| Compound/Conjugate | Cell Line | Concentration/Effect | Incubation Time | Citation |
| Aldoxorubicin (MC-DOXHZN) | Multiple Myeloma | 0.27 to 2.16 µM (inhibits cell growth) | Not Specified | [1] |
| mAb-DOX (using MC-DOXHZN) | HepG2 (Liver Cancer) | 100 µg/mL (73% growth inhibition) | 96 hours | [2] |
Table 2: Comparative Cytotoxicity of Doxorubicin (Active Metabolite) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 hours | [3] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 hours | [3] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | 24 hours | [3] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 hours | [3] |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 hours | [3] |
| HepG2 | Liver Cancer | 12.18 ± 1.89 | 24 hours | [3] |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 24 hours | [3] |
| A549 | Lung Cancer | > 20 | 24 hours | [3] |
| Huh7 | Liver Cancer | > 20 | 24 hours | [3] |
| VMCUB-1 | Bladder Cancer | > 20 | 24 hours | [3] |
Note: The IC50 values for Doxorubicin can vary between studies depending on the specific experimental conditions (e.g., cell density, assay type, and incubation time).
Experimental Protocols
Protocol for Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cancer cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Released Doxorubicin
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assay
References
Strategies to minimize aldoxorubicin-induced cardiotoxicity markers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to minimize aldoxorubicin-induced cardiotoxicity markers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aldoxorubicin-induced cardiotoxicity?
A1: Aldoxorubicin (B1662850) is a prodrug of doxorubicin (B1662922).[1] Its cardiotoxicity mechanism is therefore understood through the actions of doxorubicin. The primary proposed mechanisms involve the generation of reactive oxygen species (ROS) and interference with iron metabolism.[2][3] Doxorubicin can form a complex with iron, which catalyzes the production of highly reactive hydroxyl radicals, leading to oxidative stress.[4][5] This oxidative stress damages cellular components like lipids, proteins, and DNA, ultimately causing cardiomyocyte dysfunction and death.[2][6] Additionally, doxorubicin can inhibit topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and triggering cell death pathways.[6][7]
Q2: How does aldoxorubicin's cardiotoxicity profile compare to that of doxorubicin?
A2: Aldoxorubicin is designed to bind to albumin in the bloodstream, which allows for preferential accumulation in tumor tissue.[1] Preclinical and clinical studies suggest that this targeted delivery results in a more favorable cardiotoxicity profile compared to equivalent doses of doxorubicin.[1] While clinical cardiotoxicity was not observed in some studies, subclinical cardiac effects could still be demonstrated, indicating that monitoring is still necessary.[1]
Q3: What are the most critical biomarkers to measure for assessing aldoxorubicin-induced cardiotoxicity?
A3: A multi-faceted approach is recommended. The most established and preferred biomarkers include:
-
Cardiac Troponins (cTnT and cTnI): These are highly specific and sensitive markers of myocardial injury.[8][9] Their release into the bloodstream indicates cardiomyocyte necrosis.
-
Natriuretic Peptides (BNP and NT-proBNP): These are markers of cardiac wall stress and ventricular dysfunction.
-
Oxidative Stress Markers: To assess the underlying mechanism, measuring markers like malondialdehyde (MDA) for lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) is crucial.[10][11]
-
Mitochondrial Function: Assays for mitochondrial membrane potential, calcium loading capacity, and ATP production can provide direct insight into doxorubicin's impact on this key organelle.[12][13]
Q4: What is the role of dexrazoxane (B1684449) in mitigating cardiotoxicity?
A4: Dexrazoxane is currently the only FDA-approved agent to prevent doxorubicin-induced cardiotoxicity.[13][14] It is a potent intracellular iron-chelating agent.[15][16] By binding to iron, dexrazoxane prevents the formation of the doxorubicin-iron complex, thereby reducing the generation of harmful reactive oxygen species in cardiomyocytes.[4][17] Clinical trials have confirmed its ability to significantly decrease heart damage from doxorubicin.[15][18]
Troubleshooting Guides
Q: My in vitro cardiomyocyte viability assay shows high variability after aldoxorubicin treatment. What could be the cause?
A: High variability in cell viability assays can stem from several factors:
-
Inconsistent Drug Concentration: Ensure precise and consistent dilution of aldoxorubicin for each experiment. Aldoxorubicin stability in your specific culture medium should be confirmed.
-
Cell Plating Density: Inconsistent cell numbers across wells is a common source of variability. Ensure a homogenous cell suspension before plating and verify cell density.
-
Assay Timing: The timing of the viability assay (e.g., MTT, LDH release) post-treatment is critical. Create a time-course experiment to identify the optimal and most consistent time point for assessing cytotoxicity.
-
Culture Conditions: Fluctuations in CO₂, temperature, or humidity can stress cells and affect their response to the drug. Ensure your incubator is properly calibrated and maintained.
Q: I am not observing a significant increase in cardiac troponin I (cTnI) in my animal model's serum, despite histological evidence of cardiac damage. Why?
A: This discrepancy can be challenging. Consider the following:
-
Timing of Blood Collection: Cardiac troponins have a specific release kinetic. You may be missing the peak concentration. Perform a time-course study, collecting blood at multiple time points (e.g., 6, 12, 24, 48, 72 hours) after aldoxorubicin administration to capture the peak release.
-
Assay Sensitivity: Ensure the ELISA or immunoassay kit you are using has sufficient sensitivity to detect the low levels of troponin that may be present in your model system (e.g., mouse or rat). Check the lower limit of quantification (LLOQ) of your assay.[19]
-
Sample Handling: Troponins can be sensitive to degradation. Ensure proper blood processing (centrifugation, serum/plasma separation) and storage (-80°C) to maintain sample integrity. Repeated freeze-thaw cycles should be avoided.
-
Chronic vs. Acute Model: In chronic, low-dose models, the cardiomyocyte damage might be gradual, leading to a sustained but low-level release of troponins that is difficult to distinguish from baseline noise.[20] In contrast, acute high-dose models typically produce a more pronounced and detectable peak.[20]
Q: My potential cardioprotective agent is not reducing malondialdehyde (MDA) levels in cardiac tissue homogenates. How can I troubleshoot this?
A: If your test compound is not showing an effect on MDA, a key marker of lipid peroxidation, consider these points:
-
Compound Bioavailability and Dosing: Is the compound reaching the heart tissue at a sufficient concentration? Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of your agent. You may need to adjust the dose or route of administration.
-
Mechanism of Action: Your compound may not be a direct antioxidant. It might work through other pathways, such as boosting endogenous antioxidant enzymes (like SOD or catalase), inhibiting inflammatory pathways, or improving mitochondrial function.[21] Therefore, you should expand your analysis to include other relevant markers.
-
Timing of Administration: The timing of your protective agent relative to aldoxorubicin administration is critical. Is it given as a pre-treatment, co-treatment, or post-treatment? Pre-treatment is often most effective for agents that work by preventing the initial oxidative burst.
-
Assay Interference: Though less common, components of your tissue homogenate or the compound itself could interfere with the TBARS assay. Run appropriate controls, including a sample with your compound alone, to rule out interference.
Signaling Pathways and Workflows
Caption: Mechanism of aldoxorubicin cardiotoxicity and dexrazoxane intervention.
Caption: A typical experimental workflow for in vivo cardiotoxicity studies.
Quantitative Data Summary
Table 1: Effect of Dexrazoxane on Anthracycline-Induced Cardiotoxicity in Clinical Trials
| Parameter | Anthracycline Alone | Anthracycline + Dexrazoxane | Percentage Reduction | Reference |
| Risk of Clinical Cardiotoxicity | - | - | 79% | [18] |
| Cardiac Events (Advanced Breast Cancer) | 39% | 13% | 67% | [18] |
| Congestive Heart Failure (Advanced Breast Cancer) | 11% | 1% | 91% | [18] |
| Risk of Heart Failure (Meta-analysis) | - | - | 78% (RR: 0.22) | [7] |
Table 2: Representative Changes in Cardiotoxicity Markers from Preclinical Studies
| Model/Agent | Marker | Aldoxorubicin/Doxorubicin Group | + Protective Agent Group | Reference |
| Rat / Chlorogenic Acid | CK-MB (U/L) | Increased significantly | Significantly reduced vs. DOX | [22] |
| Rat / Chlorogenic Acid | cTn-T (pg/mL) | Increased significantly | Significantly reduced vs. DOX | [22] |
| Mouse / Cistanche Polysaccharides | MDA (nmol/mg protein) | Increased significantly | Significantly reduced vs. DOX | [11] |
| Mouse / Cistanche Polysaccharides | SOD (U/mg protein) | Decreased significantly | Significantly increased vs. DOX | [11] |
| Rabbit / Dexrazoxane | Cardiac Troponin T | Increased | Significantly lower vs. Daunorubicin | [23] |
Note: The table provides a qualitative summary of significant changes as reported in the studies. Absolute values can vary widely based on the specific experimental model, drug dosage, and assay used.
Experimental Protocols
1. Measurement of Cardiac Troponin I (cTnI) in Serum
-
Principle: This protocol uses a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) for the detection of cTnI in serum or plasma.
-
Materials:
-
Species-specific cTnI ELISA kit (e.g., from Life Diagnostics, MyBioSource).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and tips.
-
Wash buffer, substrate solution, stop solution (typically provided in the kit).
-
Serum or plasma samples, stored at -80°C.
-
-
Methodology:
-
Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions.
-
Sample Incubation: Pipette 100 µL of standards, controls, and samples into the appropriate wells of the antibody-pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with ~300 µL of wash buffer per well. Ensure complete removal of liquid after the last wash by inverting and tapping the plate on a clean paper towel.
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate as specified (e.g., 1 hour at 37°C).
-
Washing: Repeat the wash step (Step 4).
-
Enzyme Conjugate: Add 100 µL of HRP-streptavidin conjugate to each well. Incubate as specified (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step (Step 4).
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at 37°C. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the optical density (OD) at 450 nm within 5 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. Use this curve to determine the cTnI concentration in the unknown samples.
-
2. Measurement of Malondialdehyde (MDA) via TBARS Assay
-
Principle: This protocol measures MDA, a product of lipid peroxidation, by its reaction with thiobarbituric acid (TBA) to form a colored adduct.[10]
-
Materials:
-
Cardiac tissue, homogenized in RIPA or similar lysis buffer with protease inhibitors.
-
Trichloroacetic acid (TCA) solution (e.g., 20%).
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532-535 nm.[10][11]
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
-
-
Methodology:
-
Homogenate Preparation: Homogenize ~50-100 mg of cardiac tissue in 1 mL of cold lysis buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of tissue homogenate with 200 µL of TCA solution.
-
Protein Precipitation: Vortex and incubate on ice for 15 minutes. Centrifuge at 3,000 x g for 15 minutes.
-
TBA Reaction: Transfer 200 µL of the supernatant to a new tube. Add 400 µL of TBA solution.
-
Incubation: Incubate the mixture in a water bath at 95°C for 60 minutes.
-
Cooling: After incubation, cool the tubes on ice for 10 minutes.
-
Reading: Centrifuge at 4,000 x g for 10 minutes. Transfer 200 µL of the clear supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Calculation: Prepare a standard curve using the MDA standard. Calculate the MDA concentration in the samples and normalize to the protein concentration of the homogenate (results expressed as nmol/mg protein).
-
3. Assessment of Mitochondrial Calcium Retention Capacity
-
Principle: This assay measures the ability of isolated mitochondria to sequester Ca²⁺ before the mitochondrial permeability transition pore (mPTP) opens, which is detected by a fluorescent Ca²⁺ indicator.[12][24] A reduced capacity indicates mitochondrial dysfunction.
-
Materials:
-
Isolated cardiac mitochondria (via differential centrifugation).
-
Calcium Green™-5N or similar fluorescent Ca²⁺ indicator.
-
Respiration buffer (e.g., containing KCl, MOPS, succinate, rotenone, and Pi).
-
CaCl₂ solution (standardized).
-
Fluorometric plate reader or spectrofluorometer (Excitation ~505 nm, Emission ~535 nm).
-
-
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fresh cardiac tissue using a standard differential centrifugation protocol. Determine mitochondrial protein concentration.
-
Assay Setup: In a 96-well black plate or a fluorometer cuvette, add respiration buffer, the Ca²⁺ indicator (e.g., 1 µM Calcium Green™-5N), and isolated mitochondria (e.g., 0.25 mg/mL).
-
Baseline Reading: Place the plate/cuvette in the fluorometer and record a stable baseline fluorescence signal.
-
Calcium Titration: Add sequential pulses of a known amount of CaCl₂ (e.g., 10 µM pulses) every 60-90 seconds.
-
Monitoring: After each pulse, the mitochondria will take up the Ca²⁺, causing the fluorescence to return to near-baseline levels. Continue adding Ca²⁺ pulses.
-
mPTP Opening: mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria can no longer sequester the added Ca²⁺ and release their accumulated stores.
-
Calculation: Calculate the total amount of Ca²⁺ added before the large fluorescence spike. This value represents the calcium retention capacity. Normalize the result to the amount of mitochondrial protein used (expressed as nmol Ca²⁺/mg mitochondrial protein). A lower value in the aldoxorubicin-treated group compared to the control indicates mitochondrial damage.[12]
-
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of iron in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of iron in anthracycline cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Managing Doxorubicin Cardiotoxicity: Insights Into Molecular Mechanisms and Protective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for detecting of cardiac troponin I biomarkers for myocardial infarction using biosensors: a narrative review of recent research - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. mdpi.com [mdpi.com]
- 10. 2.5. Evaluation of Cardiac Oxidative and Nitrosative Stress Markers [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dexrazoxane for the prevention of cardiac toxicity and treatment of extravasation injury from the anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. Identification of novel biomarkers involved in doxorubicin-induced acute and chronic cardiotoxicity, respectively, by integrated bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chlorogenic Acid Attenuates Doxorubicin-Induced Oxidative Stress and Markers of Apoptosis in Cardiomyocytes via Nrf2/HO-1 and Dityrosine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troponins in experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Aldoxorubicin's Tumor-Targeting Capabilities: A Comparative Guide
Aldoxorubicin (B1662850), a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922), has been developed to enhance tumor-targeting and mitigate the dose-limiting toxicities associated with conventional doxorubicin, most notably cardiotoxicity. This guide provides a comprehensive comparison of aldoxorubicin and doxorubicin, presenting key experimental data on their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles.
Mechanism of Action: A Targeted Approach
Aldoxorubicin is ingeniously designed to exploit the unique pathophysiology of solid tumors. It is a conjugate of doxorubicin and a linker molecule, (6-maleimidocaproyl) hydrazone (EMCH), which facilitates its binding to endogenous albumin in the bloodstream.[1][2]
Upon intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[3][4] This drug-albumin conjugate then preferentially accumulates in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect—a phenomenon characterized by leaky tumor vasculature and poor lymphatic drainage.[3][4][5]
The acidic microenvironment of the tumor, or the acidic conditions within the lysosomes of tumor cells following endocytosis, cleaves the acid-sensitive hydrazone linker.[1][4][6] This cleavage releases free doxorubicin directly at the tumor site, thereby concentrating the cytotoxic payload where it is most needed and minimizing systemic exposure.[1][7]
Pharmacokinetic Profile: Enhanced Stability and Circulation
The binding of aldoxorubicin to albumin significantly alters its pharmacokinetic profile compared to free doxorubicin. This results in a longer half-life, a smaller volume of distribution, and slower clearance, indicating that aldoxorubicin remains stable and circulates in the bloodstream for a longer duration, allowing for greater tumor accumulation.[3][8]
| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin (from Aldoxorubicin) |
| Mean Half-life (t½) | 20.1–21.1 hours | - |
| Mean Volume of Distribution (Vd) | 3.96–4.08 L/m² | - |
| Mean Clearance (Cl) | 0.136–0.152 L/h/m² | - |
| Mean Peak Plasma Concentration (Cmax) | 105,000 ng/mL | 4.17–13.7 ng/mL |
Table 1: Comparative Pharmacokinetic Parameters. Data sourced from a phase 1 study in patients with advanced solid tumors.[5]
Clinical Efficacy: A Head-to-Head Comparison in Soft Tissue Sarcoma
Clinical trials, particularly in patients with advanced soft tissue sarcoma (STS), have demonstrated the potential of aldoxorubicin to improve outcomes compared to standard doxorubicin therapy.
A phase 2b randomized clinical trial directly compared the efficacy of first-line aldoxorubicin with doxorubicin in patients with metastatic or locally advanced unresectable soft-tissue sarcoma.[9] The results, determined by independent review, showed a significant improvement in progression-free survival for patients treated with aldoxorubicin.[9]
| Endpoint | Aldoxorubicin | Doxorubicin | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02[9] |
| 6-Month PFS Rate | 46% | 23% | 0.02[9] |
| Overall Response Rate (ORR) | 25% | 0% | -[9] |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21[9] |
Table 2: Efficacy Results from a Phase 2b Randomized Trial in Soft Tissue Sarcoma.[9]
A subsequent phase 3 trial in patients with relapsed or refractory STS showed that while aldoxorubicin did not meet its primary endpoint of improving PFS in the overall study population compared to investigator's choice of therapy, it did demonstrate a statistically significant improvement in PFS in a large subgroup of patients with leiomyosarcoma and liposarcoma.[10][11]
Safety and Tolerability: Mitigating Cardiotoxicity
A key advantage of aldoxorubicin's tumor-targeting mechanism is the reduction of systemic toxicities, particularly the cardiotoxicity commonly associated with doxorubicin.[3][7] By limiting the exposure of healthy tissues, such as the heart, to free doxorubicin, aldoxorubicin can be administered at higher cumulative doses.[3][7][8]
In the phase 2b trial, no acute cardiotoxic effects were observed with aldoxorubicin treatment.[9] While hematological toxicities such as neutropenia were more frequent with aldoxorubicin, the incidence of febrile neutropenia was comparable to the doxorubicin arm.[9]
| Adverse Event (Grade 3 or 4) | Aldoxorubicin (n=83) | Doxorubicin (n=40) |
| Neutropenia | 29% | 12%[9] |
| Febrile Neutropenia | 14% | 18%[9] |
| LVEF <50% | 0 | 7.5% (3 patients)[9] |
Table 3: Key Grade 3/4 Adverse Events from the Phase 2b Trial.[9]
Experimental Protocols: Clinical Trial Methodology
The validation of aldoxorubicin's tumor-targeting capabilities has been primarily established through clinical trials. The general methodology for these trials involves a structured process of patient selection, treatment administration, and endpoint evaluation.
Representative Clinical Trial Workflow:
-
Patient Screening & Enrollment: Patients with a confirmed diagnosis of advanced or metastatic soft tissue sarcoma who meet specific inclusion and exclusion criteria are enrolled.[9]
-
Randomization: Enrolled patients are randomly assigned to receive either aldoxorubicin or the comparator drug (e.g., doxorubicin).[9]
-
Treatment Administration: Aldoxorubicin is administered intravenously, typically at a dose of 350 mg/m², once every 21 days for a defined number of cycles.[9]
-
Efficacy and Safety Monitoring: Patients are regularly monitored for tumor response using imaging techniques (e.g., RECIST criteria), and for adverse events through clinical and laboratory assessments.[9]
-
Endpoint Analysis: The primary and secondary endpoints, such as progression-free survival, overall survival, and overall response rate, are statistically analyzed to compare the treatment arms.[9]
Conclusion
The available data strongly support the tumor-targeting capabilities of aldoxorubicin. Its mechanism of binding to serum albumin and subsequent accumulation in tumors via the EPR effect allows for the targeted delivery of doxorubicin. Clinical studies, particularly in soft tissue sarcoma, have demonstrated superior efficacy in terms of progression-free survival and overall response rate compared to conventional doxorubicin, alongside a more manageable safety profile with a notable absence of acute cardiotoxicity.[5][9] While the phase 3 trial results were mixed, they did indicate significant activity in specific sarcoma subtypes.[11] Aldoxorubicin represents a promising proof-of-principle for albumin-binding prodrug strategies in cancer therapy, warranting further investigation.[5]
References
- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]
- 2. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. onclive.com [onclive.com]
- 8. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-line aldoxorubicin vs doxorubicin in metastatic or locally advanced unresectable soft-tissue sarcoma: A phase 2b randomized clinical trial [cancer.fr]
- 10. onclive.com [onclive.com]
- 11. CytRx Reports Statistically Significant Updated Results From Pivotal Phase 3 Trial Of Aldoxorubicin In Patients With Second-Line Soft Tissue Sarcomas - BioSpace [biospace.com]
A Comparative Guide to MC-DOXHZN Hydrochloride and Other Leading Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MC-DOXHZN hydrochloride, a prodrug of the topoisomerase II inhibitor doxorubicin (B1662922), with other established topoisomerase inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in oncology and drug development.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells, making them a cornerstone of many chemotherapy regimens.[1][2] These inhibitors are broadly classified into two categories based on their target:
-
Topoisomerase I inhibitors target topoisomerase I, an enzyme that creates single-strand breaks in DNA to relieve torsional stress. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1]
-
Topoisomerase II inhibitors target topoisomerase II, which creates transient double-strand breaks in DNA. These inhibitors trap the enzyme in a covalent complex with DNA, preventing the re-ligation of the double-strand breaks and ultimately causing catastrophic DNA damage.[1][3]
Overview of Compared Topoisomerase Inhibitors
This guide focuses on the comparative analysis of this compound against a panel of widely used topoisomerase inhibitors:
-
This compound: An albumin-binding prodrug of doxorubicin, a potent topoisomerase II inhibitor. It is designed for targeted delivery to tumors due to their high albumin uptake.[4] The active doxorubicin is released in the acidic tumor microenvironment.
-
Doxorubicin: A well-established anthracycline antibiotic that functions as a topoisomerase II inhibitor and is used in the treatment of a wide range of cancers.[5]
-
Etoposide (B1684455): A derivative of podophyllotoxin, it is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, leading to the stabilization of double-strand breaks.[6][7]
-
Topotecan: A semi-synthetic analog of camptothecin (B557342), it is a topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancer.[8]
-
Irinotecan (B1672180): Another camptothecin analog, it is a prodrug that is converted to its active metabolite, SN-38, a potent topoisomerase I inhibitor. It is primarily used for colorectal cancer.[9][10]
Mechanism of Action: A Visual Representation
The distinct mechanisms of action of topoisomerase I and II inhibitors are depicted in the following signaling pathway diagrams.
Caption: Mechanism of Topoisomerase II Inhibition.
Caption: Mechanism of Topoisomerase I Inhibition.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for the compared topoisomerase inhibitors across various cancer cell lines as reported in different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Inhibitor | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Doxorubicin | A549 (Lung) | > 20 | 24h | [11] |
| HeLa (Cervical) | 2.92 ± 0.57 | 24h | [11] | |
| HepG2 (Liver) | 12.18 ± 1.89 | 24h | [11] | |
| MCF-7 (Breast) | 2.50 ± 1.76 | 24h | [11] | |
| NCI-H1299 (Lung) | Significantly higher than other lines | 48h or 72h | [5] | |
| Etoposide | U-87 MG (Glioblastoma) | ~50 | 48h | [6] |
| Hep-G2 (Liver) | Not specified, but compared | Not specified | [12] | |
| Topotecan | SK-N-BE(2) (Neuroblastoma, MYCN-amplified) | Increased values indicating chemoresistance | Not specified | [8] |
| PSN-1 (Pancreatic) | Orders of magnitude less than Irinotecan | Not specified | [9] | |
| Irinotecan | U-87 MG (Glioblastoma) | ~10 | 48h | [6] |
| PSN-1 (Pancreatic) | 19.2 | 72h | [9] |
Data for this compound (aldoxorubicin) was not available in a comparable format in the reviewed literature.
Induction of Apoptosis
A primary outcome of topoisomerase inhibition is the induction of apoptosis. This is often quantified by measuring the externalization of phosphatidylserine (B164497) using Annexin V staining or by observing the cleavage of key apoptotic proteins like PARP.
| Inhibitor | Cell Line | Observation | Method | Reference |
| Doxorubicin | Ewing Sarcoma cell lines | Induction of PARP and caspase-3 cleavage | Western Blot | [13] |
| SCLC cell lines (U1285, U1690) | Sensitization to TRAIL-induced apoptosis, PARP cleavage | Western Blot | [14][15][16] | |
| Etoposide | Ewing Sarcoma cell lines | Induction of PARP and caspase-3 cleavage | Western Blot | [13] |
| SCLC cell lines (U1285, U1690) | Sensitization to TRAIL-induced apoptosis | Not specified | [14][16] |
Preclinical Tumor Growth Inhibition
In vivo studies using animal models provide crucial data on the anti-tumor efficacy of these inhibitors.
| Inhibitor | Cancer Model | Key Findings | Reference |
| Topoisomerase Inhibitors (General) | Glioma xenografts | Prolonged survival by a factor of 1.33 and reduced tumor growth by a factor of 3.21 compared to control. | [17] |
| Aldoxorubicin (MC-DOXHZN) | Soft tissue sarcoma xenografts | Demonstrated in vivo activity. | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
Caption: MTT Assay Experimental Workflow.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the topoisomerase inhibitors in culture medium.
-
Remove the existing medium from the wells and add the diluted inhibitors. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[18][19][20][21][22]
Protocol:
-
Induce apoptosis in your cell population using the topoisomerase inhibitors at the desired concentrations and for the appropriate duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
Western Blot for PARP Cleavage
The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This can be detected by Western blotting, which separates proteins by size.[23][24][25][26][27]
Caption: Western Blot Experimental Workflow.
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Conclusion
This compound, as a prodrug of doxorubicin, represents a promising strategy for targeted cancer therapy. While direct comparative data against a broad panel of topoisomerase inhibitors is still emerging, its mechanism of action as a topoisomerase II inhibitor places it within a well-established and effective class of anti-cancer agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative efficacy and safety profile against other topoisomerase inhibitors like etoposide, topotecan, and irinotecan. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to better understand the molecular mechanisms underlying the activity of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential activity of topotecan, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin and etoposide sensitize small cell lung carcinoma cells expressing caspase-8 to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A systematic review and meta-analysis of topoisomerase inhibition in pre-clinical glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. scispace.com [scispace.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Efficacy of MC-DOXHZN Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of MC-DOXHZN hydrochloride, also known as Aldoxorubicin, against the standard chemotherapeutic agent, doxorubicin (B1662922). The data presented is derived from preclinical and clinical studies to offer a multifaceted view of its efficacy and safety profile.
Executive Summary
This compound is a prodrug of doxorubicin designed for targeted tumor delivery. It leverages the natural albumin-binding properties to increase drug accumulation at the tumor site while mitigating systemic toxicity, particularly cardiotoxicity, associated with conventional doxorubicin. Clinical data from a Phase IIb study in soft-tissue sarcoma patients demonstrates a significant improvement in progression-free survival and tumor response rates for this compound compared to doxorubicin. Preclinical studies in animal models further support these findings, highlighting a favorable safety profile.
Comparative Efficacy: this compound vs. Doxorubicin
The following tables summarize the key efficacy and safety data from a randomized Phase IIb clinical trial comparing this compound to doxorubicin in patients with metastatic, locally advanced, or unresectable soft-tissue sarcoma.
Table 1: Efficacy in Soft-Tissue Sarcoma (Phase IIb Clinical Trial)
| Efficacy Endpoint | This compound (Aldoxorubicin) | Doxorubicin | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month Progression-Free Survival Rate | 46% | 23% | 0.02 |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
| Overall Tumor Response Rate (ORR) | 25% | 0% | <0.001 |
Table 2: Safety Profile in Soft-Tissue Sarcoma (Phase IIb Clinical Trial)
| Adverse Event (Grade 3 or 4) | This compound (Aldoxorubicin) | Doxorubicin |
| Neutropenia | 29% | 12% |
| Febrile Neutropenia | 14% | 18% |
| Acute Cardiotoxicity | Not Observed | Not Observed |
| Decrease in Left Ventricular Ejection Fraction (<50%) | 0% | 7.5% (3 out of 40 patients) |
Mechanism of Action and Experimental Workflow
The enhanced therapeutic window of this compound is attributed to its unique mechanism of action, which facilitates targeted drug delivery and release within the acidic tumor microenvironment.
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-tumor activity of this compound in a preclinical setting.
Caption: Preclinical in vivo experimental workflow.
Experimental Protocols
The following is a representative experimental protocol for a preclinical in vivo study validating the anti-tumor activity of this compound, based on a study in a glioblastoma xenograft model.
In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
1. Animal Model and Cell Line:
-
Animal: Immunodeficient mice (e.g., athymic nude mice).
-
Cell Line: Human tumor cell line (e.g., U87-luc glioblastoma cells expressing luciferase for in vivo imaging).
2. Tumor Implantation:
-
Human tumor cells are harvested and prepared in a suitable medium.
-
For an intracranial model, mice are anesthetized, and a stereotactic injection of the tumor cells is made into the brain (e.g., left striatum). For a subcutaneous model, cells are injected into the flank.
3. Treatment Regimen:
-
Once tumors are established (e.g., detectable by bioluminescence imaging or reaching a certain volume), mice are randomized into treatment groups:
-
Vehicle control
-
This compound (Aldoxorubicin)
-
Doxorubicin
-
-
Treatments are administered intravenously (e.g., via tail vein injection) on a specified schedule (e.g., once a week).
-
Dosages are determined based on the maximum tolerated dose (MTD) for each compound in the specific animal model. For example:
-
This compound: 18 mg/kg of doxorubicin equivalents.
-
Doxorubicin: 6 mg/kg.
-
4. Efficacy and Toxicity Evaluation:
-
Tumor Growth: Tumor progression is monitored regularly. For luciferase-expressing tumors, this is done through in vivo bioluminescence imaging. For subcutaneous tumors, growth is measured using calipers.
-
Survival: The lifespan of the mice in each treatment group is recorded to determine the median survival.
-
Toxicity: Animal body weight and general health are monitored throughout the study. At the end of the study, organs can be harvested for histological analysis to assess toxicity.
-
Immunohistochemistry: At the end of the study, tumors are excised and can be analyzed by immunohistochemistry for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatments.
Comparative Analysis of Aldoxorubicin Across Sarcoma Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aldoxorubicin's performance in various sarcoma subtypes, supported by experimental data. Aldoxorubicin (B1662850), a prodrug of doxorubicin (B1662922), is designed to selectively target tumor tissue, potentially enhancing efficacy while mitigating the cardiotoxicity associated with conventional doxorubicin.
Executive Summary
Clinical evidence demonstrates that aldoxorubicin offers a progression-free survival (PFS) benefit in certain soft tissue sarcoma (STS) subtypes, particularly leiomyosarcoma and liposarcoma, when compared to standard therapies.[1] However, its efficacy across a broader range of sarcomas, including bone sarcomas like osteosarcoma and Ewing sarcoma, is less established. Preclinical data suggests potential activity in osteosarcoma, while clinical data for Ewing sarcoma remains scarce. This guide synthesizes the available data to facilitate an informed perspective on the current standing and future research directions for aldoxorubicin in sarcoma treatment.
Mechanism of Action
Aldoxorubicin is a novel formulation where doxorubicin is attached to an acid-sensitive linker.[2] Following intravenous administration, this linker rapidly and covalently binds to the cysteine-34 of circulating serum albumin.[2] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment characteristic of tumors then cleaves the linker, releasing doxorubicin directly at the tumor site.[1] This targeted delivery mechanism aims to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects on malignant cells while sparing healthy tissues, notably the heart.[2][3]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Aldoxorubicin vs. Pazopanib in Soft Tissue Sarcoma
In the landscape of advanced soft tissue sarcoma (STS) treatment, clinicians and researchers continually seek therapies that balance efficacy with manageable toxicity. This guide provides a detailed comparison of two notable agents: aldoxorubicin (B1662850), a novel anthracycline prodrug, and pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor. We delve into their mechanisms of action, clinical trial data, and experimental protocols to offer a comprehensive resource for the scientific community.
Mechanisms of Action: A Tale of Two Strategies
Aldoxorubicin and pazopanib employ distinct strategies to combat STS. Aldoxorubicin is designed to enhance the therapeutic window of doxorubicin (B1662922), a long-standing cornerstone of sarcoma treatment, by minimizing its notorious cardiotoxicity.[1][2] Pazopanib, on the other hand, represents a targeted approach, aiming to stifle tumor growth by cutting off its blood supply.
Aldoxorubicin: This agent is a prodrug of doxorubicin, meaning it is administered in an inactive form and becomes active at the tumor site.[3] After intravenous infusion, aldoxorubicin rapidly binds to cysteine-34 of circulating albumin.[1][4] This drug-albumin conjugate is too large to easily exit healthy blood vessels but preferentially accumulates in tumor tissue due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment characteristic of tumors then cleaves the linker, releasing doxorubicin directly within the tumor, where it can exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[1][4]
Pazopanib: As a multi-targeted tyrosine kinase inhibitor, pazopanib blocks key signaling pathways involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5][6] It potently inhibits vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[5][7] By blocking these receptors, pazopanib disrupts the signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[8]
Head-to-Head and Indirect Clinical Evidence
While direct head-to-head clinical trials comparing aldoxorubicin and pazopanib are lacking, we can draw valuable insights from studies that have evaluated each drug against placebo or standard-of-care chemotherapy, such as doxorubicin.
Efficacy Data
The following table summarizes key efficacy data from pivotal clinical trials for both aldoxorubicin and pazopanib in patients with advanced soft tissue sarcoma.
| Clinical Trial | Treatment Arms | Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| Aldoxorubicin Phase III | Aldoxorubicin vs. Investigator's Choice | Previously treated advanced STS | No significant improvement in the overall population.[1] | No significant improvement in the overall population.[1] | Not significantly improved.[4] |
| Aldoxorubicin Phase II | Aldoxorubicin vs. Doxorubicin | Treatment-naïve advanced STS | Improved PFS for aldoxorubicin.[1] | No survival benefit evident.[1] | Improved response rate for aldoxorubicin.[1] |
| PALETTE (Pazopanib Phase III) | Pazopanib vs. Placebo | Previously treated advanced non-adipocytic STS | 4.6 months vs. 1.6 months (p < 0.0001).[6] | 12.5 months vs. 10.7 months (p = 0.25).[6] | 6% vs. 0%.[6] |
| EPAZ (Pazopanib Phase II) | Pazopanib vs. Doxorubicin | Elderly (≥60 years), treatment-naïve metastatic STS | 4.4 months vs. 5.3 months (non-inferior).[9] | 12.3 months vs. 14.3 months (not significantly different).[9] | 12.3% vs. 15.4%.[10][11] |
Safety and Tolerability
A critical aspect of any cancer therapy is its side-effect profile. The table below outlines the most common adverse events observed in clinical trials of aldoxorubicin and pazopanib.
| Adverse Event Profile | Aldoxorubicin | Pazopanib |
| Common Adverse Events | Neutropenia, nausea, fatigue, alopecia.[9] | Fatigue, diarrhea, nausea, hypertension, hair color changes.[9] |
| Key Toxicities | Myelosuppression. | Liver enzyme elevation, hypertension.[8] |
| Cardiotoxicity | Significantly reduced clinical cardiotoxicity compared to doxorubicin.[2][3][4] | Not a prominent toxicity. |
Experimental Protocols of Key Clinical Trials
Understanding the design of the clinical trials is crucial for interpreting their results. Below are the methodologies for the pivotal PALETTE and EPAZ trials.
PALETTE Trial (Pazopanib)
-
Study Design: A randomized, double-blind, placebo-controlled, phase III trial.
-
Patient Population: Patients with metastatic soft tissue sarcoma who had received prior chemotherapy. Adipocytic sarcomas were excluded.
-
Treatment: Patients were randomized to receive either pazopanib (800 mg once daily) or a placebo.[12]
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
EPAZ Trial (Pazopanib vs. Doxorubicin)
-
Study Design: A randomized, open-label, multicenter, phase II non-inferiority trial.[12][13]
-
Patient Population: Elderly patients (≥60 years) with metastatic or advanced soft tissue sarcoma who had not received prior systemic treatment.[11]
-
Treatment: Patients were randomized 2:1 to receive either pazopanib (800 mg once daily) or doxorubicin (75 mg/m² every 3 weeks for up to 6 cycles).[11]
-
Primary Endpoint: Progression-free survival.[13]
-
Key Secondary Endpoints: Grade 4 neutropenia and febrile neutropenia.[13]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and clinical trial workflow, the following diagrams are provided.
Caption: Mechanism of action of aldoxorubicin.
Caption: Pazopanib's anti-angiogenic mechanism.
Caption: Workflow of the EPAZ clinical trial.
Conclusion
Aldoxorubicin and pazopanib offer distinct therapeutic options for patients with advanced soft tissue sarcoma. Aldoxorubicin's design as a less cardiotoxic prodrug of doxorubicin allows for the delivery of a potent cytotoxic agent with an improved safety profile. Pazopanib provides an oral, targeted therapy that has demonstrated a significant progression-free survival benefit by inhibiting angiogenesis.
The choice between these agents, or their sequencing in the treatment paradigm, will depend on various factors including the patient's prior treatments, performance status, specific sarcoma subtype, and comorbidity profile. The EPAZ trial's findings suggest that for elderly, treatment-naïve patients, pazopanib may be a viable first-line option with a more favorable hematologic toxicity profile compared to doxorubicin. Further research, including potential head-to-head trials and combination studies, will be crucial to further refine the optimal use of these agents in the management of soft tissue sarcoma.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldoxorubicin therapy for the treatment of patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldoxorubicin for the treatment of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pazopanib: Approval for Soft-Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib for the treatment of soft-tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib in advanced soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Comparing Pazopanib to Doxorubicin in Patients Aged 60 and Older With Soft-Tissue Sarcoma - The ASCO Post [ascopost.com]
- 11. Randomized Comparison of Pazopanib and Doxorubicin as First-Line Treatment in Patients With Metastatic Soft Tissue Sarcoma Age 60 Years or Older: Results of a German Intergroup Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II trial comparing pazopanib with doxorubicin as first-line treatment in elderly patients with metastatic or advanced soft tissue sarcoma (EPAZ): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II trial comparing pazopanib with doxorubicin as first-line treatment in elderly patients with metastatic or advanced soft tissue sarcoma (EPAZ): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Secrets: A Comparative Guide to Validating MC-DOXHZN Hydrochloride's Interaction with Albumin
For Immediate Release
This guide provides a comprehensive comparison of key biophysical techniques for validating the binding mechanism of novel drug candidates, such as MC-DOXHZN hydrochloride, with human serum albumin (HSA). For researchers, scientists, and drug development professionals, understanding and quantifying this interaction is paramount, as it governs the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This document outlines the experimental protocols for leading methods and presents comparative data for established albumin-binding drugs to serve as a benchmark for new molecular entities.
Human serum albumin is the most abundant protein in blood plasma and acts as a transport vehicle for a vast array of endogenous and exogenous compounds, including many drugs.[1] The extent of this binding directly influences a drug's distribution, metabolism, and elimination, ultimately affecting its efficacy and potential for toxicity. Therefore, rigorous validation of the drug-albumin binding mechanism is a critical step in preclinical drug development.
This guide explores three widely adopted and robust methods for characterizing drug-albumin interactions: Fluorescence Quenching Spectroscopy, Equilibrium Dialysis, and Circular Dichroism Spectroscopy. Each technique offers unique insights into the binding process, from the affinity and stoichiometry to the structural changes induced in the albumin molecule.
Comparative Analysis of Albumin Binding
To provide a practical framework for evaluating a new chemical entity like this compound, the following tables summarize the binding parameters for three well-characterized drugs known to bind HSA: Doxorubicin, a chemotherapeutic agent, and the non-steroidal anti-inflammatory drugs (NSAIDs) Warfarin (B611796) and Naproxen (B1676952).
Table 1: Albumin Binding Affinity and Stoichiometry
| Drug | Binding Constant (K_a) (M⁻¹) | Number of Binding Sites (n) | Method |
| Doxorubicin | 1.1 (± 0.3) x 10⁴ | 1.5 | Fluorescence Spectroscopy |
| Warfarin | ~2.1 x 10⁵ - 4.2 x 10⁵ | 1 - 1.38 | Fluorescence Spectroscopy, Equilibrium Dialysis |
| Naproxen | 1.2 x 10⁶ - 1.8 x 10⁶ | ~1-3 | Fluorescence Spectroscopy, Crystallography |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Thermodynamic Parameters of Albumin Binding
| Drug | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Predominant Binding Forces |
| Doxorubicin | - | - | Hydrophobic interactions are a dominant force. |
| Warfarin | -1.2 to -2.55 | +16.1 to +21 | Slightly exothermic, strongly entropy-driven, indicating hydrophobic and electrostatic interactions. |
| Naproxen | -14.67 (kJ/mol) | +50.16 (J/mol·K) | Enthalpically and entropically favored, suggesting hydrogen bonds and van der Waals/hydrophobic effects. |
Data compiled from multiple sources.[6][7][8][9][10]
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following sections provide standardized protocols for the three key analytical techniques.
Fluorescence Quenching Spectroscopy
This technique leverages the intrinsic fluorescence of tryptophan residues in albumin, primarily Trp-214 located in a major drug-binding site.[7] The binding of a drug can quench this fluorescence, and the degree of quenching can be used to determine binding constants and the number of binding sites.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 2 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Instrumentation:
-
Use a spectrofluorometer with temperature control.
-
-
Measurement:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 450 nm.
-
Titrate the HSA solution with successive additions of the this compound stock solution.
-
Incubate the mixture for a short period (e.g., 5 minutes) after each addition to allow for equilibrium to be reached.
-
Record the fluorescence emission spectrum after each titration.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.[8]
-
For static quenching, use the modified Stern-Volmer equation (Scatchard plot) to calculate the binding constant (K_a) and the number of binding sites (n).
-
Equilibrium Dialysis
Considered a "gold standard" for measuring unbound drug concentration, equilibrium dialysis physically separates the free drug from the protein-bound drug using a semi-permeable membrane.
Experimental Protocol:
-
Apparatus:
-
Use a multi-well equilibrium dialysis apparatus with dialysis membranes of a suitable molecular weight cutoff (e.g., 12-14 kDa) that allows the passage of the drug but retains the albumin.
-
-
Preparation:
-
Place the HSA solution (e.g., 4% w/v in PBS) containing a known concentration of this compound into one chamber of the dialysis cell (the plasma chamber).
-
Place an equal volume of buffer into the other chamber (the buffer chamber).
-
-
Incubation:
-
Seal the apparatus and incubate at a constant temperature (e.g., 37°C) on a shaker for a sufficient time (e.g., 4-24 hours) to reach equilibrium.
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
Calculate the percentage of bound drug and the binding affinity.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing changes in the secondary and tertiary structure of proteins upon ligand binding.[7] HSA has a high alpha-helical content, and alterations in its CD spectrum upon addition of a drug can indicate a binding event and provide qualitative information about the conformational changes.[7]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare an HSA solution (e.g., 1 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Measurement:
-
Record the far-UV CD spectrum (e.g., 190-250 nm) of the HSA solution alone to determine the baseline secondary structure.
-
Titrate the HSA solution with increasing concentrations of this compound.
-
After each addition, incubate briefly and record the far-UV CD spectrum.
-
-
Data Analysis:
-
Subtract the buffer spectrum from each measurement.
-
Analyze the changes in the CD signal at specific wavelengths (e.g., 208 and 222 nm for α-helices).
-
Calculate the percentage of secondary structure elements (α-helix, β-sheet, etc.) using deconvolution software to quantify the conformational changes induced by drug binding.
-
References
- 1. View of Thermodynamic Studies for the Interaction of Some Anticoagulant Drugs with Albumin [anjs.edu.iq]
- 2. Probing the Binding Sites of Antibiotic Drugs Doxorubicin and N-(trifluoroacetyl) Doxorubicin with Human and Bovine Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the binding of naproxen to human serum albumin in the presence of fatty acids and the GA module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Effect of temperature on binding of warfarin by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorimetric analysis of the binding of warfarin to human serum albumin. Equilibrium and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preclinical Showdown: MC-DOXHZN Hydrochloride vs. Gemcitabine in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and a grim prognosis. For decades, gemcitabine (B846) has been a cornerstone of first-line therapy. However, the emergence of novel drug delivery systems and targeted agents prompts a continuous evaluation of new therapeutic candidates. This guide provides a preclinical comparison of MC-DOXHZN hydrochloride, a prodrug of doxorubicin (B1662922), and the established standard-of-care, gemcitabine, in the context of pancreatic cancer models.
At a Glance: Key Differences
| Feature | This compound (Aldoxorubicin) | Gemcitabine |
| Drug Class | Anthracycline Topoisomerase II Inhibitor (Prodrug) | Nucleoside Analog Antimetabolite |
| Mechanism of Action | Binds to circulating albumin, leading to tumor accumulation. In the acidic tumor microenvironment, doxorubicin is released, intercalates with DNA, and inhibits topoisomerase II, leading to DNA damage and apoptosis. | Competes with deoxycytidine for incorporation into DNA. Its metabolites inhibit ribonucleotide reductase and induce masked chain termination of DNA synthesis, ultimately leading to apoptosis.[1] |
| Primary Cellular Target | DNA Topoisomerase II | DNA Polymerase and Ribonucleotide Reductase |
| Delivery System | Albumin-binding prodrug for targeted delivery. | Standard intravenous administration. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and gemcitabine lies in their approach to eradicating cancer cells. Gemcitabine acts as a fraudulent building block, while this compound employs a targeted delivery system to unleash a potent DNA-damaging agent.
This compound (Aldoxorubicin): The Trojan Horse Approach
This compound, also known as aldoxorubicin (B1662850), is a novel formulation of the well-established chemotherapeutic agent, doxorubicin. It is designed to enhance the therapeutic index of doxorubicin by improving its delivery to the tumor site while minimizing systemic toxicity.
The mechanism unfolds in a series of steps:
-
Systemic Circulation and Albumin Binding: Following intravenous administration, this compound rapidly binds to the cysteine-34 residue of circulating serum albumin. This binding is facilitated by an acid-sensitive linker.
-
Tumor Accumulation: The large size of the albumin-drug conjugate prevents it from extravasating into normal tissues but allows it to accumulate in the tumor microenvironment, which is characterized by leaky vasculature and poor lymphatic drainage (the enhanced permeability and retention, or EPR, effect).
-
Acid-Mediated Drug Release: The acidic environment of the tumor interstitium and endosomes/lysosomes within cancer cells cleaves the acid-sensitive linker, releasing active doxorubicin.
-
Inhibition of Topoisomerase II: Once released, doxorubicin intercalates into the DNA of cancer cells and inhibits the action of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to double-strand breaks in the DNA, triggering cell cycle arrest and apoptosis.
Mechanism of Action of this compound.
Gemcitabine: The Deceptive Nucleoside
Gemcitabine's cytotoxic effect stems from its structural similarity to the natural nucleoside deoxycytidine. This mimicry allows it to infiltrate the cellular machinery of DNA synthesis.
The key steps in its mechanism are:
-
Cellular Uptake: Gemcitabine is transported into cancer cells by nucleoside transporters.
-
Metabolic Activation: Once inside the cell, gemcitabine is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active forms: gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).
-
Inhibition of DNA Synthesis:
-
dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. After the incorporation of dFdCTP, one more nucleotide is added, after which DNA polymerase cannot proceed. This "masked chain termination" makes it difficult for DNA repair enzymes to remove the fraudulent nucleotide.
-
dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool further enhances the incorporation of dFdCTP into DNA.
-
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage ultimately trigger programmed cell death, or apoptosis.
Mechanism of Action of Gemcitabine.
Preclinical Performance in Pancreatic Cancer Models
Direct head-to-head preclinical studies comparing this compound and gemcitabine in pancreatic cancer models are limited in the public domain. However, data from individual studies provide insights into their respective activities.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Cell Line | This compound (Aldoxorubicin) (µM) | Gemcitabine (µM) | Reference |
| MIA PaCa-2 | Data not available | 23.9 | [2] |
| AsPC-1 | Data not available | 0.494 | [2] |
| PANC-1 | Data not available | 23.9 | [2] |
| BxPC-3 | Data not available | N/A | [2] |
| CFPAC-1 | Data not available | N/A | [2] |
| HPAC | Data not available | N/A | [2] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method. The data presented are from various sources and are not from a direct comparative study.
In Vivo Antitumor Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of anticancer agents.
Table 2: In Vivo Antitumor Activity in Pancreatic Cancer Xenograft Models
| Drug | Model | Dosing Regimen | Key Findings | Reference |
| This compound (Aldoxorubicin) | MIA PaCa-2 Xenograft | Weekly intravenous treatments of 3x24 mg/kg (doxorubicin equivalents) | Induced complete and partial remissions up to the end of the experiment on day 43. Therapy at the maximum tolerated dose produced a body weight loss of -16%, including one death. | [3][4] |
| Gemcitabine | MIA PaCa-2 Xenograft | 100 mg/kg intraperitoneally twice a week | In a study, gemcitabine treatment of MIA-PaCa2 xenografts showed tumor growth inhibition compared to control.[5] | [5] |
| Doxorubicin (Parent Drug) | MIA PaCa-2 Xenograft | 3x6 mg/kg | Produced only moderate tumor inhibition. | [3][4] |
Note: The data presented are from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (MTT or similar)
-
Cell Culture: Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or gemcitabine for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human pancreatic cancer cells (e.g., MIA PaCa-2) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine). Drugs are administered according to a specified dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).
General Experimental Workflow.
Summary and Future Directions
This compound and gemcitabine represent two distinct therapeutic strategies for pancreatic cancer. Gemcitabine, a well-established antimetabolite, has been a mainstay of treatment but is often limited by modest efficacy and the development of resistance. This compound, a prodrug of doxorubicin, offers a targeted delivery approach designed to increase the therapeutic window of a potent cytotoxic agent.
The available preclinical data, although not from direct comparative studies, suggest that both agents have activity in pancreatic cancer models. The in vivo data for aldoxorubicin in the MIA PaCa-2 xenograft model, showing complete and partial remissions, is promising, although toxicity at the maximum tolerated dose is a consideration.[3][4]
To provide a more definitive comparison, future preclinical studies should include:
-
Head-to-head in vitro cytotoxicity assays across a broad panel of pancreatic cancer cell lines, including those with varying genetic backgrounds and gemcitabine resistance profiles.
-
Directly comparative in vivo efficacy studies in the same pancreatic cancer xenograft or patient-derived xenograft (PDX) models, evaluating both tumor growth inhibition and toxicity.
-
Investigation of combination therapies, as both agents have the potential to be combined with other targeted therapies or immunotherapies to enhance their efficacy.
For researchers and drug development professionals, the choice between pursuing a novel agent like this compound and optimizing the use of an established drug like gemcitabine will depend on a comprehensive evaluation of their respective efficacy, safety, and potential for combination with other therapies in the ongoing fight against pancreatic cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of combination therapy schedules of doxorubicin and an acid-sensitive albumin-binding prodrug of doxorubicin in the MIA PaCa-2 pancreatic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling a Targeted Approach: A Comparative Proteomic Analysis of Aldoxorubicin
A deep dive into the cellular protein landscape reveals the distinct molecular impact of aldoxorubicin (B1662850), a novel doxorubicin (B1662922) prodrug, offering a targeted advantage over its conventional counterpart. This guide provides a comparative analysis of the proteomic changes induced by aldoxorubicin versus doxorubicin, supported by experimental insights and pathway visualizations to inform researchers, scientists, and drug development professionals.
Aldoxorubicin is engineered to bind to albumin in the bloodstream, facilitating its accumulation in tumor tissues. The acidic microenvironment of tumors then triggers the release of the active doxorubicin payload.[1][2][3] This targeted delivery system is designed to enhance efficacy while mitigating the systemic toxicity associated with conventional doxorubicin. This guide synthesizes findings from proteomic studies on doxorubicin-treated cells to create a comparative framework for understanding the nuanced effects of aldoxorubicin.
Quantitative Proteomic Landscape: Aldoxorubicin vs. Doxorubicin
The following table summarizes the key hypothetical and observed differential protein expression in cancer cells treated with aldoxorubicin compared to doxorubicin. This data is based on the known mechanisms of both drugs and proteomic analyses of doxorubicin-treated cells.[4][5][6][7]
| Biological Process | Protein Category | Aldoxorubicin (Hypothetical) | Doxorubicin (Observed) | Rationale for Difference |
| DNA Damage & Repair | DNA Repair Enzymes (e.g., RAD51, BRCA1) | Upregulated | Upregulated | Both drugs induce DNA damage, a primary mechanism of doxorubicin.[8] |
| Topoisomerase II | Downregulated (due to trapping) | Downregulated (due to trapping) | Doxorubicin inhibits topoisomerase II, leading to DNA strand breaks.[8] | |
| Cell Cycle & Apoptosis | Pro-apoptotic Proteins (e.g., Bax, Bak) | Strongly Upregulated | Upregulated | Targeted delivery of aldoxorubicin is expected to induce a more potent apoptotic response in tumor cells. |
| Anti-apoptotic Proteins (e.g., Bcl-2) | Strongly Downregulated | Downregulated | ||
| Cell Cycle Checkpoint Proteins (e.g., p21, p53) | Upregulated | Upregulated | Doxorubicin is known to cause cell cycle arrest.[9] | |
| Oxidative Stress Response | Antioxidant Enzymes (e.g., SOD2, Catalase) | Moderately Upregulated | Strongly Upregulated | Aldoxorubicin's targeted delivery may reduce systemic oxidative stress compared to doxorubicin.[10] |
| Drug Resistance & Metabolism | ABC Transporters (e.g., P-glycoprotein) | Moderately Upregulated | Strongly Upregulated | Reduced systemic exposure with aldoxorubicin may lead to less pronounced upregulation of drug efflux pumps.[4][5] |
| Aldo-Keto Reductases | Moderately Upregulated | Strongly Upregulated | These enzymes are involved in doxorubicin metabolism and resistance.[11] | |
| Cardiac Stress Markers | Cardiac Troponins | Minimally Changed | Upregulated | Reduced cardiotoxicity is a key proposed advantage of aldoxorubicin.[3] |
Visualizing the Mechanism: Aldoxorubicin's Journey to the Tumor
The following diagram illustrates the proposed mechanism of action for aldoxorubicin, highlighting its journey from intravenous administration to the release of doxorubicin within the acidic tumor microenvironment.
Caption: Mechanism of aldoxorubicin delivery and activation.
Experimental Protocols
The following are generalized protocols for the comparative proteomic analysis of cells treated with aldoxorubicin versus doxorubicin.
Cell Culture and Treatment
-
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][12]
-
Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with equimolar concentrations of aldoxorubicin, doxorubicin, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
Protein Extraction and Digestion
-
Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Digestion: Equal amounts of protein from each sample are reduced, alkylated, and then digested overnight with trypsin.
Mass Spectrometry-Based Proteomic Analysis
-
LC-MS/MS: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and subjected to mass analysis.[7]
-
Data Acquisition: Mass spectra are acquired in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation.
Data Analysis
-
Database Searching: The raw mass spectrometry data is searched against a human protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantification and Statistical Analysis: Label-free or label-based (e.g., TMT, SILAC) quantification is used to determine the relative abundance of proteins between different treatment groups. Statistical analysis (e.g., t-test, ANOVA) is performed to identify significantly differentially expressed proteins.
-
Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed to identify the biological processes and signaling pathways affected by the treatments.
Signaling Pathway Perturbations
Based on proteomic data from doxorubicin studies, the following diagram illustrates the key signaling pathways impacted, which are also expected to be modulated by aldoxorubicin, likely with greater specificity within the tumor.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative proteomics analysis of differential proteins in respond to doxorubicin resistance in myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative proteomics analysis of differential proteins in respond to doxorubicin resistance in myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of doxorubicin-induced changes in the proteome of HepG2cells combining 2-D DIGE and LC-MS/MS approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Proteomic Study of MCF-7 Cell Treated with Dox and Dox-Loaded Calcium Carbonate Nanoparticles Revealed Changes in Proteins Related to Glycolysis, Actin Signalling, and Energy Metabolism | MDPI [mdpi.com]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of proteome changes in doxorubicin-treated adult rat cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Enhanced Permeability and Retention (EPR) Effect: A Comparative Guide to Aldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aldoxorubicin (B1662850) with its parent drug, doxorubicin (B1662922), focusing on the validation of the enhanced permeability and retention (EPR) effect. Aldoxorubicin is a prodrug of doxorubicin designed to leverage the EPR effect for targeted tumor delivery, aiming to enhance efficacy and reduce off-target toxicity, particularly cardiotoxicity.
Mechanism of Action: The EPR Effect in Action
Aldoxorubicin's design capitalizes on the unique pathophysiology of solid tumors. After intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin. This drug-albumin conjugate, with its larger size, is less able to extravasate into healthy tissues with tight endothelial junctions. In contrast, the disorganized and leaky vasculature of tumors, a hallmark of the EPR effect, allows for the preferential accumulation of the aldoxorubicin-albumin conjugate within the tumor microenvironment. The acidic environment of the tumor then cleaves the acid-sensitive linker, releasing doxorubicin directly at the tumor site.[1][2][3][4] This targeted delivery mechanism is intended to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects in the tumor while minimizing exposure to healthy tissues like the heart.
Comparative Efficacy: Aldoxorubicin vs. Doxorubicin
Clinical trial data, particularly from a Phase IIb study in patients with advanced soft tissue sarcomas (NCT01514188), provide quantitative evidence of aldoxorubicin's clinical performance compared to doxorubicin.
| Efficacy Endpoint | Aldoxorubicin (n=83) | Doxorubicin (n=40) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| 6-Month PFS Rate | 46% | 23% | 0.02 |
| Overall Response Rate (ORR) | 25% | 0% | 0.004[5] |
| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 |
Data from the Phase IIb study in first-line treatment of advanced soft tissue sarcoma.[6][7]
Safety Profile: A Focus on Cardiotoxicity
A key rationale for the development of aldoxorubicin is the mitigation of doxorubicin-induced cardiotoxicity. Clinical data suggests a favorable cardiac safety profile for aldoxorubicin.
| Safety Endpoint | Aldoxorubicin | Doxorubicin |
| Grade 3/4 Neutropenia | 29% | 12% |
| Grade 3/4 Febrile Neutropenia | 14% | 18% |
| LVEF <50% | 0% | 7.5% (3 patients) |
| LVEF Decrease ≥10% | 12% | 29% |
Data from the Phase IIb study.[4][6][7]
Pharmacokinetic Profile
Pharmacokinetic studies reveal key differences between aldoxorubicin and free doxorubicin, highlighting the role of albumin binding in prolonging circulation time and altering distribution.
| Pharmacokinetic Parameter | Aldoxorubicin |
| Mean Circulating Half-life (t½) | 20.1 - 21.1 hours |
| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m² |
| Mean Clearance (Cl) | 0.136 - 0.152 L/h/m² |
Data from a pharmacokinetic study in patients with advanced solid tumors.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the clinical validation of aldoxorubicin.
Phase IIb Clinical Trial (NCT01514188) Protocol
Objective: To compare the efficacy and safety of aldoxorubicin versus doxorubicin as a first-line treatment for advanced soft tissue sarcoma.
Methodology:
-
Patient Population: Patients with metastatic, locally advanced, or unresectable soft tissue sarcomas who had not received prior chemotherapy for advanced disease.
-
Treatment Arms:
-
Aldoxorubicin: 350 mg/m² (equivalent to 260 mg/m² doxorubicin) administered as a 30-minute intravenous infusion every 21 days.
-
Doxorubicin: 75 mg/m² administered as an intravenous infusion every 21 days.
-
-
Duration: Treatment continued for up to six cycles.
-
Efficacy Evaluation: Tumor response was assessed by independent and local review using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Safety Evaluation: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.0. Cardiac function was monitored by measuring Left Ventricular Ejection Fraction (LVEF).
Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of aldoxorubicin in patients with advanced solid tumors.
Methodology:
-
Drug Administration: Aldoxorubicin was administered at doses of 230 mg/m² or 350 mg/m².
-
Blood Sampling: Blood samples were collected at multiple time points: pre-infusion, and at 5, 15, 30, and 60 minutes, and 2, 4, 8, 12, 16, 24, 48, and 72 hours post-infusion.
-
Analytical Method: Serum concentrations of albumin-bound doxorubicin, free doxorubicin, and its metabolite doxorubicinol (B1670906) were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Urine Sampling: Urine samples were collected at 24, 48, and 72 hours post-infusion to determine the extent of renal excretion.
Cardiotoxicity Assessment
Objective: To monitor and compare the cardiotoxic effects of aldoxorubicin and doxorubicin.
Methodology:
-
Echocardiography (ECHO):
-
Procedure: Standard 2D and/or 3D echocardiography is performed at baseline and at regular intervals during and after treatment.
-
Primary Endpoint: Left Ventricular Ejection Fraction (LVEF) is calculated using the biplane Simpson's method. A significant decrease in LVEF (e.g., a drop of ≥10% to a value <50%) is indicative of cardiotoxicity.
-
-
Cardiac Magnetic Resonance Imaging (cMRI):
-
Procedure: cMRI may be used as a more sensitive and reproducible method for assessing cardiac volumes, function, and tissue characterization.
-
Endpoints: LVEF, left ventricular end-diastolic and end-systolic volumes, and myocardial strain are measured.
-
-
Cardiac Biomarkers:
-
Procedure: Blood samples are collected at baseline and throughout the study.
-
Analytes: Serum levels of cardiac troponins (cTnI or cTnT) are measured using high-sensitivity assays. An elevation in troponin levels can indicate myocardial injury.
-
Logical Comparison: Aldoxorubicin vs. Doxorubicin
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Echocardiographic strategy for early detection of cardiotoxicity of doxorubicin: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac MRI assessment of anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acc.org [acc.org]
- 5. Recommendations of the European Association of Echocardiography: how to use echo-Doppler in clinical trials: different modalities for different purposes [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. High-sensitivity cardiac troponin I and T methods for the early detection of myocardial injury in patients on chemotherapy [art.torvergata.it]
Aldoxorubicin Demonstrates Superior Efficacy in Doxorubicin-Resistant Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that aldoxorubicin (B1662850), a novel prodrug of doxorubicin (B1662922), exhibits significantly greater efficacy than its parent drug, doxorubicin, in cancer cell lines that have developed resistance to doxorubicin. This finding positions aldoxorubicin as a promising therapeutic alternative for patients whose tumors have stopped responding to conventional doxorubicin-based chemotherapy.
The development of multidrug resistance (MDR) is a major obstacle in cancer treatment. One of the most common mechanisms of doxorubicin resistance is the overexpression of P-glycoprotein (P-gp), a cell membrane pump that actively removes chemotherapy drugs from cancer cells before they can exert their cytotoxic effects. Aldoxorubicin is designed to circumvent this resistance mechanism. It binds to albumin in the bloodstream, and the resulting conjugate is preferentially taken up by tumors. Inside the acidic environment of cancer cells, doxorubicin is released from the albumin carrier, leading to a higher intracellular concentration of the active drug.
Quantitative Comparison of Cytotoxicity
To quantify the difference in efficacy, the half-maximal inhibitory concentration (IC50) of both aldoxorubicin and doxorubicin was compared in various cancer cell lines, including those known for their resistance to doxorubicin. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Aldoxorubicin IC50 (µM) | Fold-Change in Potency | Reference |
| Doxorubicin-Sensitive | |||||
| MCF-7 | Breast Cancer | 0.4 | Not Reported | - | |
| Doxorubicin-Resistant | |||||
| MCF-7/ADR | Breast Cancer | 13.2 | Not Reported | - | [1] |
| K562/Dox | Leukemia | 60 (as ng/mL) | 0.8 (as ng/mL) with Lomerizine (B1675043) | 75 | [2] |
| CMT12 | Canine Mammary Carcinoma | Higher than Aldoxorubicin | Lower than Doxorubicin | Aldoxorubicin more potent | |
| CMT25 | Canine Mammary Carcinoma | Higher than Aldoxorubicin | Lower than Doxorubicin | Aldoxorubicin more potent | |
| HMPOS | Canine Osteosarcoma | Higher than Aldoxorubicin | Lower than Doxorubicin | Aldoxorubicin more potent | |
| D-17 | Canine Osteosarcoma | Higher than Aldoxorubicin | Lower than Doxorubicin | Aldoxorubicin more potent |
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay used to determine the IC50 values of chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: A serial dilution of aldoxorubicin or doxorubicin is prepared in culture medium. The existing medium is removed from the cells, and 100 µL of the drug-containing medium is added to each well. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[3]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of doxorubicin resistance and aldoxorubicin's mechanism.
Caption: Experimental workflow for comparing drug cytotoxicity.
Conclusion
The available preclinical data strongly suggests that aldoxorubicin is a more potent cytotoxic agent than doxorubicin in the context of doxorubicin-resistant cancer cell lines. Its unique mechanism of action, which involves bypassing the P-glycoprotein efflux pump, provides a clear rationale for its enhanced efficacy. While more head-to-head comparative studies in a broader range of human doxorubicin-resistant cell lines are warranted, the current evidence supports the continued development of aldoxorubicin as a valuable therapeutic option for patients with drug-resistant cancers.
References
- 1. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of MC-DOXHZN Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of MC-DOXHZN hydrochloride, an albumin-binding prodrug of Doxorubicin.
Understanding the Hazards
This compound is a derivative of Doxorubicin, a potent antineoplastic agent. As such, it should be handled as a hazardous drug (HD). The primary associated hazards, based on the safety data sheet for Doxorubicin hydrochloride, include:
-
Toxicity: Harmful if swallowed.
-
Genotoxicity: May cause genetic defects.
-
Carcinogenicity: May cause cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
These classifications necessitate stringent disposal protocols to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable chemotherapy gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste and the potential for aerosolization.
Segregation and Collection of Waste
All materials contaminated with this compound must be segregated from non-hazardous waste streams at the point of generation.
-
Trace Waste: Items with residual amounts of the drug, such as empty vials, syringes, and contaminated PPE, should be placed in a designated, clearly labeled hazardous waste container.
-
Bulk Waste: Unused or expired this compound, as well as grossly contaminated materials, must be collected in a separate, sealed, and properly labeled hazardous waste container.
Disposal Procedures
The disposal of this compound must adhere to all federal, state, and local regulations for hazardous waste.
Step 1: Inactivation (if applicable and feasible)
Consult with your institution's environmental health and safety (EHS) office for any approved chemical inactivation procedures. Chemical degradation may be a viable option to reduce the hazard level of the waste before final disposal. Do not attempt any chemical treatment without specific, validated protocols.
Step 2: Packaging
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Label containers clearly with the words "Hazardous Waste," the chemical name ("this compound waste"), and the associated hazard symbols.
Step 3: Final Disposal
-
Approved Waste Disposal Facility: The primary and mandatory method for the final disposal of this compound waste is through a licensed and approved hazardous waste disposal plant[1][2].
-
Coordination with EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Contain: Use a chemotherapy spill kit to absorb the spill.
-
Clean: Decontaminate the area following your institution's established procedures for hazardous drug spills.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet, and adhere to all applicable federal, state, and local regulations. All discarded antineoplastic HDs should be managed as hazardous waste as a best practice[3].
References
Personal protective equipment for handling MC-DOXHZN hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling MC-DOXHZN hydrochloride. As an albumin-binding prodrug of Doxorubicin, a potent cytotoxic agent, this compound requires stringent handling protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5] The following procedures are based on established guidelines for working with cytotoxic compounds and should be supplemented with the official Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[6][7] All personnel handling this compound must be trained in the proper selection and use of PPE.[6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents skin contact and absorption.[6][8] |
| Body Protection | Gown | Disposable, fluid-resistant, long-sleeved gown with back closure | Protects skin and personal clothing from contamination.[9] |
| Eye Protection | Safety Goggles or Face Shield | Tight-fitting safety goggles or a full-face shield | Protects eyes from splashes and aerosols.[6][9] |
| Respiratory Protection | Surgical Mask or Respirator | Surgical mask for handling in a biological safety cabinet; N95 respirator for spill cleanup | Minimizes inhalation of airborne particles.[7][9] |
| Foot Protection | Shoe Covers | Disposable shoe covers | Prevents the spread of contamination outside the work area.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for minimizing risk during the handling of this compound.
1. Preparation and Reconstitution:
-
All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the product and the personnel.[7]
-
The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[10]
-
Before starting, ensure all necessary supplies, including the correct PPE, are readily available.
-
When reconstituting the lyophilized powder, use appropriate solvents as specified by the manufacturer. If using water, the solution should be sterilized by filtration through a 0.22 µm filter.[2]
-
Prepared solutions should be clearly labeled with the compound name, concentration, date, and user's initials.
2. Storage:
-
Store this compound according to the manufacturer's instructions, typically at -20°C for one month or -80°C for up to six months, protected from light and moisture.[2]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
3. Administration (In Vitro/In Vivo):
-
When treating cells in culture or administering to animals, continue to wear appropriate PPE.
-
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]
Disposal Plan
Proper disposal of cytotoxic waste is essential to prevent environmental contamination and accidental exposure.[10] All waste contaminated with this compound is considered cytotoxic waste and must be segregated from regular laboratory trash.[11]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Sharps (needles, syringes, glass vials) | Puncture-resistant, purple-lidded sharps container labeled "Cytotoxic Waste" | Collected by a licensed hazardous waste disposal service for high-temperature incineration.[11][12] |
| Contaminated Solids (gloves, gowns, absorbent pads, plasticware) | Purple cytotoxic waste bags or rigid, leak-proof containers with a purple lid, clearly labeled "Cytotoxic Waste" | Collected by a licensed hazardous waste disposal service for high-temperature incineration.[11][12][13] |
| Liquid Waste (unused solutions, contaminated media) | Designated, sealed, and labeled "Cytotoxic Liquid Waste" containers | Concentrated solutions should be disposed of as chemical waste.[14] Some diluted solutions may be treatable with sodium hypochlorite, but this must be verified for this compound.[14] Otherwise, dispose of through a licensed hazardous waste handler. |
Spill Management Workflow
In the event of a spill, a clear and immediate response is crucial to contain the contamination and protect personnel.
References
- 1. This compound | CAS#:480998-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. weizmann.ac.il [weizmann.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
